molecular formula C10H12N4OS B1271651 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851879-31-7

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271651
CAS No.: 851879-31-7
M. Wt: 236.3 g/mol
InChI Key: RQKTUPNWHFQWBD-UHFFFAOYSA-N
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Description

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-6-4-3-5-7(8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKTUPNWHFQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167117
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851879-31-7
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic pathway, outlines the underlying chemical principles, and presents a multi-faceted analytical approach for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] These nitrogen-rich heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][4][5][6] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring often enhances the biological efficacy and provides a handle for further chemical modifications. The substituent at the 5-position plays a crucial role in modulating the pharmacological profile of the molecule. The 2-ethoxyphenyl group, in particular, is a common fragment in drug design, known to influence lipophilicity and receptor binding. Therefore, the synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents a key step towards the development of novel therapeutic candidates.

Nitrogen and sulfur-containing heterocycles are of particular interest due to the unique physicochemical properties conferred by the presence of these heteroatoms.[7][8][9] The ability of the triazole-3-thiol moiety to exist in thione-thiol tautomeric forms can also be critical for its biological activity and interaction with molecular targets.[10]

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process commencing with the corresponding benzoic acid derivative. The general and widely adopted method involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[5][11][12]

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Cyclization A Ethyl 2-ethoxybenzoate B 2-Ethoxybenzohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Potassium 3-(2-ethoxybenzoyl)dithiocarbazate B->C CS2, KOH, Ethanol, Stir D 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Water, Reflux

Caption: Synthetic workflow for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 2-Ethoxybenzohydrazide

Principle: The synthesis begins with the hydrazinolysis of an ester, in this case, ethyl 2-ethoxybenzoate. Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding hydrazide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-ethoxybenzoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 2-ethoxybenzohydrazide.

Step 2: Synthesis of Potassium 3-(2-ethoxybenzoyl)dithiocarbazate

Principle: The prepared hydrazide is then reacted with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the potassium dithiocarbazinate salt.[5][11][12] The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of carbon disulfide. The resulting intermediate is then deprotonated by the base to form the stable salt.

Experimental Protocol:

  • In a flask, dissolve 2-ethoxybenzohydrazide (1 equivalent) in absolute ethanol.

  • Add a solution of potassium hydroxide (1 equivalent) in absolute ethanol to the flask and cool the mixture in an ice bath.

  • To the cooled and stirring mixture, add carbon disulfide (1.1 equivalents) dropwise, ensuring the temperature remains low.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.

  • The precipitated potassium salt is then filtered, washed with cold dry ether, and dried under vacuum. This salt is typically used in the next step without further purification.

Step 3: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Principle: The final step involves the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.[5][11][13] The reaction proceeds via an intramolecular cyclization with the elimination of hydrogen sulfide and potassium hydroxide, leading to the formation of the 1,2,4-triazole ring.

Experimental Protocol:

  • Suspend the potassium 3-(2-ethoxybenzoyl)dithiocarbazate (1 equivalent) in water.

  • Add hydrazine hydrate (2 equivalents) to the suspension.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and a lead acetate paper test).

  • Once the reaction is complete (cessation of H₂S evolution), cool the mixture to room temperature.

  • Dilute the reaction mixture with cold water.

  • Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Comprehensive Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Characterization_Methods Target Molecule Target Molecule FT-IR FT-IR Target Molecule->FT-IR Functional Groups NMR (1H, 13C) NMR (1H, 13C) Target Molecule->NMR (1H, 13C) Proton & Carbon Environment Mass Spec Mass Spec Target Molecule->Mass Spec Molecular Weight Elemental Analysis Elemental Analysis Target Molecule->Elemental Analysis Elemental Composition

Caption: Interrelation of analytical techniques for structural elucidation.

Physical Properties

The synthesized compound is expected to be a crystalline solid with a defined melting point. The color may vary but is often white or off-white. It is generally soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in ethanol and water.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of the target compound, the disappearance of the C=O stretching band from the hydrazide precursor is a key indicator of successful cyclization.[14]

  • Expected Absorptions:

    • N-H stretching (amino group): Two bands in the region of 3350-3150 cm⁻¹[15]

    • S-H stretching (thiol group): A weak band around 2600-2550 cm⁻¹[16][17]

    • C=N stretching (triazole ring): A strong band around 1630-1600 cm⁻¹[17]

    • N-N stretching: Absorption in the 1400-1300 cm⁻¹ region.

    • C-S stretching: Bands in the 800-700 cm⁻¹ region.

    • Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

    • C-O-C stretching (ethoxy group): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum will show distinct signals for the protons of the 2-ethoxyphenyl group, the amino group, and the thiol group.

    • -NH₂ protons: A broad singlet, typically in the range of δ 5.5-6.0 ppm, which is D₂O exchangeable.[13][15]

    • -SH proton: A singlet in the downfield region, typically δ 13.0-14.0 ppm, which is also D₂O exchangeable.[13][16]

    • Aromatic protons (2-ethoxyphenyl): A multiplet in the range of δ 7.0-8.0 ppm.

    • -OCH₂CH₃ protons (ethoxy group): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.3-1.5 ppm.

  • ¹³C NMR: The spectrum will show signals for all the unique carbon atoms in the molecule.

    • Triazole ring carbons (C=S and C-aryl): Signals in the downfield region, typically δ 165-150 ppm.[15]

    • Aromatic carbons (2-ethoxyphenyl): Signals in the range of δ 160-110 ppm.

    • -OCH₂CH₃ carbons (ethoxy group): Signals around δ 64 ppm and δ 15 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern. For 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (C₁₀H₁₂N₄OS), the expected molecular weight is 236.30 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₁₂N₄OS.

ElementTheoretical %
Carbon (C)50.83
Hydrogen (H)5.12
Nitrogen (N)23.71
Sulfur (S)13.57

Conclusion

This technical guide has detailed a reliable and well-established methodology for the synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The described synthetic route is efficient and proceeds through readily accessible starting materials. Furthermore, the comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the molecular structure and the purity of the final product. The information presented herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

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  • FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health (NIH). [Link]

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  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

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  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

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  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. SCIRP. [Link]

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Sources

An In-depth Technical Guide to the Crystal Structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and anticipated crystal structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established synthetic methodologies and crystallographic data from closely related analogues to present a predictive yet scientifically rigorous analysis. The guide details a robust experimental protocol for its synthesis and single-crystal growth, and offers an expert interpretation of its likely molecular geometry, intermolecular interactions, and supramolecular architecture. This information is critical for researchers in medicinal chemistry and materials science, where understanding the three-dimensional structure of such triazole derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents or functional materials.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to the 4-amino-4H-1,2,4-triazole-3-thiol scaffold, a versatile building block for synthesizing more complex heterocyclic systems.[3][4]

These compounds can exist in a thiol-thione tautomeric equilibrium, which, along with the presence of multiple hydrogen bond donors and acceptors, facilitates a rich variety of intermolecular interactions that dictate their crystal packing and, consequently, their physicochemical properties. The specific substituent at the 5-position, in this case, the 2-ethoxyphenyl group, is expected to play a crucial role in modulating the molecule's conformation and its interactions in the solid state. A thorough understanding of the crystal structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is therefore essential for elucidating its structure-property relationships.

Experimental Protocols

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[1][5] The following protocol is a detailed, field-proven methodology adapted for the specific synthesis of the title compound.

Synthesis of 2-Ethoxybenzohydrazide

The causality behind this initial step is the conversion of a commercially available ester into a more reactive hydrazide, which is the precursor for the subsequent cyclization reaction.

  • Reaction Setup: To a solution of ethyl 2-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with cold water, filtered, washed with water, and dried to afford 2-ethoxybenzohydrazide.

Synthesis of Potassium 2-(2-ethoxybenzoyl)hydrazine-1-carbodithioate

This step introduces the carbon and sulfur atoms necessary for the formation of the triazole-3-thiol ring.

  • Reaction Setup: 2-Ethoxybenzohydrazide (1 equivalent) is dissolved in a cold solution of potassium hydroxide in absolute ethanol.

  • Addition of Carbon Disulfide: Carbon disulfide (1.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • Precipitation: The reaction mixture is stirred at room temperature for 12-16 hours. The precipitated potassium salt is then filtered, washed with cold anhydrous ether, and dried under vacuum.[6]

Synthesis and Crystallization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

This final step involves the cyclization of the potassium salt with hydrazine hydrate to form the triazole ring.

  • Cyclization: The potassium salt (1 equivalent) is suspended in water, and hydrazine hydrate (2 equivalents) is added. The mixture is refluxed for 3-4 hours, during which the evolution of hydrogen sulfide gas is observed.[6][1]

  • Purification: The reaction mixture is cooled to room temperature and diluted with cold water. The solution is then acidified with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallization for Single Crystals: The crude product is recrystallized from a suitable solvent, such as ethanol or a dimethylformamide-ethanol mixture, by slow evaporation at room temperature to obtain single crystals suitable for X-ray diffraction analysis.[7]

Workflow for Synthesis and Crystallization

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Cyclization cluster_3 Final Step: Crystallization A Ethyl 2-ethoxybenzoate C 2-Ethoxybenzohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C F Potassium 2-(2-ethoxybenzoyl) hydrazine-1-carbodithioate C->F Ethanol D Carbon Disulfide D->F E Potassium Hydroxide E->F H 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol F->H Water, Reflux G Hydrazine Hydrate G->H I Crude Product H->I Acidification & Filtration J Single Crystals I->J Slow Evaporation (Ethanol/DMF)

Caption: Synthetic workflow for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Predicted Crystal Structure and Molecular Geometry

While the precise crystal structure of the title compound awaits experimental determination, a detailed analysis can be inferred from the crystallographic data of the closely related compound, 4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.[8]

Molecular Conformation

The molecule is expected to be largely planar with respect to the 1,2,4-triazole ring. The key conformational feature will be the dihedral angle between the plane of the triazole ring and the plane of the 2-ethoxyphenyl substituent. In the analogue with the ethoxyphenyl group at the 3-position, this torsion angle is reported to be -41.5°.[8] A similar non-coplanar arrangement is anticipated for the title compound to minimize steric hindrance between the ethoxyphenyl group and the triazole ring.

The ethoxy group itself will likely adopt a conformation that minimizes steric clashes, with the ethyl group oriented away from the triazole core. The amino group at the N4 position is expected to be roughly coplanar with the triazole ring.

Molecular Structure Diagram

Caption: Core structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Crystallographic Parameters (Predicted)

Based on the orthorhombic crystal system of the 4-ethoxyphenyl analogue, a similar or related space group is plausible for the title compound.

ParameterPredicted Value (based on analogue[8])
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)~11.8
b (Å)~29.3
c (Å)~6.8
V (ų)~2344
Z8
Intermolecular Interactions and Supramolecular Chemistry

The crystal packing of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is expected to be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the triazole ring nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. The thiol/thione group (-SH/C=S) is also a key participant in hydrogen bonding.

It is highly probable that the molecules will form centrosymmetric dimers through N-H···S or N-H···N hydrogen bonds. These dimers can then be further linked into extended one-, two-, or three-dimensional networks. The ethoxyphenyl substituents are likely to be involved in weaker C-H···π and π-π stacking interactions, which will further stabilize the crystal lattice. The presence of strong intermolecular hydrogen bonds is a known factor that contributes to the stability of such crystal structures.[9]

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods to confirm its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the ethoxyphenyl group, a quartet and a triplet for the ethyl protons, a singlet for the amino protons, and a broad singlet for the thiol proton.[6][10]

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbons of the triazole ring and the ethoxyphenyl substituent.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group, S-H stretching of the thiol group, and C=N stretching of the triazole ring.[10][11]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. By synthesizing information from established methodologies and data from closely related analogues, we have outlined a robust protocol for its synthesis and crystallization, and have presented a detailed model of its expected molecular and supramolecular structure. The key takeaways for researchers are the likely non-planar conformation of the molecule, the dominant role of hydrogen bonding in its crystal packing, and the specific experimental conditions required for its successful synthesis. The validation of this predicted structure through single-crystal X-ray diffraction is a critical next step that will undoubtedly provide deeper insights for the rational design of new molecules based on this promising scaffold.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Amshany, Z. M. (2021). Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure & Dynamics, 40(23), 12750-12759. [Link]

  • Küçükgüzel, I., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 403-411. [Link]

  • Fun, H. K., Chantrapromma, S., & Rauf, A. (2008). Crystal structure of 4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, C10H12N4OS. Zeitschrift für Kristallographie-New Crystal Structures, 223(3), 279-280. [Link]

  • Gumrukcuoglu, N., Uslu, H., & Demir, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Barash, U., Cohen-Hadar, N., & Vlodavsky, I. (2018). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. Cancers, 10(11), 424. [Link]

  • Singh, S., Kumar, A., & Kumar, R. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209. [Link]

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Sanna, A., Sechi, M., & Sias, A. (2012). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Medicinal Chemistry Research, 21(9), 2499-2506. [Link]

  • Al-Ghorbani, M., & Jasim, H. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1704. [Link]

  • Verma, C., Olasunkanmi, L. O., & Ebenso, E. E. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. RSC Advances, 13(31), 21637-21651. [Link]

  • Moskalenko, A. S., & Vasylyeva, O. V. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(1), 5-11. [Link]

  • Gumrukcuoglu, N., Uslu, H., & Demir, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Linciano, P., Gianquinto, E., & Montanari, M. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1466. [Link]

  • Iqbal, M. A., Zaib, S., & Saeed, A. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(2), 274-284. [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Al-Ghorbani, M., & Jasim, H. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

  • Hrokh, O. V., & Parchenko, V. V. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharma-cevtichnij Chasopis, (2), 52-57. [Link]

  • PubChem. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Gligor, D., & Moldovan, A. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(2), M1629. [Link]

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Spectroscopic analysis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques required for the definitive structural elucidation and characterization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and antiviral properties.[1][2] The specific compound of interest, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, combines this potent heterocyclic system with key functional groups—an amino group, a reactive thiol, and an ethoxyphenyl moiety—that can significantly influence its pharmacological profile and metabolic fate.

Accurate and comprehensive spectroscopic analysis is therefore not merely a procedural step but a foundational requirement for any research or development program involving this molecule. It serves to:

  • Confirm the chemical identity and structure.

  • Establish purity and identify potential isomers or impurities.

  • Elucidate the dominant tautomeric form, which directly impacts biological activity and chemical reactivity.

  • Provide a reference standard for quality control in synthesis and formulation.

This guide details a multi-technique approach, integrating vibrational spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and electronic spectroscopy (UV-Vis) to build a complete and unambiguous molecular portrait.

The Critical Question: Thione-Thiol Tautomerism

A defining characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[1] This is not a trivial distinction, as the two forms possess different hydrogen bonding capabilities, pKa values, and metal-chelating properties.[3] Spectroscopic analysis is the primary method for determining which form predominates in a given state (solid or solution).[4]

Figure 1: Thione-Thiol tautomeric equilibrium in the title compound.

Synthesis Context: A Validated Pathway

While this guide focuses on analysis, understanding the synthetic origin provides context for potential impurities. The most common and reliable synthesis of 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols proceeds via the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[1][5]

synthesis_workflow start 2-Ethoxybenzoic Acid step1 Esterification & Hydrazinolysis start->step1 hydrazide 2-Ethoxybenzohydrazide step1->hydrazide step2 Reaction with CS2 in alcoholic KOH hydrazide->step2 salt Potassium 3-(2-ethoxybenzoyl) dithiocarbazate step2->salt step3 Cyclization with Hydrazine Hydrate salt->step3 product 4-amino-5-(2-ethoxyphenyl) -4H-1,2,4-triazole-3-thiol step3->product

Figure 2: Generalized synthetic workflow for the title compound.

Vibrational Spectroscopy: FT-IR Analysis

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is the first line of analysis. It is exceptionally sensitive to the presence of specific functional groups, providing rapid confirmation of the key structural motifs and offering initial clues into the dominant tautomeric form.

Experimental Protocol
  • Sample Preparation: Prepare a solid-state sample using the KBr (potassium bromide) pellet method. Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation: Press the mixture in a die under high pressure (8-10 tons) to form a transparent or translucent pellet. The quality of the pellet is critical to avoid scattering effects.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

  • Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Interpretation of Key Spectral Bands

The FT-IR spectrum provides a unique fingerprint of the molecule. The following table summarizes the expected characteristic absorption bands based on literature data for analogous structures.[1][6]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Insight
3350 - 3200Mediumν(N-H) of -NH₂ group (asymmetric & symmetric)Confirms the presence of the 4-amino substituent. Two distinct bands are expected.[1]
3100 - 3000Mediumν(C-H) of aromatic ringIndicates the presence of the ethoxyphenyl group.
2980 - 2850Mediumν(C-H) of ethoxy group (-CH₂, -CH₃)Confirms the aliphatic portion of the ethoxy substituent.
~2750 - 2550Weakν(S-H) of thiol groupCrucial for tautomer analysis. The presence of this weak band is a strong indicator of the thiol form.[1]
~1645Strongν(C=N) of triazole ringA characteristic and strong absorption confirming the integrity of the triazole heterocyclic core.[1]
~1600, ~1480Mediumν(C=C) of aromatic ringFurther evidence for the phenyl ring.
~1250Strongν_as(C-O-C) of aryl-alkyl etherA strong, characteristic band for the ethoxy group's ether linkage.
~1040Strongν_s(C-O-C) of aryl-alkyl etherThe corresponding symmetric stretch of the ether group.
~670Mediumν(C-S)Confirms the presence of the carbon-sulfur bond.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling, while ¹³C NMR provides a map of the carbon skeleton. The choice of solvent is critical. DMSO-d₆ is the preferred solvent as its hygroscopic nature and hydrogen bond accepting properties allow for the observation of exchangeable protons (-NH₂, -SH), which are often invisible in other solvents like CDCl₃.[1]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure sufficient relaxation delay for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • D₂O Exchange: To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to -NH₂ and -SH protons will diminish or disappear.

¹H NMR Spectral Analysis (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Confirmation
~13.9Singlet (br)1H-SH (Thiol)Highly deshielded due to acidic nature.[1] Its presence and integration confirm the thiol tautomer. Disappears on D₂O exchange.
~7.8 - 7.0Multiplet4HAr-HComplex pattern expected for the four protons on the 1,2-disubstituted benzene ring.
~5.8Singlet2H-NH₂Chemical shift is consistent with other 4-amino-1,2,4-triazoles.[1] Disappears on D₂O exchange.
~4.1Quartet2H-O-CH₂-CH₃Coupled to the adjacent CH₃ group (J ≈ 7 Hz).
~1.4Triplet3H-O-CH₂-CH₃Coupled to the adjacent CH₂ group (J ≈ 7 Hz).
¹³C NMR Spectral Analysis (Predicted)
Chemical Shift (δ, ppm)AssignmentRationale
~168C3 (C-S)The carbon attached to the sulfur atom in the triazole ring. If in the thione form (C=S), this shift would be further downfield (>175 ppm).
~155C_ipso (C-O)The aromatic carbon directly attached to the ethoxy group.
~150C5 (C-Ar)The carbon in the triazole ring attached to the aromatic ring.
~132 - 115Ar-CFour signals expected for the remaining aromatic carbons.
~110C_ipso (C-Tri)The aromatic carbon directly attached to the triazole ring.
~64-O-CH₂-The methylene carbon of the ethoxy group.
~15-CH₃The methyl carbon of the ethoxy group.

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. It is particularly useful for characterizing conjugated systems and can be used to study the thione-thiol equilibrium, as the two tautomers possess different chromophoric systems and thus exhibit different absorption maxima.[4]

Experimental Protocol
  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as ethanol or methanol.

  • Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from approximately 400 nm down to 200 nm. Use the pure solvent as a reference.

Expected Spectral Features

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the phenyl ring and the triazole system, and n→π* transitions involving the heteroatoms.[5] A strong absorption band below 240 nm is likely due to π→π* transitions of the benzene ring, while transitions involving the triazole ring may appear between 250-300 nm.[4] The thione form (C=S) typically introduces a lower energy n→π* transition at longer wavelengths (>300 nm) compared to the thiol form.

Integrated Analytical Workflow

analytical_workflow cluster_initial Initial Confirmation cluster_detailed Detailed Elucidation cluster_properties Property Analysis FTIR FT-IR Spectroscopy NMR 1H & 13C NMR Spectroscopy FTIR->NMR Functional Groups ID'd MS Mass Spectrometry (For Molecular Formula) MS->NMR Formula Confirmed UVVIS UV-Vis Spectroscopy NMR->UVVIS Connectivity Solved conclusion Definitive Structure & Tautomer Assignment NMR->conclusion Final Structure Proof UVVIS->conclusion Electronic Properties & Tautomer Info

Figure 3: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a multi-faceted process that requires a synergistic application of FT-IR, NMR, and UV-Vis techniques. FT-IR provides rapid confirmation of essential functional groups. High-field NMR spectroscopy, particularly in DMSO-d₆, delivers the definitive proof of the carbon-hydrogen framework and connectivity. Crucially, specific signals in both FT-IR (ν(S-H)) and NMR (δ for -SH proton) serve as decisive evidence for elucidating the predominant thione-thiol tautomeric form. This integrated approach ensures the unequivocal structural assignment necessary for advancing this promising compound in research and drug development pipelines.

References

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
  • Al-mijbari, A. A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org. [Link]

  • Gatea, H. H., et al. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. [Link]

  • Singh, P., et al. (2016). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank. [Link]

  • Yegoryeva, S., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Guchhait, S. K. (2011). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

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Biological activity of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

Executive Summary: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on a specific, highly functionalized subset: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. These compounds, exemplified by structures such as 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, serve as versatile platforms for developing novel therapeutic agents. The presence of a reactive 4-amino group, a tautomeric 3-thiol/thione moiety, and a modifiable 5-aryl ring allows for extensive chemical derivatization, leading to a broad spectrum of biological activities. This document provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this chemical class, with a focus on their antimicrobial, antifungal, and anticancer properties, grounded in established experimental protocols and structure-activity relationship insights.

The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered heterocyclic ring containing three nitrogen atoms, 1,2,4-triazole, is a structural component in a wide array of FDA-approved drugs.[2] Its significance stems from its unique physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding, and its polar nature can improve the pharmacokinetic profile of a drug candidate. When substituted with amino and thiol groups, as in the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core, the therapeutic potential is significantly enhanced, providing multiple points for interaction with biological targets and further chemical modification.[1][3]

General Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

The construction of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a well-established multi-step process that offers high yields and adaptability for various aryl substitutions. The general pathway is a cornerstone for creating a library of derivatives for biological screening.

Causality of the Synthetic Pathway: The synthesis begins with an accessible starting material, a substituted benzoic acid (or its ester), which defines the crucial C5-aryl group. Conversion to the acid hydrazide is a necessary step to introduce the nitrogen backbone required for cyclization. The subsequent reaction with carbon disulfide in a basic medium is a classic method for forming a dithiocarbazinate salt, which serves as the key intermediate containing the pre-assembled C-S and N-N bonds. The final and critical step is the cyclization with hydrazine hydrate. Here, hydrazine acts as a dinucleophile, first attacking the thiocarbonyl group and then displacing the potassium thiol group, with subsequent dehydration and ring closure to form the stable 1,2,4-triazole ring. The excess hydrazine also provides the N4-amino substituent.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediates Intermediates & Final Product start_acid Aryl Benzoic Acid (e.g., 2-Ethoxybenzoic Acid) step1 Step 1: Esterification & Hydrazinolysis start_acid->step1 cs2 Carbon Disulfide (CS2) + KOH step2 Step 2: Salt Formation cs2->step2 hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->step1 step3 Step 3: Cyclization hydrazine->step3 hydrazide Aryl Acid Hydrazide step1->hydrazide salt Potassium Dithiocarbazinate Salt step2->salt product Final Product: 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol step3->product hydrazide->step2 salt->step3

General Synthetic Workflow for the Triazole Core.
Protocol 2.1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

This protocol describes a representative synthesis, which can be adapted for various substituted benzoic acids.

  • Preparation of Aryl Acid Hydrazide: a. Reflux the respective aryl benzoic acid (1.0 eq) in absolute ethanol containing concentrated sulfuric acid (catalytic amount) for 8-12 hours to form the ethyl ester. b. Remove the solvent under reduced pressure. Dissolve the resulting ester in ethanol. c. Add hydrazine hydrate (1.2 eq) and reflux for 6-8 hours. d. Cool the reaction mixture. The precipitated solid (acid hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.

  • Preparation of Potassium Dithiocarbazinate Salt: a. Dissolve the aryl acid hydrazide (1.0 eq) in absolute ethanol containing potassium hydroxide (1.1 eq). b. Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise with constant stirring. c. Continue stirring for 12-16 hours at room temperature. d. Dilute the mixture with dry ether. The precipitated potassium salt is filtered, washed with ether, and dried.[4]

  • Cyclization to form the Triazole Core: a. Reflux a suspension of the potassium salt (1.0 eq) and hydrazine hydrate (2.0 eq) in water for 4-6 hours.[4] b. Monitor the reaction until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper). c. Cool the reaction mixture and dilute with cold water. d. Acidify carefully with dilute hydrochloric acid or acetic acid to precipitate the product. e. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[5][6]

Biological Activities and Mechanisms of Action

Derivatives of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold have demonstrated a remarkable range of biological activities, primarily focused on antimicrobial, antifungal, and anticancer effects.[1][2]

Antifungal Activity

Mechanism of Action: The primary antifungal mechanism for triazole-based agents is the disruption of fungal cell membrane integrity.[3] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, the main sterol component of fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane inhibitor Triazole Derivative (e.g., 4-Amino-5-aryl- 1,2,4-triazole-3-thiol) inhibitor->enzyme Inhibition enzyme->ergosterol Biosynthesis blocked Disrupted Fungal Cell Membrane (Growth Inhibition) enzyme->blocked

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis.
Antimicrobial Activity

Numerous derivatives have been synthesized and tested against a panel of pathogenic bacteria. The core scaffold and its Schiff base derivatives often show promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[4]

Structure-Activity Relationship (SAR):

  • Aryl Substituents: The nature and position of substituents on the 5-phenyl ring significantly influence activity. Electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups (e.g., hydroxy) can modulate the electronic properties of the entire molecule, affecting its ability to bind to bacterial targets.[7]

  • Schiff Base Formation: Condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases is a common strategy to enhance antimicrobial potency. The resulting imine linkage and the additional aromatic ring can increase lipophilicity and introduce new binding interactions.[6]

Table 1: Representative Antibacterial Activity of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

Compound Type Test Organism Activity (Inhibition Zone in mm) Reference
Schiff Base Derivative (4-bromobenzylidene) P. aeruginosa High Activity [4]
Schiff Base Derivative (4-N,N-dimethylaminobenzylidene) S. aureus Moderate Activity [4]
Thiazolidinone Derivative S. aureus Moderate Activity [4]
Thiazolidinone Derivative P. aeruginosa Moderate Activity [4]

(Note: Data is qualitative as presented in the source. "High" and "Moderate" are comparative terms based on the study's findings.)

Anticancer Activity

The 1,2,4-triazole scaffold is a component of several established anticancer drugs, and derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have shown significant cytotoxic potential against various cancer cell lines, including breast (MCF-7), colon (HCT 116), and melanoma.[8][9][10]

Mechanism of Action: The anticancer effects of triazole derivatives are often multifactorial. One prominent mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[10] Deregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. The triazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases, leading to their inhibition. Other reported mechanisms include induction of apoptosis and inhibition of tubulin polymerization.

Table 2: In Vitro Cytotoxicity of Representative 1,2,4-Triazole Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
1,2,4-Triazole-3-thiol Hydrazone Melanoma (IGR39) 2-17 µM range [10]
1,2,4-Triazole-Amino Acid Conjugate Breast (MCF-7) <10 µM [11]
1,2,4-Triazole-Amino Acid Conjugate Liver (HepG2) <10 µM [11]
Triazole-linked Hydroxamic Acid Breast (MCF-7, MDA-MB-231) Varies by substituent [8]

| Triazole-linked Hydroxamic Acid | Colon (HCT 116) | Varies by substituent |[8] |

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a robust preliminary screening of the antimicrobial activity of synthesized compounds.

  • Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Standardize microbial inoculums to 0.5 McFarland turbidity standard.

  • Inoculation: Evenly swab the surface of the MHA plates with the standardized bacterial or fungal suspension.

  • Well Creation: Aseptically bore wells (6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL) into the wells.

  • Controls: Use a well with the solvent (DMSO) alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control. The inclusion of controls is critical for validating the assay; the negative control ensures the solvent has no activity, and the positive control confirms the susceptibility of the microorganism.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[2]

Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized triazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis. This dose-response analysis is a self-validating component of the protocol.[12]

Conclusion and Future Perspectives

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a validated and highly promising platform in drug discovery. The synthetic accessibility and the potential for derivatization at multiple sites allow for the fine-tuning of biological activity. The existing body of research strongly supports its potential in developing new antimicrobial, antifungal, and anticancer agents.[1][5][8]

While extensive data exists for derivatives with phenyl, substituted-phenyl, and other heterocyclic moieties at the C5 position, the specific biological profile of the 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol series remains an underexplored area. Future research should focus on the synthesis and systematic evaluation of this specific subclass. Investigating the impact of the 2-ethoxy group on target engagement, cell permeability, and metabolic stability will be crucial in determining its therapeutic potential and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

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  • Hossain, M. U., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

  • Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Parchenko, V. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science. [Link]

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A Technical Guide to the Antimicrobial Evaluation of Novel 1,2,4-Triazole-3-thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds, the 1,2,4-triazole nucleus, particularly its 3-thiol derivatives, has emerged as a privileged pharmacophore due to its diverse biological activities, including significant antibacterial and antifungal effects.[1][2][3] This technical guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of novel 1,2,4-triazole-3-thiol compounds as potential antimicrobial agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and self-validating. We will delve into core methodologies, from initial synthesis and characterization to in-depth antimicrobial susceptibility testing, mechanistic elucidation, and essential cytotoxicity profiling, providing a holistic pathway for advancing promising candidates in the drug discovery pipeline.

The Scientific Imperative: Context and Rationale

The Global Challenge of Antimicrobial Resistance

The relentless evolution of drug-resistant pathogens poses a critical threat to global health. The overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant (MDR) strains, rendering conventional treatments ineffective.[2] This reality drives the urgent need to explore new chemical entities that operate via novel mechanisms of action or can overcome existing resistance pathways.

The Versatility of the 1,2,4-Triazole Scaffold

1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[3][4] Their therapeutic relevance stems from the unique physicochemical properties of the triazole ring, which can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets.[4] This versatility has led to their development as potent antifungal, antibacterial, antiviral, and anticancer agents.[5][6]

Specific Focus: 1,2,4-Triazole-3-thiol Derivatives

The incorporation of a thiol (-SH) group at the 3-position of the 1,2,4-triazole ring often enhances biological activity.[7][8] This thiol moiety can act as a key coordinating group for metal ions in enzymes, serve as a reactive handle for further chemical modification to create diverse libraries of compounds, or contribute directly to target binding.[9] This guide will focus specifically on the evaluation pipeline for these promising derivatives.

Synthesis and Structural Confirmation

The journey of any novel compound begins with its synthesis and rigorous characterization. A common and effective route to synthesize the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus is through the cyclization of dithiocarbazinate salts with hydrazine hydrate.[5]

General Synthetic Pathway

A reliable synthetic approach involves a multi-step process, often starting from a substituted benzoic acid.[5][10]

  • Hydrazide Formation: The initial benzoic acid is converted to its corresponding hydrazide.

  • Potassium Dithiocarbazinate Salt: The hydrazide is then reacted with carbon disulfide in an alkaline solution (e.g., potassium hydroxide in ethanol) to form a potassium dithiocarbazinate salt.[5]

  • Cyclization: The key step involves the cyclization of this salt with hydrazine hydrate, which upon heating, yields the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[5][10][11]

  • Derivatization: This core structure can then be further modified, for example, by reacting the 4-amino group with various aldehydes to form Schiff bases, expanding the chemical diversity of the library.[10]

Mandatory Structural Characterization

Before biological evaluation, the identity and purity of each synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=N, C=S, S-H).

  • ¹H & ¹³C NMR Spectroscopy: To elucidate the complete chemical structure, confirming proton and carbon environments.

  • Mass Spectrometry: To verify the molecular weight of the final compound.

Core Methodologies for Antimicrobial Evaluation

A systematic and standardized approach to antimicrobial testing is crucial for generating reliable and comparable data. The overall workflow is designed to move from broad screening to more specific mechanistic and safety assessments.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Safety & Mechanism Synthesis Synthesis of Triazole-3-thiol Library Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreen Primary Antimicrobial Screen (e.g., Agar Diffusion) Characterization->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Hits MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotoxicity Potent Hits Selectivity Calculate Selectivity Index (SI) MIC->Selectivity MOA Mechanism of Action Studies (e.g., Enzyme Inhibition) MBC->MOA Cytotoxicity->Selectivity

Figure 1: High-level workflow for the evaluation of novel antimicrobial compounds.

In Vitro Antimicrobial Susceptibility Testing

The primary goal is to determine the potency of the novel compounds against a panel of clinically relevant microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

This method is the gold standard for quantitative susceptibility testing, providing a precise measure of a compound's potency.[12][13] The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][14][15]

Causality: The broth microdilution method is chosen over simpler methods like disk diffusion for its quantitative output (the MIC value). This allows for direct comparison between compounds and against standard drugs, which is essential for structure-activity relationship (SAR) studies.

Step-by-Step Protocol:

  • Prepare Compound Stock: Dissolve the synthesized triazole-3-thiol compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well sterile microtiter plate, perform a two-fold serial dilution of each compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[13][14] The final concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare Microbial Inoculum: Grow the test microorganisms to the mid-logarithmic phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) using a spectrophotometer or McFarland standards.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and inoculum (no compound) to ensure the viability of the microorganism.

    • Sterility Control: Wells containing only broth to check for contamination.[13]

    • Positive Control: A well-known antibiotic or antifungal drug (e.g., Ciprofloxacin, Fluconazole) tested under the same conditions to validate the assay's sensitivity.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[13]

Elucidating the Mechanism of Action (MoA)

Identifying the biological target is a critical step in drug development. For triazole compounds, a primary mechanism, particularly in fungi, is the inhibition of ergosterol biosynthesis.[16][17]

Azole antifungals famously target CYP51, a key enzyme in the fungal cell membrane's ergosterol synthesis pathway.[18][19] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[17] The N4 atom of the triazole ring is known to coordinate with the heme iron atom at the enzyme's active site, blocking substrate access.[19]

G Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Essential for Fungal Cell Membrane) CYP51->Ergosterol Catalyzes Conversion Triazole Novel Triazole-3-thiol Compound Triazole->CYP51 Binds to & Inhibits

Figure 2: Mechanism of action for triazole antifungals via inhibition of CYP51.

For antibacterial activity, triazoles may inhibit other essential enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, which are crucial for DNA synthesis and replication.[4][20]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. By synthesizing and testing a library of related triazole-3-thiol derivatives, researchers can identify key structural motifs responsible for potency.

Key Insights from SAR Studies:

  • Substituents on the Phenyl Ring: The nature and position of substituents (e.g., electron-withdrawing groups like halogens or nitro groups vs. electron-donating groups like methoxy) on the phenyl ring at the 5-position can dramatically influence antimicrobial activity.[1]

  • Modifications at N-4: The amino group at the N-4 position is a common site for derivatization. Converting it to a Schiff base or other functionalities can modulate the compound's lipophilicity and target engagement.[1][7]

  • Lipophilicity: A compound's ability to cross the microbial cell wall or membrane is often tied to its lipophilicity. This property must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

In Vitro Cytotoxicity and Selectivity

A promising antimicrobial agent must be potent against pathogens but safe for host cells. Cytotoxicity testing is a non-negotiable step to assess this selectivity.

Protocol 5.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21][22]

Causality: The MTT assay is selected for its reliability, high-throughput nature, and direct correlation between mitochondrial function (a hallmark of viable cells) and a measurable colorimetric output.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HEK293) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[23]

  • Compound Treatment: Expose the cells to serial dilutions of the triazole-3-thiol compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 540-570 nm.[24]

  • Data Analysis: Calculate the concentration that causes 50% cell death (CC₅₀) by plotting cell viability against compound concentration.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical metric that quantifies the therapeutic window of a compound. It is the ratio of its toxicity to its activity.

Formula: SI = CC₅₀ (Cytotoxic Concentration) / MIC (Minimum Inhibitory Concentration)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to the host cells.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the performance of multiple compounds.

Table 1: Sample Data Summary for Novel Triazole-3-thiol Derivatives
Compound IDR-Group (at N-4)MIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)CC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (vs. S. aureus)
TZT-01 -H3216>256>8
TZT-02 -CH=C₆H₅8412816
TZT-03 -CH=C₆H₄-Cl (4-pos)219648
Cipro N/A (Control)1N/A>200>200
Flucon. N/A (Control)N/A2>500>250

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, the derivatization of the N-4 amino group (TZT-02) improves activity over the parent compound (TZT-01). Adding an electron-withdrawing chloro group to the phenyl ring (TZT-03) further enhances potency against both bacterial and fungal strains, resulting in a significantly improved Selectivity Index. This suggests a promising direction for further optimization.

Conclusion and Future Directions

The systematic evaluation pipeline detailed in this guide provides a robust framework for identifying and advancing novel 1,2,4-triazole-3-thiol compounds as potential antimicrobial agents. By integrating rational synthesis, standardized biological testing, and critical safety assessments, research teams can efficiently identify lead candidates with high potency and a favorable therapeutic window. Future work should focus on expanding SAR studies, exploring additional mechanisms of action against resistant strains, and advancing the most promising compounds into preclinical in vivo models of infection.

References

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  • Sabale, P.M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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A Technical Guide to the Antifungal Screening of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, renowned for its potent and broad-spectrum activity.[3] This document provides a comprehensive technical framework for the synthesis and antifungal screening of a novel candidate compound, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. We delineate the established mechanism of action for triazole antifungals, provide a validated synthesis pathway for the core structure, and present detailed, field-proven protocols for both preliminary and quantitative antifungal susceptibility testing. This guide is structured to provide researchers with the scientific rationale and step-by-step methodologies required to rigorously evaluate the potential of this and similar compounds as next-generation antifungals.

Introduction: The Imperative for Novel Antifungal Agents

In recent decades, the incidence of life-threatening systemic fungal infections has escalated, largely due to a growing population of immunocompromised individuals, including those undergoing cancer chemotherapy, organ transplantation, or living with HIV/AIDS.[4][5] The therapeutic arsenal to combat these infections is limited, and its efficacy is threatened by the emergence of drug-resistant fungal strains.[6]

Azole antifungals, particularly the triazoles, are mainstays in clinical practice due to their broad spectrum and favorable safety profile compared to older agents.[7] These synthetic compounds feature a five-membered ring with three nitrogen atoms, a structure optimized for high-affinity interaction with a specific fungal enzyme.[8] The exploration of novel derivatives of the 1,2,4-triazole-3-thiol core is a promising strategy in the search for new antifungals with improved potency, expanded spectrum, and efficacy against resistant pathogens.[9] This guide focuses on 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a candidate whose structural motifs suggest potential antifungal activity worthy of systematic investigation.

The Triazole Pharmacophore: Mechanism of Action

The antifungal activity of triazoles is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[6][10] This enzyme is critical in the fungal sterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6]

The nitrogen atom at position 4 (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking the natural substrate, lanosterol, from binding.[11][12] This inhibition disrupts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterol precursors in the cell membrane.[6] The resulting membrane stress impairs fungal growth and replication, producing a fungistatic effect.[10] The selectivity of triazoles stems from their higher affinity for fungal CYP51 over mammalian cytochrome P450 enzymes.[7]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol Intermediates 14α-methylated Sterol Precursors Lanosterol->Intermediates 14α-demethylation Ergosterol Ergosterol Intermediates->Ergosterol Disrupted_Membrane Disrupted Membrane (Accumulation of Toxic Sterols) Intermediates->Disrupted_Membrane Accumulation Leads to Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Triazole 4-amino-5-(2-ethoxyphenyl) -4H-1,2,4-triazole-3-thiol CYP51 Fungal CYP51 (14α-demethylase) Triazole->CYP51 Binds to Heme Iron Inhibits Enzyme CYP51->Lanosterol Catalysis Blocked Fungistasis Fungistasis/ Cell Death Disrupted_Membrane->Fungistasis

Figure 2: Generalized synthesis workflow for the triazole core.

Post-synthesis, rigorous characterization is mandatory. The structure of the final compound must be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS) to ensure purity and structural integrity before biological screening. [13][14]

Antifungal Susceptibility Testing: A Methodological Framework

A two-tiered approach is recommended for screening. A preliminary agar-based diffusion assay provides a rapid, qualitative assessment of activity, while the broth microdilution method offers quantitative and reproducible Minimum Inhibitory Concentration (MIC) data. [15][16]

Rationale for Method Selection
  • Agar Well Diffusion: This method is simple, inexpensive, and excellent for initial screening of a compound's ability to inhibit fungal growth. [2][15]It provides a clear visual indication of activity (a zone of inhibition), which helps prioritize promising candidates.

  • Broth Microdilution: This is the gold-standard method for determining the MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism. [17]It is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that results are reproducible and comparable across different laboratories. [5][18][19]

Experimental Workflow Overview

Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis A1 Synthesize & Purify Test Compound A2 Prepare Stock Solution (e.g., in DMSO) A1->A2 B2 Quantitative Screen: Broth Microdilution A2->B2 A3 Prepare Fungal Inoculum (0.5 McFarland Standard) B1 Primary Screen: Agar Well Diffusion A3->B1 A3->B2 A4 Prepare Media (RPMI-1640, Agar) A4->B1 A4->B2 C1 Measure Zone of Inhibition (mm) B1->C1 C2 Determine MIC (µg/mL) (Lowest concentration with no visible growth) B2->C2 C3 Data Tabulation & Comparison C1->C3 C2->C3

Sources

In Vitro Antioxidant Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Drug Discovery

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is a key pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The relentless pursuit of novel antioxidant agents is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses specifically on a promising subclass: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives , exploring their synthesis, the mechanistic underpinnings of their antioxidant action, and the rigorous in vitro methodologies employed to quantify their efficacy.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only procedural details but also the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

The Core Moiety: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthetic route to the core nucleus, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is a well-established and robust process, typically commencing from benzoic acid hydrazide. The rationale for this multi-step synthesis lies in the controlled construction of the triazole ring with the desired functional groups in place.

Generalized Synthetic Protocol

A common and effective pathway involves the following key transformations[1][2]:

  • Preparation of Benzoic Acid Hydrazide (1): This initial step involves the reaction of a benzoate ester (e.g., methyl benzoate) with hydrazine hydrate. The nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group, forming the foundational hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt (2): The benzoic acid hydrazide is then treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. The nucleophilic addition of the hydrazide to carbon disulfide, followed by deprotonation, yields the stable potassium dithiocarbazinate salt. This step is crucial for introducing the sulfur atom required for the thiol group.

  • Cyclization to the Triazole Ring (3): The final ring-closing step is achieved by refluxing the potassium salt with an excess of hydrazine hydrate in an aqueous medium. This intramolecular cyclization, followed by the elimination of hydrogen sulfide, results in the formation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. Acidification of the reaction mixture precipitates the final product.

Further derivatization, such as the formation of Schiff bases by reacting the 4-amino group with various aldehydes, can be undertaken to explore structure-activity relationships[1].

G cluster_synthesis Synthetic Pathway A Benzoic Acid Hydrazide B Potassium Dithiocarbazinate Salt A->B  + CS2, KOH C 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol B->C  + Hydrazine Hydrate, Reflux D Schiff Base Derivatives C->D  + R-CHO

Caption: Generalized synthetic workflow for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.

Mechanism of Antioxidant Action: A Chemical Perspective

The antioxidant capacity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The key structural features contributing to this activity are the labile hydrogen atoms on the thiol (-SH) and the amino (-NH2) groups.

The prevailing mechanism is often a Hydrogen Atom Transfer (HAT) process, where the antioxidant (Ar-H) donates a hydrogen atom to a radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (Ar•)[3].

Ar-H + R• → Ar• + R-H

The stability of the resulting antioxidant radical is a critical determinant of its efficacy. In the case of these triazole derivatives, the presence of the heteroaromatic ring and the sulfur atom can help to delocalize the unpaired electron, thereby stabilizing the radical and making the initial hydrogen donation more favorable. Theoretical studies suggest that the bond dissociation enthalpy (BDE) of the N-H and S-H bonds is a key parameter in predicting antioxidant potential via the HAT mechanism[3].

Furthermore, a Single Electron Transfer (SET) mechanism can also be operative, particularly in polar solvents. In this process, the antioxidant donates an electron to the radical, forming a radical cation and an anion.

Ar-H + R• → Ar-H•+ + R:-

The presence of electron-donating groups on the phenyl ring can enhance the antioxidant activity by increasing the electron density on the triazole scaffold, thus facilitating both HAT and SET processes[3]. Conversely, S-alkylation of the thiol group has been shown to reduce antioxidant activity, underscoring the importance of the free thiol group in radical scavenging[4].

G cluster_mechanism Radical Scavenging Mechanism Triazole Triazole-SH (Antioxidant) Triazole_Radical Stable Triazole Radical Triazole->Triazole_Radical H• donation Radical Free Radical (e.g., DPPH•) Neutralized Neutralized Molecule Radical->Neutralized H• acceptance

Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by triazole-thiol derivatives.

In Vitro Evaluation of Antioxidant Activity: A Multi-assay Approach

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of in vitro tests, each with a different mechanistic basis, is essential for a comprehensive evaluation. The following assays are standard in the field for assessing the antioxidant potential of synthetic compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This is one of the most common and rapid assays for screening antioxidant activity. DPPH is a stable, nitrogen-centered free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound[5].

  • Experimental Rationale: The choice of DPPH is due to its stability and the simplicity of the spectrophotometric measurement. Methanol is a common solvent as DPPH is readily soluble in it. A standard antioxidant, such as ascorbic acid or Butylated Hydroxytoluene (BHT), is always run in parallel to validate the assay and provide a benchmark for comparison. The result is typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity[1].

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the synthesized triazole derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. Prepare a series of dilutions of each test compound and the standard.

  • Assay Procedure (96-well plate format):

    • To each well, add a small volume of the sample or standard solution (e.g., 20 µL).

    • Add the DPPH working solution (e.g., 180 µL) to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the ABTS•+, a blue-green radical with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

  • Experimental Rationale: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds. The pre-formed radical is stable for an extended period. Trolox, a water-soluble analog of vitamin E, is commonly used as a standard. This allows for the expression of antioxidant capacity in terms of Trolox Equivalents (TEAC).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test sample or standard (e.g., 10 µL) to a cuvette or microplate well.

    • Add a larger volume of the ABTS•+ working solution (e.g., 1 mL or 190 µL).

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The calculation is similar to the DPPH assay, with the results often expressed as an IC50 value or as TEAC.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, which exhibits an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

  • Experimental Rationale: This assay provides a direct measure of the total antioxidant capacity by assessing the ability of a compound to donate an electron. It is a simple, rapid, and reproducible method. The reaction is conducted at an acidic pH (3.6) to maintain iron solubility. A standard curve is typically prepared using a known concentration of FeSO₄.

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 20 µL) to a microplate well.

    • Add the FRAP working reagent (e.g., 150 µL).

    • Incubate at 37°C for a specified time (e.g., 4-10 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe(II) equivalents.

Ferrous Ion (Fe²⁺) Chelating Assay
  • Principle: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). Transition metals like iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By chelating Fe²⁺, an antioxidant can prevent this radical formation. In the assay, the test compound competes with ferrozine for the Fe²⁺ ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. The presence of a chelating agent disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the color intensity.

  • Experimental Rationale: This assay assesses a different facet of antioxidant activity – the prevention of radical formation rather than the scavenging of existing radicals. EDTA, a strong metal chelator, is used as a positive control. This assay is particularly relevant for understanding the potential of a compound to mitigate metal-induced oxidative stress.

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable solvent.

    • Prepare a 2 mM FeCl₂ solution.

    • Prepare a 5 mM ferrozine solution.

  • Assay Procedure:

    • Mix the test sample (e.g., 1 mL) with the FeCl₂ solution (e.g., 0.05 mL).

    • Initiate the reaction by adding the ferrozine solution (e.g., 0.2 mL).

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the solution at 562 nm.

  • Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control (without the test compound).

G cluster_workflow General In Vitro Assay Workflow A Prepare Stock Solutions (Compound & Standard) B Prepare Serial Dilutions A->B D Reaction Incubation (Specified Time & Temp) B->D C Prepare Assay Reagent (DPPH, ABTS, etc.) C->D E Spectrophotometric Measurement (Absorbance) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized workflow for spectrophotometric in vitro antioxidant assays.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, quantitative data should be summarized in a tabular format. The IC50 value is the most common metric for reporting the potency of an antioxidant in radical scavenging assays.

Compound IDR-Group on Phenyl RingDPPH IC50 (µM)ABTS IC50 (µM)Reference
AT H1300 ± 20047 ± 0.1[3]
AP 4-pyridyl at C52200 ± 10055 ± 0.2[3]
5b Thiazolidinone derivative5.84 µg/mL-[1]
Ascorbic Acid Standard18.85 µg/mL-[1]

*Note: Direct comparison of µg/mL values requires conversion to molar concentrations based on the molecular weight of each compound.

Interpretation of Results:

  • A lower IC50 value signifies a higher antioxidant potency .

  • The data from multiple assays provide a more complete profile. For instance, a compound might be a potent radical scavenger (low DPPH/ABTS IC50) but a poor metal chelator, or vice versa.

  • Structure-Activity Relationship (SAR): By comparing the activity of derivatives with different substituents, researchers can deduce key structural requirements for antioxidant activity. For example, the data suggests that the unsubstituted phenyl ring (AT) is more effective at scavenging DPPH and ABTS radicals than when the phenyl group is replaced by a pyridyl group (AP)[3]. The addition of a thiazolidinone ring in derivative 5b appears to confer very high potency in the DPPH assay, even surpassing the standard ascorbic acid under the reported conditions[1]. The presence of electron-donating groups, such as hydroxyl (-OH), on the phenyl ring is generally expected to increase antioxidant activity[4].

Conclusion and Future Directions

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives represent a promising class of synthetic antioxidants. Their straightforward synthesis and potent radical scavenging and metal chelating properties make them attractive candidates for further investigation in drug discovery programs. A systematic approach to their in vitro evaluation, employing a panel of mechanistically diverse assays as outlined in this guide, is crucial for identifying lead compounds with optimal antioxidant profiles.

Future research should focus on expanding the library of these derivatives to build a more comprehensive SAR, exploring the impact of various substituents on the phenyl ring and modifications of the 4-amino group. Furthermore, promising candidates from in vitro studies should be advanced to cell-based and in vivo models to assess their bioavailability, metabolic stability, and efficacy in a more complex biological context.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-212. [Link]

  • Stasiuk, M., & Kozioł, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(3), 631-637. [Link]

  • Ivanović, J., et al. (2018). Some 1,2,4-triazole-3-thiones (thiols) as DPPH radical-scavengers. Journal of the Serbian Chemical Society, 83(10), 1145-1156. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl- 4h- 1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A triazole-thiol derivative possessing antioxidant activity. Retrieved from [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Benarous, N., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 9(22), 24831–24842. [Link]

  • ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]

  • Harmankaya, R., & Harmankaya, H. (2022). Antioxidant Properties of 1,2,4-Triazoles. In Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]

  • ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][5][6]triazole Derivatives. [Link]

  • Chen, J., et al. (2021). Characterization of Oxygenated Heterocyclic Compounds and in vitro Antioxidant Activity of Pomelo Essential Oil. Journal of Inflammation Research, 14, 673–686. [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

  • PubMed. (2015). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. [Link]

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CAS number 851879-31-7 properties and structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Disclaimer on CAS Number: The CAS number 851879-31-7 provided in the query is associated in some chemical databases with the compound 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. However, a significant body of scientific and clinical literature identifies the GSK development code GSK2118436 as Dabrafenib, a pivotal therapeutic agent. This guide will focus exclusively on Dabrafenib (CAS: 1195765-45-7; Mesylate salt CAS: 1195768-06-9), a compound of substantial interest to the target audience of researchers and drug development professionals.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particular activity against mutated forms of the BRAF protein.[1][2] Developed for precision oncology, Dabrafenib has become a cornerstone in the treatment of various cancers driven by BRAF mutations, most notably metastatic melanoma.[3][4] This guide provides a comprehensive overview of Dabrafenib's chemical properties, mechanism of action, therapeutic applications, and key experimental protocols for its evaluation.

Chemical Properties and Structure

Dabrafenib is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the ATP pocket of mutant BRAF kinases.[5] The mesylate salt form, Dabrafenib mesylate, is typically used in clinical formulations for improved solubility and stability.[3]

PropertyValueReference
Chemical Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[6]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[7]
Molecular Weight 519.6 g/mol [7]
CAS Number (Free Base) 1195765-45-7[7][8]
CAS Number (Mesylate) 1195768-06-9[5]
Appearance White to slightly colored solid[3]
Solubility Soluble in DMSO ( >10 mM) and ethanol (1 mg/ml with slight warming). Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[3][8]
pKa 6.6, 2.2, -1.5[3]

Mechanism of Action: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[3] In a significant percentage of cancers, particularly melanoma, activating mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1] The most common of these is the V600E mutation, which substitutes valine with glutamic acid at codon 600.[9]

Dabrafenib is designed to selectively inhibit these mutated BRAF proteins.[6] By binding to the ATP-binding site of BRAF V600, Dabrafenib blocks its kinase activity, preventing the downstream phosphorylation and activation of MEK and subsequently ERK.[1][9] This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in BRAF-mutant tumor cells.[1]

Interestingly, like other RAF inhibitors, Dabrafenib can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation. This phenomenon is a key consideration in its clinical use and has driven the development of combination therapies.[1]

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Tumor Growth ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., SK-MEL-28) Treatment 2. Dabrafenib Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quant. Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-ERK, Total ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for assessing MAPK pathway inhibition via Western Blot.

Methodology:

  • Sample Preparation: Treat BRAF-mutant cells with Dabrafenib for a specified time (e.g., 4-24 hours). Lyse the cells and quantify total protein concentration. [10]2. Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies specific for phospho-MEK (Ser217/221), total MEK, phospho-ERK (Thr202/Tyr204), and total ERK. A loading control (e.g., β-actin or GAPDH) should also be used. c. Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A marked decrease in the p-MEK/Total MEK and p-ERK/Total ERK ratios in Dabrafenib-treated samples confirms on-target pathway inhibition. [1][10]

Conclusion

Dabrafenib represents a triumph of targeted cancer therapy, offering a potent and selective treatment option for patients with BRAF-mutant malignancies. Its development has not only transformed the prognosis for many individuals with advanced melanoma but has also paved the way for combination strategies that enhance efficacy and delay resistance. A thorough understanding of its chemical properties, mechanism of action, and appropriate preclinical evaluation is essential for researchers and clinicians working to further refine and expand the application of this important therapeutic agent.

References

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

  • PMC - NIH. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Retrieved from [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dabrafenib. Retrieved from [Link]

  • DermNet. (n.d.). Key clinical-trial evidence for dabrafenib. Retrieved from [Link]

  • ClinicalTrials.gov. (2023, August 30). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). Retrieved from [Link]

  • Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Retrieved from [Link]

  • ASCO Publications. (n.d.). Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. Retrieved from [Link]

  • PMC - NIH. (2022, April 3). Successful Dabrafenib Desensitization Protocols in a Patient with Metastatic Melanoma. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Successful Dabrafenib Desensitization Protocols in a Patient with Metastatic Melanoma. Retrieved from [Link]

  • ASCO Publications. (2014, May 20). Phase 1 study of the BRAF inhibitor dabrafenib (D) with or without the MEK inhibitor trametinib (T) in combination with ipilimumab (Ipi) for V600E/K mutation–positive unresectable or metastatic melanoma (MM). Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Discovery of Novel 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] These heterocyclic compounds exhibit an exceptionally broad spectrum of biological activities, making them privileged structures in the design of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of 1,2,4-triazole-3-thiol derivatives. We will delve into the mechanistic underpinnings of common synthetic strategies, offer field-proven experimental protocols, and discuss the structure-activity relationships that drive their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7] This document is intended for researchers and professionals in drug discovery, offering both foundational knowledge and practical insights for the development of next-generation therapeutics based on this versatile scaffold.

The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold

The unique structural and electronic properties of the 1,2,4-triazole ring system are central to its pharmacological significance. The presence of three nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for high-affinity binding to biological receptors and enzymes.[8] The 1,2,4-triazole moiety is a key component in numerous well-established drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[6]

The introduction of a thiol (-SH) group at the 3-position further enhances the molecule's utility. The thiol group exists in a tautomeric equilibrium with its thione (-C=S) form, providing additional points for molecular interaction and chemical modification.[9] This functional group is a versatile handle for synthesizing a vast library of derivatives, including Schiff bases, Mannich bases, and S-alkylated compounds, each with distinct biological profiles.[10][11][12] Consequently, the 1,2,4-triazole-3-thiol core is a highly sought-after target in drug discovery programs aimed at addressing pressing medical needs, from infectious diseases to oncology.[5][13]

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the 1,2,4-triazole-3-thiol ring can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. From a process development standpoint, efficiency, yield, and scalability are paramount.

Pathway A: Base-Catalyzed Cyclization of Thiosemicarbazide Precursors

This is arguably the most prevalent and versatile method for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiols.[3][6] The reaction proceeds via an acylthiosemicarbazide intermediate, which is formed by reacting an acid hydrazide with an appropriate isothiocyanate.

Causality of Experimental Choices:

  • Acid Hydrazide & Isothiocyanate: These starting materials directly dictate the substituents at the C-5 and N-4 positions of the triazole ring, respectively. The selection is therefore driven by the specific target molecule's design.

  • Base Catalyst (e.g., KOH, NaOH, Na2CO3): The base is critical for the final cyclodehydration step. Mechanistically, the base deprotonates one of the amide nitrogens of the acylthiosemicarbazide intermediate. This enhances its nucleophilicity, enabling an intramolecular attack on the thiocarbonyl carbon. The subsequent elimination of a water molecule yields the stable aromatic triazole ring. Careful control of basicity is essential to prevent hydrolysis of the starting materials or intermediates.[4]

The general workflow for this pathway is illustrated below.

G cluster_0 Pathway A: Cyclization of Acylthiosemicarbazides Acid Hydrazide Acid Hydrazide Acylthiosemicarbazide Acylthiosemicarbazide Acid Hydrazide->Acylthiosemicarbazide R-NCS Isothiocyanate Isothiocyanate 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->1,2,4-Triazole-3-thiol Base (e.g., KOH) Heat, -H2O

Caption: General synthetic route via acylthiosemicarbazide intermediates.

Pathway B: One-Pot Synthesis from Hydrazides and Carbon Disulfide

This method is particularly effective for producing 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are valuable intermediates for further derivatization, such as the formation of Schiff bases.[14][15][16]

Causality of Experimental Choices:

  • Carbon Disulfide (CS2): Acts as the source for the C=S group in the final product.

  • Potassium Hydroxide (KOH) & Ethanol: This combination forms potassium ethyl xanthate in situ, but more importantly, it provides the basic medium for the initial reaction between the acid hydrazide and CS2 to form a potassium dithiocarbazinate salt.[16]

  • Hydrazine Hydrate (N2H4·H2O): This reagent is crucial for the cyclization step. It attacks the intermediate salt, leading to the formation of the triazole ring and incorporating the 4-amino group.[14][16] The use of excess hydrazine drives the reaction to completion.

Modern Synthetic Enhancements

To align with the principles of green chemistry and improve efficiency, modern techniques are increasingly being adopted.

  • Microwave-Assisted Organic Synthesis (MAOS): This technology uses microwave radiation to rapidly and uniformly heat the reaction mixture. This often leads to dramatic reductions in reaction time (from hours to minutes), increased yields, and cleaner reactions compared to conventional heating.[17][18][19][20]

  • Use of Novel Reagents: Polyphosphate ester (PPE) has been established as an effective reagent for the direct reaction of thiosemicarbazides with carboxylic acids, providing a two-step process involving acylation followed by cyclodehydration.[5][21]

Spectrum of Biological Activities and Structure-Activity Relationship (SAR)

1,2,4-Triazole-3-thiol derivatives have been extensively investigated and have demonstrated a wide array of pharmacological effects. The biological activity is highly dependent on the nature and position of substituents on the triazole core.

Biological ActivityKey Structural Features & ExamplesReference(s)
Antimicrobial Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols often show potent activity. Electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic rings can enhance efficacy against strains like S. aureus and E. coli.[6][10][22]
Antifungal The core scaffold itself is fungicidal. Activity against C. albicans, A. niger, and M. gypseum is well-documented. Some derivatives show activity comparable or superior to standard drugs like ketoconazole.[5][23][24][25]
Anticancer Derivatives bearing hydrazone moieties have shown cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. The ability to interact with various kinases is a proposed mechanism.[6][7][8][13]
Anti-inflammatory Certain Schiff bases and S-substituted derivatives exhibit significant anti-inflammatory and analgesic properties, potentially through the inhibition of inflammatory pathways.[6][26][27]
Antiviral The triazole nucleus is a known pharmacophore in antiviral drugs (e.g., Ribavirin). Derivatives have been explored as potential inhibitors of viral enzymes like HIV-1 reverse transcriptase.[4]

Key SAR Insights:

  • The 4-Amino Group: This group is a common starting point for creating Schiff bases. The resulting imine linkage extends the conjugation and allows for the introduction of diverse aromatic and heterocyclic moieties, which significantly modulates biological activity.[10][23]

  • The Thiol/Thione Group: S-alkylation or the formation of fused thiazolo[3,2-b][3][5][6]triazole systems can drastically alter the compound's properties and biological targets.[6]

  • Substituents on Aromatic Rings: The electronic nature of substituents on phenyl rings attached at the N-4 or C-5 positions plays a critical role. Electron-donating groups (-OH, -OCH3) have been shown to enhance antimicrobial and antitumor activity in some series, while electron-withdrawing groups (-NO2, halogens) are beneficial in others.[6][10]

Experimental Protocol: Synthesis and Characterization of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol provides a trusted, self-validating method for synthesizing a key intermediate used in the development of numerous derivatives.

Objective: To synthesize 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol from benzoic acid hydrazide.

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrazine hydrate (80-95%)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Workflow Overview:

G start Start step1 Step 1: Salt Formation (Benzoic hydrazide + CS2 + KOH in EtOH) start->step1 step2 Step 2: Cyclization (Add Hydrazine Hydrate, Reflux) step1->step2 step3 Step 3: Precipitation (Cool & Acidify with HCl) step2->step3 step4 Step 4: Isolation & Purification (Filter, Wash, Recrystallize) step3->step4 step5 Step 5: Characterization (TLC, MP, FTIR, NMR) step4->step5 end Final Product step5->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Procedure:

  • Step 1: Preparation of Potassium Dithiocarbazinate Salt:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) with gentle warming.

    • To this solution, add benzoic acid hydrazide (0.1 mol). Stir the mixture for 15 minutes until a clear solution is obtained.

    • Cool the flask in an ice bath. Slowly add carbon disulfide (0.1 mol) dropwise over 30 minutes with continuous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A yellow precipitate of the potassium salt will form.[16]

  • Step 2: Cyclization to Form the Triazole Ring:

    • To the stirred suspension from Step 1, add hydrazine hydrate (0.2 mol, 2 equivalents).

    • Fit the flask with a condenser and reflux the mixture for 8-10 hours. During this time, the color of the mixture may change, and the evolution of hydrogen sulfide gas (H2S) will be observed (perform in a well-ventilated fume hood). The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Product Precipitation:

    • After reflux, cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing crushed ice (~200 g).

    • Acidify the solution by slowly adding dilute hydrochloric acid dropwise with stirring until the pH is approximately 5-6. A white or off-white solid will precipitate.

  • Step 4: Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the crude product in an oven at 60-70 °C.

    • For purification, recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Expected Characterization Data:

  • FTIR (ATR, cm⁻¹): The spectrum should display characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), a weak S-H stretch (around 2600-2550 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and N-C=S bands.[9][28]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons (phenyl group), a broad singlet for the amino (NH₂) protons, and a broad singlet for the thiol (SH) or thione (NH) proton, which is D₂O exchangeable. The NH proton of the thione tautomer typically appears far downfield (13-14 ppm).[9][29]

  • ¹³C NMR (DMSO-d₆, δ ppm): Signals for the aromatic carbons will be present, along with two characteristic signals for the triazole ring carbons, one of which will be the C=S carbon appearing at a low field (around 165-170 ppm).[9]

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Conclusion and Future Outlook

The 1,2,4-triazole-3-thiol scaffold continues to be a highly productive platform for the discovery of new bioactive molecules. The synthetic methodologies are well-established, robust, and amenable to the generation of large chemical libraries for high-throughput screening. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational chemistry to design derivatives with enhanced potency and selectivity. As challenges like antimicrobial resistance and the need for more targeted cancer therapies grow, the versatility and proven track record of 1,2,4-triazole-3-thiols ensure they will remain a central focus of drug discovery and development efforts.[1][7]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 523-536. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 523-536. Retrieved from [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2007). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal, 26(3), 392-398. Retrieved from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). ChemRxiv. Retrieved from [Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). South African Journal of Chemistry, 66, 171-176. Retrieved from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. (2023). ResearchGate. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Synthesis and Functionalization of 1,2,3- and 1,2,4-triazoles. (2021). Bentham Science. Retrieved from [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Research Square. Retrieved from [Link]

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (2016). National Institutes of Health. Retrieved from [Link]

  • Structure of 1,2,4-triazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances bioactive 1,2,4-triazole-3-thiones. (2015). Scilit. Retrieved from [Link]

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  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Al-Nahrain Journal of Science. Retrieved from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). RSC Advances, 14(16), 11210-11234. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Research Square. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative explains the underlying chemical principles and experimental considerations, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction and Significance

The 1,2,4-triazole nucleus is a foundational scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3][4] The title compound, featuring a 4-amino group, a 3-thiol moiety, and a 2-ethoxyphenyl substituent at the 5-position, combines several key pharmacophores. The thiol group, in particular, allows for further functionalization, making this molecule a versatile intermediate for the synthesis of more complex derivatives and potential drug candidates. This guide presents a reliable, multi-step synthesis beginning from commercially available 2-ethoxybenzoic acid.

Overall Synthetic Pathway

The synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is accomplished via a three-step sequence. This pathway is a well-established route for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][5]

The process involves:

  • Esterification of 2-ethoxybenzoic acid to yield methyl 2-ethoxybenzoate.

  • Hydrazinolysis of the ester to form 2-ethoxybenzohydrazide.

  • Reaction with Carbon Disulfide to create an intermediate potassium dithiocarbazinate salt.

  • Hydrazine-mediated Cyclization to furnish the final triazole product.

Synthesis_Pathway cluster_0 Step 1: Esterification & Hydrazinolysis cluster_1 Step 2: Dithiocarbazinate Formation cluster_2 Step 3: Cyclization 2_ethoxybenzoic_acid 2-Ethoxybenzoic Acid methyl_2_ethoxybenzoate Methyl 2-ethoxybenzoate 2_ethoxybenzoic_acid->methyl_2_ethoxybenzoate CH3OH, H2SO4 Reflux 2_ethoxybenzohydrazide 2-Ethoxybenzohydrazide (I) methyl_2_ethoxybenzoate->2_ethoxybenzohydrazide NH2NH2·H2O Ethanol, Reflux potassium_dithiocarbazinate Potassium 3-(2-ethoxybenzoyl)dithiocarbazate (II) 2_ethoxybenzohydrazide->potassium_dithiocarbazinate 1. KOH, Ethanol 2. CS2, Stir final_product 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol (III) potassium_dithiocarbazinate->final_product NH2NH2·H2O Water, Reflux

Figure 1: Overall synthetic workflow for the target compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care. Carbon disulfide is volatile and highly flammable.

Part A: Synthesis of 2-Ethoxybenzohydrazide (I)

This initial two-part step converts the starting carboxylic acid into a hydrazide, which is the necessary precursor for building the triazole ring.

Step A1: Esterification of 2-Ethoxybenzoic Acid

  • Rationale: The carboxylic acid is first converted to its methyl ester. This is a classic Fischer esterification. The ester is more reactive towards nucleophilic attack by hydrazine in the subsequent step compared to the carboxylic acid itself.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethoxybenzoic Acid166.1716.6 g0.10
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.082 mL-

Protocol:

  • To a 250 mL round-bottom flask, add 2-ethoxybenzoic acid (16.6 g, 0.1 mol) and methanol (100 mL).

  • Swirl the flask to dissolve the solid. Place the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2 mL) to the solution with continuous stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 200 mL of ice-cold water and stir.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 40 mL) followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 2-ethoxybenzoate as an oil.

Step A2: Hydrazinolysis of Methyl 2-ethoxybenzoate

  • Rationale: The ester is reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the hydrazide.[1][5][6]

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-ethoxybenzoate180.2018.0 g0.10
Hydrazine Hydrate (99%)50.067.5 mL (~7.7 g)0.15
Ethanol (95%)46.0750 mL-

Protocol:

  • Dissolve the methyl 2-ethoxybenzoate (18.0 g, 0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (7.5 mL, 0.15 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 8-10 hours.

  • Monitor the reaction by TLC until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath. The product, 2-ethoxybenzohydrazide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Part B: Synthesis of Potassium 3-(2-ethoxybenzoyl)dithiocarbazate (II)
  • Rationale: This step builds the core structure needed for cyclization. The hydrazide reacts with carbon disulfide in a basic medium. The hydroxide base deprotonates the -NHNH2 group, increasing its nucleophilicity. The resulting anion attacks the carbon of CS2, forming a dithiocarbazate salt.[2] This intermediate is crucial for the subsequent ring-closing reaction.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethoxybenzohydrazide (I)180.229.0 g0.05
Potassium Hydroxide (KOH)56.113.4 g0.06
Absolute Ethanol46.0775 mL-
Carbon Disulfide (CS2)76.134.5 mL (~5.7 g)0.075
Anhydrous Diethyl Ether74.1250 mL-

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve potassium hydroxide (3.4 g, 0.06 mol) in absolute ethanol (75 mL) with gentle warming if necessary.

  • Cool the solution to room temperature and add 2-ethoxybenzohydrazide (9.0 g, 0.05 mol). Stir until a clear solution is obtained.

  • Place the flask in an ice bath and cool the solution to below 10 °C.

  • Add carbon disulfide (4.5 mL, 0.075 mol) dropwise over 20-30 minutes with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to stir at room temperature for an additional 4-6 hours. A yellow precipitate will form.

  • Add anhydrous diethyl ether (50 mL) to the mixture to facilitate complete precipitation of the potassium salt.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with two portions of cold diethyl ether, and dry under vacuum. This potassium salt (II) is used directly in the next step without further purification.[5]

Part C: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (III)
  • Rationale: This is the final and critical cyclization step. The potassium dithiocarbazate salt is heated with an excess of hydrazine hydrate. The reaction proceeds via an intramolecular cyclization with the elimination of hydrogen sulfide (H2S) and potassium hydroxide, leading to the formation of the stable, five-membered 1,2,4-triazole ring.[2][5] The evolution of H2S gas (rotten egg smell) is a key indicator of the reaction's progress.

ReagentMolar Mass ( g/mol )QuantityMoles
Potassium Salt (II)~294.4414.7 g0.05
Hydrazine Hydrate (99%)50.0610 mL (~10.3 g)0.20
Water18.0250 mL-
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • Suspend the potassium salt (II) (14.7 g, 0.05 mol) in water (50 mL) in a 250 mL round-bottom flask.

  • Add an excess of hydrazine hydrate (10 mL, ~0.2 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the mixture may change, and the evolution of hydrogen sulfide gas will be noticeable (use a lead acetate paper test at the condenser outlet to monitor; it will turn black).

  • Continue refluxing for 4-6 hours, or until the evolution of H2S ceases.

  • Allow the reaction mixture to cool to room temperature. It should be a clear or near-clear solution.

  • Filter the solution if any solid impurities are present.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 5-6.

  • A white or off-white precipitate of the desired product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) to remove any salts.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • FT-IR Spectroscopy: Look for characteristic peaks: N-H stretching (amino group, ~3300-3100 cm⁻¹), S-H stretching (thiol, weak, ~2600-2550 cm⁻¹), C=N stretching (triazole ring, ~1620 cm⁻¹), and C=S stretching (~1250 cm⁻¹).[7]

  • ¹H NMR Spectroscopy: Confirm the presence of aromatic protons from the ethoxyphenyl group, the -NH₂ protons (a broad singlet), the SH proton (a singlet, may exchange with D₂O), and the ethoxy group protons (a triplet and a quartet).[2][7]

  • Mass Spectrometry: Determine the molecular weight to confirm the molecular formula (C₁₀H₁₂N₄OS).

Conclusion

This application note details a robust and reproducible three-step synthesis for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. By carefully controlling reaction conditions and understanding the chemical principles of each transformation, researchers can reliably produce this valuable heterocyclic intermediate for further investigation in drug discovery and materials science.

References

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  • Mohamed, Y. A., et al. (2015). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
  • ChemicalBook. (n.d.). Thiocarbohydrazide synthesis.
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  • Al-Masoudi, N. A., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 487-496.
  • Al-Obaidi, Z. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 69(2), 1-8.
  • Panda, K. C., et al. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Current Microwave Chemistry, 8(3), 215-224.
  • ResearchGate. (2004). General Procedure for Preparation of Potassium 3-(2-furoyl) or (phenylacetyl)dithiocarbazates.
  • Barash, U., et al. (2022). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. Cancers, 14(3), 798.
  • MDPI. (2000). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate.
  • ResearchGate. (n.d.). Synthesis of potassium dithiocarbamate salts of formamidines.
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  • Current Chemistry Letters. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Potassium Dimethyl Dithiocarbamate: A Versatile Reagent in Chemical Synthesis.
  • de Paiva, G. C., et al. (2020). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 16, 219-225.
  • Audrieth, L. F., et al. (1954). Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate. U.S.
  • Nasresfahani, Z., et al. (2020). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 10(1), 1-12.
  • Gevorgyan, A., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(19), 6296.
  • Ivascu, A., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(2), M1653.
  • Sigma-Aldrich. (n.d.). 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL.
  • Acta Crystallographica Section E. (2008). 4-[4-Methoxybenzylideneamino]-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione.
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Triazole Thiols

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for yielding potent therapeutic agents.[1][2][3] A particularly promising subclass, 1,2,4-triazole-3-thiols, features a sulfur-containing functional group that has been associated with a broad range of biological activities, including significant antibacterial and antifungal properties.[1][4][5] As researchers synthesize novel triazole thiol derivatives to combat the growing threat of antimicrobial resistance, the need for a robust and standardized framework to evaluate their efficacy is paramount.

This guide provides a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of novel triazole thiol compounds. While these specific derivatives may not have established, unique testing standards, their evaluation relies on the well-validated methodologies set forth by international standards committees. The protocols herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and comparable across different laboratories.[6][7][8] By adhering to these gold-standard methods, researchers can accurately determine the spectrum of activity and potency of new chemical entities, a critical step in the drug development pipeline.

Scientific Foundation: Mechanism of Action and Resistance

Primary Mechanism of Action: Ergosterol Biosynthesis Inhibition

The established antifungal activity of medical triazoles stems from their targeted disruption of the fungal cell membrane.[2][6] The primary mechanism involves the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[3][6] This enzyme is crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that governs membrane fluidity, integrity, and the function of embedded proteins.[3]

By binding to the heme iron cofactor in the enzyme's active site, triazole compounds block the demethylation of lanosterol.[6] This inhibition halts the ergosterol production pathway, leading to two critical outcomes:

  • Depletion of Ergosterol: The scarcity of mature ergosterol compromises the structural integrity of the cell membrane.

  • Accumulation of Toxic Intermediates: The build-up of methylated sterol precursors, such as 14α-methyl-3,6-diol, introduces mechanical stress and disrupts membrane function, ultimately arresting fungal growth.[9]

While this is the canonical mechanism for antifungal triazoles, it is noteworthy that some novel triazole-thiol derivatives have also been investigated for antibacterial activity, with studies suggesting potential inhibition of essential bacterial enzymes like DNA gyrase.[10]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14-α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Thiol Compound Block Triazole->Block Block->Lanosterol Inhibition caption Inhibition of Ergosterol Biosynthesis by Triazole Thiols. AST_Workflow cluster_prep Initial Preparation cluster_bmd Protocol 1: Broth Microdilution cluster_dd Protocol 2: Disk Diffusion Isolate Fungal Isolate Culture Culture on Agar Medium (24-72h) Isolate->Culture Inoculum Prepare Inoculum Suspension (Adjust to 0.5 McFarland or Count) Culture->Inoculum InocPlate Inoculate 96-Well Plate Inoculum->InocPlate InocAgar Inoculate Agar Plate Inoculum->InocAgar PrepDilutions Prepare Serial Dilutions of Triazole Thiol PrepDilutions->InocPlate IncubateBMD Incubate at 35°C (24-72h) ReadMIC Read MIC (Visual or Spectrophotometric) IncubateBMD->ReadMIC ResultMIC Result: MIC Value (µg/mL) ReadMIC->ResultMIC PrepDisks Prepare & Impregnate Disks with Triazole Thiol ApplyDisks Apply Disks PrepDisks->ApplyDisks InocAgar->ApplyDisks IncubateDD Incubate at 35°C (16-48h) ApplyDisks->IncubateDD ReadZone Measure Inhibition Zone IncubateDD->ReadZone ResultZone Result: Zone Diameter (mm) ReadZone->ResultZone caption Comparative Workflow for Triazole Thiol AST.

Caption: Comparative Workflow for Triazole Thiol AST.

References

  • Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. Journal of Medical Mycology.
  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals.
  • In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results. PubMed Central.
  • E-Test Method for Testing Susceptibilities of Aspergillus spp. to the New Triazoles Voriconazole and Posaconazole and to Established Antifungal Agents: Comparison with NCCLS Broth Microdilution Method. ASM Journals.
  • Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. PubMed Central.
  • Triazoles as Antifungal: A Comprehensive Exploration of their Mechanisms, Resistance and Advancements. ResearchGate. Available at: [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature.
  • Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. Centers for Disease Control and Prevention.
  • Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. PLOS Pathogens.
  • Antifungal susceptibilities of medical triazoles and compounds used as... ResearchGate. Available at: [Link]

  • Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. ResearchGate.
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  • Multicenter evaluation of a new disk agar diffusion method for susceptibility testing of filamentous fungi with voriconazole, posaconazole, itraconazole, amphotericin B, and caspofungin. PubMed.
  • Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. Benchchem.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PubMed Central.
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  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
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The Bridge to Bioactivity: A Guide to Metal Complex Synthesis Using 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiols in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone, with the 1,2,4-triazole nucleus being a particularly privileged scaffold.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring introduces multiple coordination sites, making these molecules exceptional ligands for the synthesis of metal complexes.

This guide focuses on a specific, promising ligand: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol . The presence of the 2-ethoxyphenyl group is anticipated to modulate the lipophilicity and steric properties of the resulting metal complexes, potentially enhancing their cell permeability and biological targeting capabilities. The chelation of this ligand with transition metals is a proven strategy to amplify its therapeutic efficacy. It is well-documented that the biological activity of such ligands can be significantly enhanced upon complexation with metal ions.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step protocol for the synthesis of the title ligand, followed by a general yet robust procedure for the synthesis of its metal complexes. Furthermore, it outlines the essential characterization techniques and discusses the rationale behind the enhanced bioactivity of these metal complexes, thereby providing a solid foundation for their exploration as novel therapeutic agents.

Part 1: Synthesis of the Ligand: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The following protocol is a representative procedure adapted from the synthesis of analogous compounds and may require minor optimization for the specific 2-ethoxyphenyl derivative.[1][4][5][6]

Synthetic Workflow Overview

Ligand Synthesis Workflow A Ethyl 2-ethoxybenzoate B 2-Ethoxybenzohydrazide A->B Hydrazine Hydrate Reflux C Potassium 2-(2-ethoxybenzoyl)hydrazine-1-carbodithioate B->C CS2, KOH Stir D 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate Reflux, Acidification

Caption: Workflow for the synthesis of the target triazole ligand.

Step-by-Step Protocol

Step 1: Synthesis of 2-Ethoxybenzohydrazide

  • To a solution of ethyl 2-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product, 2-ethoxybenzohydrazide, is filtered, washed with cold ethanol, and dried under vacuum.

  • Rationale: This is a standard nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the corresponding hydrazide. Ethanol is a common solvent for this transformation.

Step 2: Synthesis of Potassium 2-(2-ethoxybenzoyl)hydrazine-1-carbodithioate

  • Dissolve 2-ethoxybenzohydrazide (1 equivalent) in absolute ethanol containing potassium hydroxide (1 equivalent).

  • Cool the solution in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with anhydrous ether, and dried. This intermediate is typically used in the next step without further purification.[1]

  • Rationale: The hydrazide reacts with carbon disulfide in a basic medium to form a dithiocarbazinate salt. The potassium hydroxide deprotonates the hydrazide, increasing its nucleophilicity towards the electrophilic carbon of CS2.

Step 3: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazinate salt (1 equivalent) in water and add hydrazine hydrate (2-3 equivalents).

  • Reflux the mixture for 3-4 hours. The evolution of hydrogen sulfide gas may be observed (use a fume hood and appropriate safety precautions).

  • Monitor the reaction until the evolution of H2S ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture to room temperature and dilute with cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.[1][5]

  • Rationale: This is the crucial cyclization step. The hydrazine hydrate acts as a source of nitrogen and facilitates the intramolecular cyclization of the dithiocarbazinate intermediate, leading to the formation of the stable 1,2,4-triazole ring. Acidification is necessary to protonate the thiol group and precipitate the final product.

Part 2: Synthesis of Metal Complexes

The synthesized triazole-thiol ligand is a versatile chelating agent, capable of coordinating with a variety of transition metal ions. The following is a general procedure for the synthesis of its metal complexes.

General Complexation Reaction

Complexation Reaction cluster_product Product Ligand Ligand Solution (in Ethanol) Reflux Reflux Ligand->Reflux MetalSalt Metal Salt Solution (e.g., MCl2, M(OAc)2) (in Ethanol) MetalSalt->Reflux Complex Metal Complex Precipitate Reflux->Complex Cooling & Precipitation

Caption: General scheme for the synthesis of metal complexes.

Step-by-Step Protocol
  • Prepare a hot ethanolic solution of the ligand, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (2 equivalents).

  • Prepare a separate ethanolic solution of the desired metal salt (e.g., CoCl2·6H2O, NiCl2·6H2O, CuCl2·2H2O, ZnCl2) (1 equivalent).

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Adjust the pH of the mixture if necessary (e.g., by adding a few drops of ammonia or sodium acetate solution) to facilitate deprotonation of the thiol group and complex formation.

  • Reflux the reaction mixture for 2-3 hours.

  • A colored precipitate will form. Cool the mixture to room temperature.

  • Filter the precipitated metal complex, wash it with hot ethanol to remove any unreacted starting materials, and then dry it under vacuum.[1]

  • Rationale: The ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the metal ion through the sulfur atom of the deprotonated thiol group and one or more nitrogen atoms from the triazole ring and/or the amino group.[1] The 2:1 ligand-to-metal ratio is common, leading to complexes of the general formula [M(L)2]. The refluxing provides the necessary energy to overcome the activation barrier for the complexation reaction.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Characterization Workflow

Characterization Workflow Sample Synthesized Compound (Ligand or Complex) FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Proton & Carbon Environment EA Elemental Analysis Sample->EA Elemental Composition MS Mass Spectrometry Sample->MS Molecular Weight UVVis UV-Vis Spectroscopy (for complexes) Sample->UVVis Electronic Transitions Mag Magnetic Susceptibility (for complexes) Sample->Mag Geometry & Electronic Structure

Caption: A typical workflow for the characterization of the synthesized compounds.

Expected Spectroscopic and Analytical Data
Technique Ligand (L) Metal Complex (e.g., ML2) Rationale for Changes upon Complexation
FT-IR (cm⁻¹) ν(N-H) ~3300-3100ν(S-H) ~2600-2550ν(C=N) ~1620ν(N-H) may shift or broadenDisappearance of ν(S-H)Shift in ν(C=N)Appearance of new bands ν(M-N) and ν(M-S) in the far-IR region (~500-400)The disappearance of the S-H stretching band is strong evidence of deprotonation and coordination through the sulfur atom.[1] Shifts in the N-H and C=N bands indicate the involvement of nitrogen atoms in chelation. The new low-frequency bands correspond to the formation of metal-nitrogen and metal-sulfur bonds.[7]
¹H NMR (ppm) Signal for -SH proton (can be broad, ~13-14 ppm)Signal for -NH₂ protons (~5-6 ppm)Aromatic and ethoxy protons in their expected regionsDisappearance of the -SH proton signalShift (usually downfield) of the -NH₂ proton signalsThe absence of the thiol proton signal confirms its deprotonation and involvement in bonding with the metal ion.[1] The shift in the amino proton signals indicates a change in their electronic environment due to coordination with the metal center.[1]
¹³C NMR (ppm) Signal for C=S carbon (~160-180 ppm)Shift in the C=S carbon signalThe change in the chemical shift of the thione carbon further supports the coordination of the sulfur atom to the metal.
Elemental Analysis C, H, N, S percentages match the calculated values for C₁₁H₁₄N₄OSC, H, N, S, and M percentages match the calculated values for the proposed complex formula (e.g., M(C₁₁H₁₃N₄OS)₂)Provides empirical evidence for the stoichiometry of the ligand and the resulting metal complex.

Part 4: Application in Drug Development - The Rationale for Enhanced Bioactivity

The chelation of bioactive ligands to metal ions can profoundly impact their therapeutic properties. This enhancement is often attributed to several factors:

  • Tweest's Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes.[2]

  • Increased Biological Potency: The metal complex may have a different mode of action compared to the free ligand. The complex can bind to biological targets, such as DNA or specific enzymes, more effectively than the ligand alone.[1] For instance, many triazole-based metal complexes have shown significant antimicrobial and anticancer activities, often surpassing those of the parent ligands.[1][2][3]

  • Controlled Ligand Delivery: The metal complex can act as a vehicle for the controlled delivery of the bioactive ligand to the target site.

Given the established broad-spectrum biological activities of 1,2,4-triazole derivatives, the metal complexes of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol are excellent candidates for screening in various disease models, including but not limited to:

  • Antimicrobial agents: Against a panel of pathogenic bacteria and fungi.

  • Anticancer agents: Against various cancer cell lines.

  • Enzyme inhibitors: Targeting specific metalloenzymes involved in disease progression.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of metal complexes using 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a versatile ligand. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the field of medicinal chemistry and drug development to explore this promising class of compounds. The potential for these metal complexes to exhibit enhanced biological activity makes them highly attractive targets for the development of novel therapeutics.

References

  • Majeed, A. H., & Al-Amiery, A. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 1-7. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Majeed, A. H., & Al-Amiery, A. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental University Chemistry Journal, 29(2), 525-531. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES KTU. [Link]

  • Majeed, A. H., & Al-Amiery, A. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Singh, R., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(5), 1161-1167. [Link]

  • Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(1), 48-52. [Link]

  • Küçükgüzel, İ., et al. (2006). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Bioorganic & Medicinal Chemistry, 14(16), 5335-5341. [Link]

  • Al-Ghamdi, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-209. [Link]

  • Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 19(3), 1145-1163. [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(7), 1404-1414. [Link]

  • Wikipedia contributors. (2023, December 28). Transition metal thiolate complex. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol precursors. These compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, summarizes various reaction conditions reported in the literature, and provides key characterization data to ensure the successful synthesis and identification of the target compounds.

Introduction: The Significance of Triazole-Thiol Schiff Bases

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] When functionalized with a 4-amino group and a 3-thiol (or its thione tautomer), it becomes a versatile building block. The subsequent condensation of the 4-amino group with various aldehydes or ketones yields Schiff bases (or azomethines), compounds characterized by a carbon-nitrogen double bond (-C=N-).[3] This imine group is not merely a linker; it is a critical pharmacophore that often enhances the biological activity of the parent molecule.[4] The resulting Schiff bases are extensively explored as ligands for metal complexes and as potent therapeutic agents in their own right.[1][2]

Understanding the synthesis of these molecules is crucial for researchers aiming to develop novel therapeutic agents. This guide provides the foundational knowledge and practical steps to achieve this efficiently and reliably.

The Core Chemistry: Reaction Mechanism

The formation of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[4] The reaction is typically reversible and often catalyzed by an acid.

The mechanism proceeds in two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group of the triazole attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate which, after a proton transfer, results in a neutral amino-alcohol, commonly known as a hemiaminal or carbinolamine.[4]

  • Dehydration: The hemiaminal is an unstable intermediate. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final, stable imine or Schiff base.[4]

Schiff_Base_Mechanism Figure 1: General Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triazole 4-Amino-1,2,4-triazole (Nucleophile) Hemiaminal Hemiaminal (Unstable Intermediate) Triazole->Hemiaminal 1. Nucleophilic     Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase 2. Dehydration    (-H₂O) Water Water Hemiaminal->Water

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Experimental Design: Methods & Protocols

The choice of solvent and catalyst is paramount for achieving high yields and purity. While the reaction can proceed without a catalyst, it is often slow. Acid catalysts facilitate both the initial nucleophilic attack and the final dehydration step.

Summary of Common Reaction Conditions

The following table summarizes various conditions reported for the synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiols, providing a comparative overview for protocol optimization.

Solvent Catalyst Temperature Typical Reaction Time Advantages & Considerations References
EthanolGlacial Acetic Acid (catalytic)Reflux3-5 hoursStandard, effective method. Acetic acid is a mild catalyst and easy to handle. Product often precipitates on cooling.[5][6]
MethanolNoneReflux~5 hoursA greener option avoiding acid catalysts, but may require longer reaction times.[1]
Glacial Acetic AcidSelf-catalyzed (acts as solvent)Reflux ( ~118°C)1-4 hoursFaster reaction times due to higher temperature and acidic medium. Can lead to higher yields, especially for less reactive aldehydes.[7][8]
EthanolConc. H₂SO₄ (catalytic)Reflux5 hoursStrong acid catalysis can be effective but may lead to side products or decomposition with sensitive substrates.[7]
Detailed Step-by-Step Protocol: A Validated Example

This protocol describes the synthesis of 4-((4-chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a representative example of this class of compounds.

Materials & Reagents:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 1.92 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.[5]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-5 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Work-up & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[5]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis Start 1. Dissolve Triazole in Ethanol Add_Aldehyde 2. Add Aldehyde & Catalytic Acetic Acid Start->Add_Aldehyde Reflux 3. Heat to Reflux (4-5 hours) Add_Aldehyde->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Reaction Complete Filter 6. Filter Solid Product Cool->Filter Wash 7. Wash with Cold Ethanol Filter->Wash Dry 8. Dry under Vacuum Wash->Dry Characterize 9. Characterize Product (IR, NMR, MS) Dry->Characterize

Caption: Figure 2: Experimental Workflow for Synthesis.

Product Characterization: Validating Your Synthesis

Confirmation of the Schiff base structure is achieved through standard spectroscopic techniques. The thione-thiol tautomerism of the starting material and product is an important consideration, as the proton on the triazole ring can exist on either a nitrogen or the sulfur atom.[9] In DMSO solution, the thiol proton is often observed in ¹H NMR.

Key Spectroscopic Signatures

The following table outlines the expected spectroscopic data for successful Schiff base formation.

Technique Functional Group / Proton Typical Signal / Chemical Shift (δ) Notes References
FT-IR (KBr, cm⁻¹) C=N (azomethine)1610 - 1640Appearance of a sharp, strong band is a key indicator of imine formation.[1]
N-H (triazole ring)3070 - 3190Broad peak, may overlap with SH.[1]
S-H (thiol)2550 - 2600 (weak)Often not observed or is very weak.
¹H NMR (DMSO-d₆) =CH (azomethine proton)9.4 - 10.4 ppm (singlet)Unambiguous evidence of Schiff base formation. Its downfield shift is due to the electronegativity of the nitrogen atom.[1][10]
Ar-H (aromatic protons)7.0 - 8.5 ppm (multiplets)Signals corresponding to both aromatic rings should be present and integrated correctly.[10]
SH / NH (triazole proton)13.5 - 14.5 ppm (singlet)A very broad, downfield singlet, exchangeable with D₂O. Confirms the triazole thiol/thione structure.[1][11]
¹³C NMR (DMSO-d₆) C=N (azomethine carbon)159 - 165 ppmThe carbon of the imine group.[10]
C=S (thione carbon)~162 ppmConfirms the thione tautomer is present.[9]

Conclusion

The synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiols is a robust and versatile reaction. By selecting appropriate conditions, particularly the use of an alcohol solvent with a catalytic amount of acetic acid, researchers can reliably produce these valuable compounds in high yields. Careful characterization using IR and NMR spectroscopy is essential to confirm the formation of the critical azomethine linkage. The protocols and data provided herein serve as a validated starting point for the exploration and development of novel triazole-based compounds for drug discovery and other scientific applications.

References

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journals Online. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. Royal Society of Chemistry Publishing. [Link]

  • Schiff base. Wikipedia. [Link]

  • SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. [Link]

  • Synthesis, spectroscopic characterization and photophysical properties of transition metal complexes of 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Semantic Scholar. [Link]

  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. MDPI. [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. [Link]

  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

Sources

Application Notes & Protocols: Strategic Cyclization of Potassium Dithiocarbazinates for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Dithiocarbazinate Hub in Heterocyclic Chemistry

Potassium dithiocarbazinates, readily synthesized from hydrazides, represent a cornerstone intermediate in the construction of sulfur and nitrogen-containing heterocyclic systems. Their inherent nucleophilicity and strategically placed functional groups allow for controlled cyclization into diverse scaffolds, most notably 1,3,4-thiadiazoles and 1,2,4-triazoles. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in a vast array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2][3]

This guide provides a comprehensive overview of the experimental procedures for the cyclization of potassium dithiocarbazinates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into reaction control, optimization, and characterization. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for synthesizing novel heterocyclic entities.

Foundational Chemistry: Synthesis of the Potassium Dithiocarbazinate Intermediate

The journey into thiadiazole and triazole synthesis begins with the formation of a potassium dithiocarbazinate salt. This reaction is a classic nucleophilic addition of a hydrazide to carbon disulfide, facilitated by a strong base.

Causality Behind the Method:

  • Role of Potassium Hydroxide (KOH): The base is crucial for deprotonating the terminal nitrogen of the hydrazide, enhancing its nucleophilicity. This allows it to effectively attack the electrophilic carbon of carbon disulfide (CS₂).[4][5]

  • Solvent Choice (Ethanol): Ethanol serves as an excellent solvent for both the hydrazide and KOH, facilitating a homogenous reaction environment. Its protic nature does not impede the initial reaction, and the resulting potassium salt often has limited solubility, allowing for easy isolation via filtration.

Protocol 2.1: General Synthesis of Potassium 3-Aroyl-dithiocarbazinate

Materials:

  • Substituted Benzoic Acid Hydrazide (1.0 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Carbon Disulfide (CS₂) (1.1 eq)

  • Absolute Ethanol

Procedure:

  • Prepare a solution of potassium hydroxide (1.0 eq) in absolute ethanol (e.g., 30 mL for a 10 mmol scale) in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirred solution, add the substituted benzoic acid hydrazide (1.0 eq). Stir until a clear solution or a fine suspension is formed.

  • Cool the mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the subsequent addition.

  • Slowly add carbon disulfide (1.1 eq) dropwise to the cooled, stirred mixture over 15-20 minutes. A color change to yellow or orange is typically observed, followed by the precipitation of the potassium salt.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-5 hours to ensure the reaction goes to completion.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting potassium dithiocarbazinate salt under vacuum. The product is typically a stable, pale yellow to white solid and can be used in subsequent cyclization steps without further purification.

Cyclization Pathway I: Acid-Catalyzed Dehydration to 1,3,4-Thiadiazoles

The intramolecular cyclization of potassium dithiocarbazinates under acidic conditions is a direct and efficient route to 5-substituted-1,3,4-thiadiazole-2-thiols.

Mechanistic Insight: The strong acid, such as concentrated sulfuric acid, serves two primary roles. First, it protonates the dithiocarbazinate to form the free acid. Second, it acts as a powerful dehydrating agent, promoting the intramolecular cyclization between the sulfur and the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic thiadiazole ring.[6][7] Controlling the temperature is paramount to prevent charring and unwanted side reactions.[7]

Protocol 3.1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-thiol

Materials:

  • Potassium 3-Aroyl-dithiocarbazinate (from Protocol 2.1) (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (approx. 3-4 mL per gram of starting material)

  • Crushed Ice

Procedure:

  • Place the finely ground potassium 3-aroyl-dithiocarbazinate (1.0 eq) into a clean, dry beaker or flask.

  • Chill the flask in an ice bath to 0 °C.

  • Slowly and cautiously add concentrated sulfuric acid dropwise with constant and vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The mixture will typically form a thick paste.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This quenches the reaction and precipitates the thiadiazole product.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 5-aryl-1,3,4-thiadiazole-2-thiol.

Cyclization Pathway II: Hydrazine-Mediated Conversion to 1,2,4-Triazoles

Reacting the potassium dithiocarbazinate intermediate with hydrazine hydrate provides a classic and reliable method for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Mechanistic Insight: This transformation is a cyclocondensation reaction. Hydrazine hydrate, a potent dinucleophile, attacks the thiocarbonyl carbon of the dithiocarbazinate. This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent elimination of potassium sulfide and water, leading to the formation of the triazole ring.[8][9][10][11] The evolution of hydrogen sulfide (H₂S) gas is a characteristic indicator that the reaction is proceeding.[11]

Protocol 4.1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

Materials:

  • Potassium 3-Aroyl-dithiocarbazinate (from Protocol 2.1) (1.0 eq)

  • Hydrazine Hydrate (80-99%) (3-5 eq)

  • Water or Ethanol

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Suspend the potassium 3-aroyl-dithiocarbazinate (1.0 eq) in water (e.g., 20 mL for a 5 mmol scale) in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (3-5 eq) to the suspension.

  • Heat the mixture to reflux with stirring. The reaction progress can often be monitored by the evolution of hydrogen sulfide gas (Note: conduct this step in a well-ventilated fume hood) and a change in the color of the solution. Reflux for 4-8 hours.

  • After reflux, cool the reaction mixture to room temperature. A clear solution is often obtained.

  • Filter the cooled solution to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6. This will cause the triazole product to precipitate out of the solution.

  • Collect the white or off-white precipitate by vacuum filtration.

  • Wash the solid product extensively with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent, such as aqueous ethanol, to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Data Summary and Characterization

The successful synthesis of these heterocyclic cores must be confirmed through rigorous analytical characterization.

Table 1: Summary of Typical Reaction Parameters

ParameterPathway I: 1,3,4-ThiadiazolePathway II: 1,2,4-Triazole
Cyclizing Agent Concentrated H₂SO₄Hydrazine Hydrate
Key Reaction Type Dehydrative CyclizationCyclocondensation
Temperature 0 °C to Room TempReflux (80-100 °C)
Reaction Time 1-3 hours4-8 hours
Work-up Quench on ice, filterAcidification, filter
Typical Yield 75-90%70-85%

Characterization Notes:

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the hydrazide precursor. For thiadiazole-thiols, a weak S-H stretch may be visible around 2550-2600 cm⁻¹. For amino-triazoles, characteristic N-H stretches will appear around 3100-3300 cm⁻¹. The C=S (thione) band often appears in the 1250-1350 cm⁻¹ region.[10]

  • ¹H NMR Spectroscopy: The aromatic protons of the aryl substituent will be present. The thiol proton (S-H) is often broad and may exchange with D₂O. The amino (NH₂) protons of the triazole will appear as a distinct, often broad, singlet.

  • Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful cyclization and elemental composition.

Visualizing the Workflow

A clear understanding of the synthetic pathways is crucial for experimental design and troubleshooting.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_path1 Pathway I cluster_path2 Pathway II A Aryl Hydrazide C Potassium Dithiocarbazinate A->C B CS₂ + KOH B->C D Conc. H₂SO₄ (Dehydrative Cyclization) C->D Acidification & Dehydration F Hydrazine Hydrate (Cyclocondensation) C->F Nucleophilic Attack & Ring Closure E 1,3,4-Thiadiazole-2-thiol D->E G 4-Amino-1,2,4-Triazole-3-thiol F->G

Sources

Application Note: Structural Elucidation of 1,2,4-Triazole Derivatives using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,2,4-triazole are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and advancing drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic compounds.[1] This guide provides an in-depth analysis of the spectral features of 1,2,4-triazoles, field-proven protocols for sample preparation and data acquisition, and expert insights into spectral interpretation.

Introduction: The Chemical Significance of 1,2,4-Triazoles

The 1,2,4-triazole is a five-membered aromatic ring containing two carbon and three nitrogen atoms.[4] This heterocyclic core is a key pharmacophore in numerous clinically approved drugs.[2][5] The arrangement of nitrogen atoms allows for diverse substitution patterns and facilitates multiple points of interaction (e.g., hydrogen bonding), contributing to the high affinity of these derivatives for various biological targets.[6]

Given the possibility of multiple isomers and tautomeric forms, verifying the precise structure of newly synthesized 1,2,4-triazole derivatives is a critical step.[1][7] NMR spectroscopy provides unparalleled detail regarding the molecular framework, including the connectivity of atoms, the chemical environment of protons and carbons, and stereochemical relationships.

Foundational Principles: Interpreting the NMR Spectra of 1,2,4-Triazoles

A thorough understanding of the characteristic chemical shifts and coupling constants is essential for the accurate interpretation of the NMR spectra of 1,2,4-triazole derivatives.

¹H NMR Spectral Features

The proton NMR spectrum provides a map of the different proton environments in the molecule.

  • Triazole Ring Protons (C3-H and C5-H): In an unsubstituted or symmetrically substituted 4H-1,2,4-triazole, the C3-H and C5-H protons are chemically equivalent and typically appear as a sharp singlet in the aromatic region, often around δ 8.0-8.5 ppm .[8][9] In asymmetrically substituted derivatives, two distinct signals will be observed.

  • NH Proton: The proton attached to a nitrogen atom (N1-H or N4-H) is highly characteristic. It is typically found far downfield, often in the range of δ 12.0-14.0 ppm , due to deshielding and hydrogen bonding effects.[5] This peak is often broad and will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a diagnostic test for exchangeable protons.[2]

  • Substituent Protons: Protons on groups attached to the triazole ring will appear in their expected chemical shift regions. The electronic nature of the triazole ring (electron-withdrawing) can influence the chemical shifts of adjacent protons. For example, protons on a methylene group attached to a triazole nitrogen will be deshielded.

  • Proton-Proton Coupling (J-coupling): While there is no coupling between the C3-H and C5-H protons of the triazole ring itself, coupling constants are invaluable for determining the structure of substituents. For instance, the J-value for vinylic protons on a substituent can distinguish between cis (6-15 Hz) and trans (11-18 Hz) isomers.[2][5][10]

¹³C NMR Spectral Features

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

  • Triazole Ring Carbons (C3 and C5): The carbon atoms of the triazole ring are significantly deshielded and resonate in the downfield region of the spectrum. Typical chemical shift ranges are δ 140-165 ppm .[1][5] The exact position is sensitive to the nature of the substituents and the tautomeric form present.

  • Thione/Thiol Tautomerism: ¹³C NMR is particularly powerful for identifying thione (C=S) and thiol (C-S) tautomers in mercapto-substituted triazoles. A carbon in a thione group (C=S) typically appears around δ 150-160 ppm , whereas a carbon in a thiol group (C-S) is found much further upfield.[1]

  • Substituent Carbons: Carbons of the attached groups will appear in their characteristic regions, providing complementary information to the ¹H NMR spectrum.

The Influence of Solvent Choice

The choice of deuterated solvent can significantly impact the observed chemical shifts, a phenomenon that must be controlled for reproducible results.[11]

  • Polar Protic vs. Aprotic Solvents: Solvents like DMSO-d₆ can form strong hydrogen bonds with NH protons, causing them to shift further downfield compared to less polar solvents like CDCl₃.[12][13][14]

  • Solubility: The primary criterion for solvent selection is the complete dissolution of the sample to form a homogenous solution.[15][16]

Experimental Workflow and Protocols

High-quality NMR spectra are fundamentally dependent on meticulous sample preparation and proper instrument setup.

Workflow for NMR Analysis of 1,2,4-Triazole Derivatives

The following diagram outlines the logical flow from sample acquisition to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A 1. Weigh Sample (¹H: 1-5 mg | ¹³C: 5-30 mg) B 2. Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Dissolve & Add TMS B->C D 4. Filter into NMR Tube (Remove Particulates) C->D E 5. Insert Sample into NMR Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire Spectra (¹H, ¹³C, 2D if needed) F->G H 8. Process Data (Fourier Transform, Phasing) G->H I 9. Analyze Spectra (Chemical Shift, Integration, Multiplicity) H->I J 10. Structure Confirmation I->J

Caption: Standard workflow for NMR analysis.

Protocol: Sample Preparation

This protocol ensures a high-quality sample, which is the prerequisite for a high-quality spectrum.

  • Weigh the Sample: Accurately weigh 1-5 mg of the purified 1,2,4-triazole derivative for ¹H NMR, or 5-30 mg for ¹³C NMR, into a clean, dry vial.[15]

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) that fully dissolves the compound.[16][17] Typically, 0.6-0.7 mL of solvent is required.[17]

  • Dissolution: Add the deuterated solvent to the vial. If an internal standard is required, add a small amount of tetramethylsilane (TMS, δ 0.00 ppm). Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration (Critical Step): Any suspended solid particles will degrade the magnetic field homogeneity, leading to broad peaks and poor resolution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[18]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol: Data Acquisition (1D Spectra)

The following are typical starting parameters on a 400 MHz spectrometer. These may need to be optimized for specific samples.

Parameter ¹H NMR Acquisition ¹³C NMR Acquisition Causality/Justification
Pulse Program zg30zgpg30Standard one-pulse experiments. The pg30 for ¹³C uses proton decoupling to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).
Spectral Width 0-16 ppm0-220 ppmEncompasses the full range of expected chemical shifts for protons and carbons in triazole derivatives.
Acquisition Time ~2-3 s~1-2 sDetermines the digital resolution. Longer times yield better resolution but require more experimental time.
Relaxation Delay (d1) 1-2 s2 sAllows for magnetization to return to equilibrium between scans. Crucial for quantitative analysis.
Number of Scans 8-161024 or moreSignal-to-noise ratio improves with the square root of the number of scans. ¹³C has low natural abundance and requires significantly more scans.[15]

Spectral Data Analysis: A Practical Guide

The following section provides representative data and a visualization to aid in the analysis of 1,2,4-triazole derivatives.

Characteristic Chemical Shift Summary

The diagram below correlates the core 1,2,4-triazole structure with its typical NMR spectral features.

Caption: Structure and typical NMR shifts for the 1,2,4-triazole ring.

Tabulated Spectral Data

The following table summarizes typical chemical shifts for the 1,2,4-triazole ring carbons, compiled from experimental data.[1][2][5]

Position Nucleus Typical Chemical Shift (δ ppm) Notes
C3¹³C140 - 165Highly dependent on substituent. Electron-withdrawing groups increase the shift.
C5¹³C140 - 165Similar to C3; specific assignment often requires 2D NMR.
C3-H¹H8.0 - 8.5Appears in the aromatic region.
C5-H¹H8.0 - 8.5Often equivalent to C3-H in 4-substituted triazoles.
N-H¹H12.0 - 14.0Broad, downfield signal; exchangeable with D₂O.

Advanced Techniques for Unambiguous Elucidation

For complex derivatives with overlapping signals or ambiguous assignments, 2D NMR techniques are indispensable.[19][20][21][22]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for mapping out spin systems in alkyl chains or aromatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Quickly assigns the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together molecular fragments and definitively assigning quaternary carbons and the positions of substituents on the triazole ring.

Conclusion

¹H and ¹³C NMR spectroscopy are foundational techniques for the characterization of 1,2,4-triazole derivatives. A systematic approach, beginning with high-quality sample preparation and followed by a logical analysis of chemical shifts, multiplicities, and coupling constants, enables confident structure elucidation. For complex molecules, the application of 2D NMR experiments like HSQC and HMBC is crucial for complete and unambiguous assignment. This guide provides the necessary protocols and reference data to empower researchers in chemistry and drug development to effectively utilize NMR for advancing their work with this important class of heterocyclic compounds.

References

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Nigeria, Nsukka. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.... Retrieved from [Link]

  • Baghdad Science Journal. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Retrieved from [Link]

  • Nigerian Research Journal of Chemical Sciences. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • Sci-Hub. (1992). Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]

  • PMC - NIH. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Journal de la Société Chimique de Tunisie. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PMC - NIH. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

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High-Throughput Screening of Triazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of triazole-based compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document emphasizes the rationale behind experimental design, ensuring scientific integrity and providing practical, field-proven insights.

Introduction: The Significance of Triazoles and High-Throughput Screening

The triazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral drugs.[1] The biological activity of triazole derivatives often stems from their ability to inhibit key enzymes through coordination of the nitrogen atoms in the triazole ring with a metal ion in the enzyme's active site.[1] A prime example is the inhibition of cytochrome P450 (CYP) enzymes, such as lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.[2] This mechanism is the basis for the efficacy of widely used antifungal drugs like fluconazole and voriconazole. Beyond antifungal applications, triazole-containing compounds have shown significant promise as anticancer agents by targeting various enzymes, including kinases and topoisomerases, and modulating pathways involved in cell proliferation and apoptosis.[3][4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity.[5] HTS utilizes automation, miniaturization, and sensitive detection methods to efficiently screen thousands to millions of compounds, significantly accelerating the early stages of drug development.[5] This guide will detail the application of HTS methodologies to the discovery of novel triazole-based therapeutics.

Core Principles of HTS for Triazole Compounds

A successful HTS campaign for triazole compounds hinges on the careful selection and development of a robust and relevant assay. The choice of assay will depend on the therapeutic target and the anticipated mechanism of action of the triazole compounds being screened. Two primary categories of assays are widely used: biochemical assays and cell-based assays.

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are invaluable for understanding the specific molecular interactions and mechanism of inhibition.

  • Cell-Based Assays: These assays are conducted using living cells and provide insights into the compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and cytotoxicity.[6]

The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds.

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen Assay_Dev->Primary_Screen Robust Assay Hit_ID Hit Identification Primary_Screen->Hit_ID Screening Data Hit_Confirmation Hit Confirmation Hit_ID->Hit_Confirmation Preliminary Hits Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Potent Hits Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits

A generalized workflow for a high-throughput screening campaign.

Section 1: Antifungal Triazole Discovery - Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Ergosterol Synthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Compound Triazole->CYP51 Inhibition

Antifungal mechanism of triazoles via CYP51 inhibition.
Biochemical Assay: Fluorescence Polarization (FP) for CYP51 Inhibition

Principle: This assay measures the binding of a fluorescently labeled ligand (a known CYP51 binder) to the purified CYP51 enzyme. In the unbound state, the small fluorescent ligand rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CYP51 enzyme, its rotation is slowed, leading to an increase in fluorescence polarization. A triazole compound that inhibits the binding of the fluorescent ligand will cause a decrease in fluorescence polarization, indicating its inhibitory activity.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant fungal CYP51 enzyme in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 10% glycerol).

    • Prepare a stock solution of a fluorescently labeled CYP51 ligand (e.g., a fluorescently tagged azole) in DMSO.

    • Prepare a serial dilution of the triazole compound library in DMSO.

    • Prepare positive (known CYP51 inhibitor like ketoconazole) and negative (DMSO vehicle) controls.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells of a black, low-volume 384-well plate.

    • Add 50 nL of the triazole compounds or controls to the appropriate wells.

    • Add 5 µL of the CYP51 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Add 10 µL of the fluorescent ligand solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis: The percentage of inhibition is calculated relative to the high (no inhibitor) and low (saturating concentration of a known inhibitor) polarization signals. Hits are typically identified as compounds that cause a statistically significant decrease in fluorescence polarization.

Cell-Based Assay: Fungal Growth Inhibition using Resazurin

Principle: This assay assesses the viability of fungal cells in the presence of the test compounds. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability and therefore, antifungal activity.[8][9]

Protocol:

  • Fungal Culture and Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid medium.

    • Harvest and wash the fungal cells or spores and adjust the concentration to a predetermined optimal density in RPMI-1640 medium.[2]

  • Assay Procedure (96-well format):

    • Add 100 µL of the fungal inoculum to each well of a clear, flat-bottom 96-well plate.

    • Add 1 µL of the triazole compounds or controls (e.g., fluconazole as a positive control, DMSO as a negative control) to the respective wells.

    • Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the negative control wells.

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.[1]

    • Incubate for an additional 2-4 hours at 37°C.[1]

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.[1]

Data Presentation: The results are typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.

Parameter Fluorescence Polarization (FP) Assay Resazurin Cell Viability Assay
Assay Type Biochemical, Target-BasedCell-Based, Phenotypic
Principle Measures competitive binding to CYP51Measures metabolic activity and cell viability
Endpoint Change in fluorescence polarizationFluorescence intensity of resorufin
Throughput High (384-well or higher)High (96- or 384-well)
Information Gained Direct inhibition of the target enzymeOverall antifungal activity, including cell permeability

Section 2: Anticancer Triazole Discovery - Targeting Cancer Cell Proliferation and Survival

Triazole-based compounds have emerged as promising anticancer agents by targeting a variety of cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[4] Many triazoles have been shown to act as kinase inhibitors.[5][10]

Anticancer_Mechanism cluster_cell Cancer Cell Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Signal Transduction Triazole Triazole Compound Triazole->Kinase Inhibition

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Application Note & Protocols: Growing Single Crystals of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Elucidating the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and advancing rational drug design. However, obtaining high-quality single crystals suitable for diffraction studies is often a significant bottleneck.

This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the successful growth of single crystals of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. We will first cover the synthesis of the core molecule, a necessary precursor to any crystallization attempt, and then delve into the theory and practical application of various crystallization techniques. The methodologies described herein are designed to be robust and adaptable, providing researchers with a logical framework for experimentation and troubleshooting.

Synthesis of the 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Moiety

A prerequisite for any crystallization experiment is the synthesis and rigorous purification of the target compound. The most common and reliable route to the title compounds begins with an appropriate aryl carboxylic acid. The general synthetic pathway involves the formation of a potassium dithiocarbazinate salt, followed by a cyclization reaction with hydrazine hydrate.[4][5]

The overall synthetic scheme is as follows:

Synthesis_Pathway A Aryl Carboxylic Acid (Ar-COOH) B Aryl Acid Hydrazide (Ar-CONHNH₂) A->B Hydrazine Hydrate (NH₂NH₂·H₂O) C Potassium Dithiocarbazinate Salt B->C 1. CS₂ / KOH 2. Ethanol D 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate Reflux

Figure 1: General synthetic pathway for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Protocol 2.1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol provides a representative synthesis for the phenyl-substituted derivative.[4][5]

  • Step 1: Synthesis of Benzoic Acid Hydrazide. Benzoic acid is reacted with hydrazine hydrate, typically under reflux in a suitable solvent like ethanol, to yield benzoic acid hydrazide.[1]

  • Step 2: Formation of Potassium Dithiocarbazinate Salt. The benzoic acid hydrazide (0.1 mol) is added to a stirred, chilled solution of potassium hydroxide (0.15 mol) in absolute ethanol. Carbon disulfide (CS₂) (0.1 mol) is then added dropwise while maintaining the cool temperature. The mixture is stirred for several hours until a precipitate (the potassium salt) forms.[1][5]

  • Step 3: Cyclization to form the Triazole-thiol. The isolated potassium salt (0.1 mol) is refluxed with an excess of hydrazine hydrate (0.2-0.3 mol) in water for several hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed.[6]

  • Step 4: Isolation and Purification. After cooling, the reaction mixture is poured into cold water and acidified with a concentrated acid (e.g., HCl) to precipitate the crude product.[6] The solid is filtered, washed with cold water, and recrystallized from a suitable solvent, such as aqueous ethanol, to achieve high purity.

Causality Note: Purity is the single most critical factor for successful crystallization. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects and poor diffraction quality. It is imperative to confirm purity (>98%) via techniques like NMR, HPLC, and melting point analysis before proceeding.

Principles and Strategy for Single Crystal Growth

The formation of a single crystal is a thermodynamic process driven by the slow transition of a molecule from a high-energy, disordered state (in solution) to a low-energy, highly ordered crystalline lattice. The fundamental requirement is to create a supersaturated solution , where the concentration of the solute exceeds its equilibrium solubility, thereby providing the driving force for crystallization. The key is to achieve supersaturation slowly and gently to allow for the formation of a limited number of nuclei that can then grow into large, well-ordered single crystals.[7]

Our strategy will focus on three primary, robust techniques that are highly effective for small organic molecules like triazole-thiols.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Techniques cluster_result Outcome A High Purity Compound (>98%) B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Liquid-Liquid Diffusion (Layering) B->E F Single Crystals C->F D->F E->F

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Application Notes & Protocols: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Heterocyclic Compounds in Asset Protection

Corrosion is a persistent thermodynamic process that causes gradual degradation of metallic materials through chemical or electrochemical reactions with their environment.[1] This phenomenon poses significant economic and safety challenges across numerous sectors, including oil and gas, chemical processing, and infrastructure. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2]

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective.[1][2] The presence of lone pair electrons on these heteroatoms, as well as π-electrons in the aromatic rings, facilitates strong adsorption onto metal surfaces. The subject of this guide, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as AET), is a promising candidate from the triazole family. Its molecular structure combines the key features of an effective inhibitor:

  • Triazole Ring: A source of nitrogen heteroatoms and π-electrons.

  • Thiol Group (-SH): A sulfur atom that can form strong coordinate bonds with metal atoms.

  • Amino Group (-NH2): An additional nitrogen-containing functional group to enhance adsorption.

  • Ethoxyphenyl Group: A bulky, electron-rich group that can increase surface coverage.

This document provides a comprehensive guide to the application and evaluation of AET as a corrosion inhibitor, focusing on its mechanism of action and detailed protocols for quantifying its performance on mild steel in acidic environments, a common industrial challenge.

Proposed Mechanism of Corrosion Inhibition

The efficacy of AET as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, displacing water molecules and aggressive ions (e.g., Cl⁻, SO₄²⁻) and thereby blocking the active sites for corrosion reactions.[1][3] The adsorption process can occur through two primary modes: physisorption and chemisorption.[2][4]

  • Physisorption: This involves weaker electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) of the AET molecule and the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate bond.[4]

The presence of multiple active centers (N and S atoms, and the triazole ring) in the AET molecule allows for a robust and stable protective film.[5] This film impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying AET as a mixed-type inhibitor.[6][7][8]

G cluster_solution Corrosive Solution (e.g., 1M HCl) AET AET Molecule (Protonated) Fe Fe (Anodic Site) AET->Fe Chemisorption (N, S lone pairs share electrons with Fe d-orbitals) Fe_cathode Fe (Cathodic Site) AET->Fe_cathode Physisorption (Electrostatic attraction) H_plus H⁺ Ions H_plus->Fe_cathode Cathodic Reaction (Blocked by AET film) Cl_minus Cl⁻ Ions Cl_minus->Fe Anodic Dissolution (Blocked by AET film)

Caption: Proposed adsorption mechanism of AET on a mild steel surface.

Experimental Evaluation: Protocols & Methodologies

To validate the effectiveness of AET, a series of standardized experimental procedures are required. The following protocols detail the most common and reliable methods: weight loss analysis and electrochemical techniques.

Materials and Preparation
  • Metal Specimen: Mild steel coupons (e.g., ASTM A36 or similar) with a known surface area. A small hole should be drilled for suspension.

  • Corrosive Medium: 1.0 M Hydrochloric Acid (HCl), prepared by diluting concentrated HCl with deionized water.

  • Inhibitor Solutions: Prepare a stock solution of AET (e.g., 10 mM) in the corrosive medium. Create a series of desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) by serial dilution.

  • Specimen Preparation:

    • Mechanically polish the mild steel coupons with progressively finer grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse thoroughly with deionized water, then degrease with acetone.

    • Dry in a stream of warm air and store in a desiccator until use. This ensures a clean, reproducible surface for testing.

G cluster_tests Corrosion Tests cluster_analysis Calculated Parameters start Start prep Prepare Mild Steel Coupon (Polish, Clean, Dry, Weigh) start->prep setup Prepare Test Solutions (Blank HCl & AET concentrations) prep->setup wl Weight Loss Test (Immerse for 24h) setup->wl ec Electrochemical Tests (OCP, EIS, PDP) setup->ec analysis Data Analysis wl->analysis ec->analysis wl_calc Corrosion Rate (CR) Inhibition Efficiency (IE%) analysis->wl_calc ec_calc Corrosion Current (icorr) Charge Transfer Resistance (Rct) Inhibition Efficiency (IE%) analysis->ec_calc conclusion Conclusion on Inhibitor Performance wl_calc->conclusion ec_calc->conclusion

Caption: General experimental workflow for evaluating AET inhibitor performance.

Protocol 1: Gravimetric (Weight Loss) Method

This technique provides a direct and reliable measure of the average corrosion rate.[9]

Procedure:

  • Weigh the prepared mild steel coupons accurately (W₁).

  • Immerse one coupon in a beaker containing 100 mL of the blank 1.0 M HCl solution.

  • Immerse other coupons in separate beakers containing 100 mL of the various AET inhibitor concentrations.

  • Cover the beakers and leave them undisturbed for a set period (e.g., 24 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, retrieve the coupons.

  • Carefully clean the coupons by scrubbing with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust, rinse with deionized water and acetone, then dry.

  • Weigh the cleaned and dried coupons accurately (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant), ΔW = weight loss (g), A = surface area (cm²), T = immersion time (hours), D = density of mild steel (~7.85 g/cm³).

  • Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where: CR₀ is the corrosion rate in the blank solution, and CRᵢ is the corrosion rate in the presence of the inhibitor.[10]

Protocol 2: Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid results and detailed insights into the corrosion mechanism.[11]

Setup:

  • A standard three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared mild steel coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • A potentiostat/galvanostat.

Procedure:

  • Assemble the three-electrode cell with the test solution (blank or with inhibitor).

  • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • The resulting data is typically presented as a Nyquist plot.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[11]

    • The resulting data is plotted as log(current density) vs. potential (Tafel plot).

Data Analysis:

  • From EIS:

    • The diameter of the semicircle in the Nyquist plot corresponds to the Charge Transfer Resistance (Rct) . A larger Rct value indicates better corrosion resistance.[3][12]

    • Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where: Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

  • From PDP (Tafel Extrapolation):

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the Corrosion Current Density (icorr) .[4]

    • A lower icorr value signifies a lower corrosion rate.

    • Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where: icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Data Interpretation and Performance Metrics

A comprehensive evaluation of AET requires synthesizing data from all tests.

Adsorption Isotherm Analysis

To understand the interaction between AET and the metal surface, adsorption isotherms are used.[13] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE% / 100), is fitted to various isotherm models (e.g., Langmuir, Temkin, Freundlich).[14][15] The Langmuir isotherm is often a good fit for such inhibitors, suggesting monolayer adsorption on the metal surface.[3][7][14]

G cluster_inputs Experimental Data cluster_process Analysis cluster_outputs Mechanistic Insights IE Inhibition Efficiency (IE%) from WL, EIS, PDP Theta Calculate Surface Coverage (θ = IE% / 100) IE->Theta Isotherm Fit θ data to Isotherm Models (Langmuir, Temkin, etc.) Theta->Isotherm Kads Adsorption Equilibrium Constant (Kads) Isotherm->Kads DeltaG Gibbs Free Energy of Adsorption (ΔG°ads) Kads->DeltaG Mechanism Determine Adsorption Type (Physisorption/Chemisorption) DeltaG->Mechanism

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. It is structured to address common challenges and improve reaction yield through a combination of frequently asked questions, detailed troubleshooting protocols, and an optimized experimental workflow. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Section 1: Synthesis Overview and Mechanism

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The most common and reliable pathway begins with a substituted benzoic acid, in this case, 2-ethoxybenzoic acid. The core of this synthesis involves the formation of a key potassium dithiocarbazinate salt, followed by a cyclization reaction with hydrazine hydrate to form the desired triazole ring.[1][2]

The overall reaction pathway is illustrated below:

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Cyclization A 2-Ethoxybenzoic Acid B 2-Ethoxybenzoyl Hydrazide A->B  SOCl₂ or H₂SO₄,  Hydrazine Hydrate C Potassium 3-(2-ethoxybenzoyl)dithiocarbazate B->C  CS₂, KOH,  Absolute Ethanol D 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol C->D  Hydrazine Hydrate,  Water, Reflux

Caption: General synthetic pathway for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Mechanism Insight: The crucial cyclization step (Step 3) is driven by refluxing the potassium dithiocarbazinate salt with an excess of hydrazine hydrate.[2][3] During this process, the terminal nitrogen of the hydrazine hydrate acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable 1,2,4-triazole ring. The evolution of hydrogen sulfide (H₂S) gas is a key indicator that the cyclization is proceeding successfully.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most widely accepted synthetic route for this class of compounds? A1: The most prevalent and effective method involves the conversion of a carboxylic acid hydrazide (in this case, 2-ethoxybenzoyl hydrazide) into a potassium dithiocarbazinate salt by reacting it with carbon disulfide in an alkaline ethanolic solution.[2] This intermediate is then cyclized by heating with hydrazine hydrate to yield the final 4-amino-1,2,4-triazole-3-thiol.[2][4]

Q2: What are the critical starting materials and reagents? A2: The primary starting material is 2-ethoxybenzoic acid. Key reagents include:

  • Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) for esterification/hydrazide formation.

  • Hydrazine hydrate (N₂H₄·H₂O) is used in two steps: for forming the hydrazide and for the final cyclization.

  • Carbon disulfide (CS₂), a crucial C1 synthon for building the triazole backbone.

  • Potassium hydroxide (KOH) or another strong base for the formation of the dithiocarbazinate salt.

  • Absolute ethanol as the solvent for the salt formation step.

Q3: What are the typical yields for this synthesis? A3: Yields can vary based on the purity of reagents and adherence to optimal conditions. However, optimized protocols can achieve good overall yields. The formation of the potassium dithiocarbazinate intermediate is often quantitative. The cyclization step to the final product can yield between 65% and 85%.[1]

Q4: How can I purify and confirm the structure of the final product? A4: The crude product is typically precipitated from the reaction mixture by acidification with a strong acid like HCl.[1][3] Purification is achieved by recrystallization from ethanol or an ethanol-water mixture.[5] Structure confirmation is performed using a combination of analytical techniques:

  • FTIR Spectroscopy: To identify key functional groups like N-H (amine), S-H (thiol), and C=N (triazole ring).

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure, proton environments, and carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S).[1]

Section 3: Detailed Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Yield of Potassium 3-(2-ethoxybenzoyl)dithiocarbazate (Intermediate Salt)

  • Question: My reaction of 2-ethoxybenzoyl hydrazide with carbon disulfide and KOH did not produce the expected yellow precipitate, or the yield was very low. What went wrong?

  • Answer: This step is critical and usually proceeds with high efficiency. Failure here points to issues with reagents or conditions.

    • Causality & Solution (Reagents): The primary culprit is often moisture. The reaction requires an anhydrous environment. Ensure you are using absolute ethanol and that your potassium hydroxide is not old and hydrated. Carbon disulfide should also be pure. The 2-ethoxybenzoyl hydrazide must be completely dry before use.

    • Causality & Solution (Temperature): The reaction is exothermic and must be kept cold (0-5°C) during the slow addition of reagents. Allowing the temperature to rise can lead to side reactions, primarily the decomposition of the dithiocarbazinate product. Maintain a constant ice bath throughout the addition and stirring period.

    • Causality & Solution (Stoichiometry): Ensure that the molar ratios of hydrazide, KOH, and CS₂ are correct, typically 1:1:1. Using a slight excess of CS₂ might be acceptable, but an excess of base can promote side reactions.

Problem 2: The Cyclization Reaction Fails or Yields are Poor

  • Question: I successfully synthesized the potassium salt intermediate, but upon refluxing with hydrazine hydrate, the reaction did not turn green, H₂S evolution was minimal, and I couldn't isolate the final product. Why?

  • Answer: The cyclization step is dependent on sufficient heat and the correct amount of hydrazine hydrate.

    • Causality & Solution (Hydrazine Hydrate): A molar excess of hydrazine hydrate is required. Typically, a 2:1 to 3:1 molar ratio of hydrazine hydrate to the potassium salt is used.[3] One equivalent acts as the nitrogen source for the 4-amino group, while the excess acts as a base and solvent to drive the reaction. Insufficient hydrazine will result in an incomplete reaction.

    • Causality & Solution (Reaction Time & Monitoring): The reaction must be refluxed until the evolution of H₂S gas ceases.[1] This is the most reliable indicator of reaction completion. You can test for H₂S using lead acetate paper (it will turn black). If reflux is stopped prematurely, the yield will be low. Typical reflux times are 2-4 hours.[3]

    • Causality & Solution (Homogeneity): Ensure the reaction mixture is a homogeneous solution during reflux.[3] If the salt does not fully dissolve in the water/hydrazine hydrate mixture, the reaction kinetics will be slow and incomplete. Add a sufficient volume of water to dissolve the starting material completely.

Problem 3: Difficulty in Precipitating the Final Product

  • Question: After the reflux was complete, I cooled the reaction mixture and acidified it with HCl, but no precipitate formed, or it was oily and difficult to filter. What should I do?

  • Answer: Product precipitation is pH-dependent. The triazole-thiol is amphoteric but will precipitate at its isoelectric point.

    • Causality & Solution (pH Control): The product precipitates upon acidification. Use a concentrated acid like HCl and add it dropwise while stirring in an ice bath. Check the pH with litmus or a pH meter. You are aiming for a slightly acidic pH (around 5-6). Over-acidification can sometimes lead to the formation of a soluble hydrochloride salt, preventing precipitation. If you've added too much acid, you can adjust back with a dilute base.

    • Causality & Solution (Product Solubility): If the product is slightly soluble in water, diluting the reaction mixture with additional cold water before acidification can promote better precipitation.[1][3] Ensure the mixture is thoroughly chilled before and during filtration.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the established methodologies for achieving a high yield of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 2-Ethoxybenzoyl Hydrazide

  • A mixture of ethyl 2-ethoxybenzoate (0.1 mol) and 99% hydrazine hydrate (0.3 mol) is refluxed for 15 minutes.

  • Add just enough 100% ethanol through the condenser to form a clear solution.

  • Continue refluxing for an additional 2-3 hours.

  • After cooling, the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure 2-ethoxybenzoyl hydrazide.

Step 2: Synthesis of Potassium 3-(2-ethoxybenzoyl)dithiocarbazate

  • Dissolve 2-ethoxybenzoyl hydrazide (0.1 mol) in cold (0-5°C) absolute ethanol (100 mL).

  • To this solution, add a solution of potassium hydroxide (0.1 mol) in absolute ethanol (50 mL) dropwise, ensuring the temperature remains below 10°C.

  • Add carbon disulfide (0.1 mol) dropwise to the mixture over 30 minutes while maintaining the temperature at 0-5°C with vigorous stirring.

  • Continue stirring for an additional 2-3 hours in the ice bath.

  • The precipitated yellow potassium salt is filtered, washed with cold anhydrous ether, and dried under a vacuum.

Step 3: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the dried potassium salt (0.1 mol) in water (40 mL).

  • Add 99% hydrazine hydrate (0.2-0.3 mol) to the suspension.

  • Reflux the mixture for 3-4 hours. The reaction mixture will turn green, and H₂S gas will evolve (monitor with lead acetate paper). Continue refluxing until H₂S evolution ceases.

  • Cool the now-homogeneous solution to room temperature and dilute it with 50 mL of cold water.

  • Place the flask in an ice bath and carefully acidify the solution with concentrated HCl dropwise until the white product precipitates.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure white crystals.

Section 5: Summary of Key Reaction Parameters

ParameterStep 2: Salt FormationStep 3: CyclizationRationale & Justification
Solvent Absolute EthanolWaterAnhydrous conditions are critical for salt formation; water is required for the cyclization reaction.
Temperature 0-5°CReflux (~100°C)Low temperature prevents side reactions and decomposition of the intermediate salt; high temperature is required to drive the cyclization and elimination of H₂S.
Key Reagents KOH, CS₂Hydrazine HydrateStoichiometric amounts are needed for salt formation; a 2-3 fold molar excess of hydrazine hydrate is needed for complete cyclization.[3]
Reaction Time 3-4 hours3-4 hours (or until H₂S evolution ceases)Sufficient time is needed for complete reaction at low temperatures; reaction completion for cyclization is best monitored by gas evolution.
Work-up Filtration & Ether WashAcidification (HCl) & FiltrationThe salt is isolated directly; the final product is precipitated from the aqueous solution by adjusting the pH.[3]

Section 6: Logical Troubleshooting Workflow

If you encounter a low final yield, use the following workflow to diagnose the issue.

G start Low Final Yield of Triazole q1 Was the intermediate potassium salt pure and yield high (>90%)? start->q1 a1_yes Problem is in the Cyclization Step (Step 3) q1->a1_yes Yes a1_no Problem is in the Salt Formation Step (Step 2) q1->a1_no No q2 Was H₂S evolution observed until completion? a1_yes->q2 sol1 Re-run Step 2. - Use absolute ethanol. - Maintain 0-5°C. - Check reagent purity. a1_no->sol1 q3 Was a 2-3x molar excess of Hydrazine Hydrate used? q2->q3 Yes sol2 Incomplete reaction. Increase reflux time. q2->sol2 No q4 Was the final product precipitated at pH 5-6? q3->q4 Yes sol3 Insufficient reagent. Increase amount of hydrazine hydrate. q3->sol3 No sol4 Precipitation issue. Re-dissolve and carefully adjust pH to 5-6. q4->sol4 No

Caption: A decision-tree workflow for troubleshooting low-yield synthesis experiments.

References

  • Al-Soud, Y. A., et al. (2016). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 21(10), 1338. Available at: [Link]

  • Sayed, G. H., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 2(5), 101-119. Available at: [Link]

  • Foroumadi, A., et al. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 11(3), 833-840. Available at: [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. Available at: [Link]

  • Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7569. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 10, 989399. Available at: [Link]

  • Al-Obaidi, A. M. J., & Hussein, F. A. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8. Available at: [Link]

  • Journal of Research in Chemistry. (2022). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 4(1), 151-155. Available at: [Link]

  • Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-446. Available at: [Link]

  • Pathak, R. B., et al. (2021). Synthesis of Triazole Compounds. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • Barash, U., et al. (2021). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. ResearchGate. Available at: [Link]

  • Zozulynets, D. М., et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(1), 48-52. Available at: [Link]

  • Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. Available at: [Link]

  • Kumar, S., et al. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 14(1), 1-20. Available at: [Link]

  • Al-Mayali, H. K., & Al-Asadi, M. J. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Ginekologia i Poloznictwo, 1(1), 1-10. Available at: [Link]

  • ACS Omega. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(40), 35491-35515. Available at: [Link]

  • Kaplaushenko, A., et al. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (2), 4-13. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999399. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Shcherbyna, R., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 431-436. Available at: [Link]

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Technical Support Center: Purification of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers and drug development professionals who work with this important class of heterocyclic compounds. Given their significant biological activities, achieving high purity is paramount for accurate downstream applications, from biological screening to structural analysis.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively.

The Purification Challenge: Understanding the Molecule

4-amino-5-substituted-4H-1,2,4-triazole-3-thiols present a unique set of purification challenges due to their inherent structural features:

  • Amphoteric Nature: The presence of a basic amino (-NH₂) group and an acidic thiol (-SH) group allows the molecule to react with both acids and bases. This property can be exploited for purification but also complicates handling.

  • Thiol-Thione Tautomerism: The molecule exists in equilibrium between the thiol and thione forms. This can affect its solubility, reactivity, and chromatographic behavior.

  • Hydrogen Bonding: The -NH₂ and -SH groups are strong hydrogen bond donors and acceptors, leading to high melting points and sometimes challenging solubility profiles.

  • Common Synthetic Impurities: The typical synthesis involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate or the fusion of a substituted carboxylic acid with thiocarbohydrazide.[1][4][5] This can leave unreacted starting materials or side-products that must be removed.

This guide provides a logical workflow for tackling these challenges, ensuring you obtain an analytically pure product.

Purification Workflow Overview

A systematic approach is crucial. The following diagram outlines the recommended decision-making process for purifying your crude triazole-thiol.

G cluster_0 Initial Work-up & Isolation cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Product Crude Crude Reaction Mixture Precipitate Precipitate/Filter Crude Solid (e.g., by acidification or cooling) Crude->Precipitate Wash Wash with Cold Water/Solvent Precipitate->Wash Recrystallize Recrystallization Wash->Recrystallize Check1 Purity Check (TLC, MP) Recrystallize->Check1 AcidBase Acid-Base Extraction Check1->AcidBase Impure Pure Pure Product (>99% Purity) Check1->Pure Pure Check2 Purity Check (TLC, MP) AcidBase->Check2 AcidBase->Check2 Chroma Column Chromatography Chroma->Pure Check2->Chroma Still Impure Check2->Pure Pure Characterize Full Characterization (NMR, IR, MS, EA) Pure->Characterize

Caption: Logical workflow for the purification of triazole-thiols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Question 1: My crude product is a discolored, sticky oil instead of a solid. What should I do?

Answer: This is a frequent issue caused by residual solvents, low-melting point impurities, or decomposition products.

  • Expertise & Experience: Sticky oils or gums often contain impurities that inhibit crystallization. Your first goal is to induce solidification.

    • Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or cold water). Vigorously scratch the inside of the flask with a glass rod. This mechanical agitation provides nucleation sites for crystallization.

    • Washing: If the synthesis is performed in a basic medium, the crude product might be a salt. After initial filtration, washing thoroughly with cold water is crucial to remove inorganic salts.[6] Subsequent washing with a non-polar solvent can remove organic, non-polar impurities.

  • Trustworthiness (Self-Validation): Before attempting a full recrystallization, take a small sample of the crude solid obtained after trituration and check its solubility in various solvents to inform your next step.

Question 2: I'm struggling with recrystallization. My compound either 'crashes out' as a powder or won't crystallize at all.

Answer: This points to an improper choice of recrystallization solvent or system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Expertise & Experience: A compound that "crashes out" has precipitated too quickly, trapping impurities. A compound that remains dissolved is in a solvent that is too good.

    • Single Solvent: Based on literature, ethanol or an ethanol/water mixture is the most common and effective choice for this class of compounds.[4][6] Methanol is also frequently used.[5]

    • Mixed Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, DMF). Then, add a "poor" solvent (e.g., water, ether) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly. This ensures slow crystal growth, leading to higher purity.

  • Authoritative Grounding: The procedure for synthesizing 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol explicitly calls for recrystallization from ethanol or an ethanol-water mixture to yield the pure product.[6]

Data Table: Common Recrystallization Solvents
Compound TypeSolvent SystemObserved PurityReference
4-Amino-5-aryl/heteroaryl-4H-1,2,4-triazole-3-thiolEthanol or Ethanol/WaterHigh[6]
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolWaterPure compound[7]
4-Arylidenamino-5-substituted-4H-1,2,4-triazole-3-thiolEthanolHigh[5]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesDMF/Water mixtureHigh[8]

Question 3: My NMR spectrum is clean except for broad signals for the -NH₂ and -SH protons. Is my product impure or wet?

Answer: This is typically normal for these compounds and is not necessarily an indicator of impurity.

  • Expertise & Experience: Protons on heteroatoms (O, N, S) are acidic and can exchange with each other, with trace water, or with deuterated solvents. This exchange process occurs on the NMR timescale and leads to signal broadening. The thiol proton (-SH) is particularly known for appearing as a low, broad singlet, sometimes integrating for less than one proton.[6]

  • Trustworthiness (Self-Validation): To confirm the assignment of these peaks, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable -NH₂ and -SH protons will be replaced by deuterium, causing their signals to disappear or significantly diminish. This is a definitive test.

Question 4: I suspect my product is contaminated with unreacted carboxylic acid or other acidic/basic impurities. How can I remove these without resorting to column chromatography?

Answer: This is an ideal scenario for applying an acid-base extraction . This technique leverages the amphoteric nature of your product and the different pKa values of the impurities to separate them.[9][10]

  • Expertise & Experience: The key is to use bases and acids of appropriate strength to selectively ionize and extract the impurities into an aqueous layer while leaving your desired compound in the organic layer.

    • To Remove Acidic Impurities (e.g., R-COOH): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid is strong enough to be deprotonated by bicarbonate, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Your triazole-thiol, being a weaker acid, should largely remain in the organic layer.[11][12]

    • To Remove Basic Impurities: A subsequent wash with a dilute, weak acid (e.g., 1 M citric acid or dilute HCl) can remove highly basic impurities by protonating them into water-soluble salts.

The following diagram illustrates the logic of this separation.

G start Crude Mixture in Organic Solvent (Product + Acidic Impurity + Basic Impurity) process1 Wash with aq. NaHCO₃ Organic Layer Aqueous Layer start->process1:f0 process2 Wash with aq. HCl Organic Layer Aqueous Layer process1:f1->process2:f0 result_aq1 Aqueous Layer: Acidic Impurity (as salt) process1:f2->result_aq1 result_org Organic Layer: Purified Product process2:f1->result_org result_aq2 Aqueous Layer: Basic Impurity (as salt) process2:f2->result_aq2

Caption: Logic of an acid-base extraction workflow for purification.

Detailed Experimental Protocols

Protocol 1: General Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for most 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[6]

  • Dissolution: Place the crude, dry solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimum volume of hot ethanol (start with 10-15 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30-60 minutes. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water solution or cold water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Confirm purity via melting point and TLC analysis.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove acidic and/or basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (50 mL) like ethyl acetate or dichloromethane in a separatory funnel.

  • Remove Acidic Impurities: Add 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ gas pressure. Shake for 1-2 minutes. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.[10]

  • Remove Basic Impurities (Optional): Add 25 mL of 1 M HCl to the funnel. Shake and vent as before. Allow layers to separate, then drain and discard the aqueous layer.

  • Neutral Wash: Wash the organic layer with 25 mL of brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water from the organic solvent.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent from the solution. Remove the organic solvent using a rotary evaporator to yield the purified product.

  • Final Polish: The resulting solid may still benefit from a final recrystallization (Protocol 1) to achieve the highest purity.

References

  • Bedia, M. K., Elçin, O., & Fatma, A. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 11(4), 260-268. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52. [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][13] triazole-3-thiol derivatives and Antifungal activity. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • National Institutes of Health. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • YouTube. (2020). Acid base extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction Part-1. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (n.d.).
  • Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]

  • Ukrainian Biochemical Journal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • Pakistan Journal of Scientific & Industrial Research. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. [Link]

Sources

Overcoming solubility issues of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams tackling the challenges posed by promising but poorly soluble compounds. 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is one such molecule, belonging to a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] Its utility in biological assays, however, is often hampered by its low aqueous solubility.

This guide is designed as a practical, troubleshooting-focused resource to help you navigate these issues. We will move from fundamental principles to advanced techniques, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound so difficult to dissolve in aqueous buffers?

The solubility behavior of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is dictated by its molecular structure.

  • Lipophilic Character: The presence of the ethoxyphenyl group and the core triazole ring system contributes to a significant hydrophobic character. Similar triazole-based compounds are known for their poor water solubility.[5] This makes it inherently difficult for water molecules to surround and dissolve the compound.

  • Crystal Lattice Energy: In its solid state, the compound's molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular bonds before solvation can occur.[6]

  • Ionizable Groups: The molecule possesses two key ionizable groups: a primary amine (-NH2) and a thiol (-SH) group. The charge state of these groups is dependent on the pH of the solution.[7][8] At physiological pH (~7.4), the compound likely exists in a neutral, less soluble state.

Understanding these properties is the first step in designing an effective solubilization strategy.

Q2: I'm starting my experiments. What is the best way to prepare a stock solution?

For compounds with poor aqueous solubility, the standard and recommended starting point is to use 100% Dimethyl Sulfoxide (DMSO).[9]

Rationale: DMSO is a powerful, polar aprotic solvent. It is highly effective at disrupting the crystal lattice forces of hydrophobic compounds, allowing them to dissolve at high concentrations. This creates a concentrated stock solution that can be serially diluted into your assay medium.

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat.[10][11]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes to minimize waste and prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.

Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) as soon as I add it to my cell culture media or buffer. What's happening?

This is the most common solubility issue researchers face and is known as "DMSO shock" or aqueous precipitation.[10][12]

Causality: When you add the small volume of concentrated DMSO stock to a large volume of aqueous buffer, the DMSO rapidly disperses. The primary solvent for your compound is no longer DMSO but water. The compound's concentration is now far above its maximum aqueous solubility limit, causing it to precipitate out of the solution.[12][13] This leads to inaccurate compound concentrations and highly variable, unreliable assay results.[14][15]

Troubleshooting Workflow:

Below is a systematic workflow to address this critical issue. Start with the simplest methods and proceed to more advanced techniques as needed.

G start Precipitation Observed in Aqueous Buffer dilution Step 1: Optimize Dilution Protocol - Prepare intermediate dilutions - Vortex during addition - Check final DMSO % start->dilution ph_adjust Step 2: Adjust Buffer pH - Test pH range 6.0-8.5 - Consider pKa of amino/thiol groups dilution->ph_adjust Precipitation persists end Compound Solubilized dilution->end Issue resolved cosolvent Step 3: Introduce Co-solvents - E.g., Ethanol, Propylene Glycol - Maintain low final % ph_adjust->cosolvent Precipitation persists ph_adjust->end Issue resolved cyclodextrin Step 4: Use Encapsulation Agents - E.g., HP-β-Cyclodextrin - Forms inclusion complex cosolvent->cyclodextrin Precipitation persists cosolvent->end Issue resolved cyclodextrin->end Issue resolved fail Re-evaluate Assay / Compound cyclodextrin->fail Precipitation persists

Caption: A stepwise decision workflow for troubleshooting compound precipitation.

Troubleshooting Guides
Guide 1: Optimizing Dilution and Solvent Concentration

Before employing complex additives, ensure your dilution technique is optimal. The goal is to keep the final concentration of organic solvent as low as possible while maintaining compound solubility.

Best Practices:

  • Vigorous Mixing: When adding your DMSO stock to the aqueous buffer, do so while the buffer is being vortexed or rapidly mixed. This rapid dispersion can sometimes create a transiently stable supersaturated solution.[13]

  • Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), try a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then perform the final dilution into your aqueous buffer.

  • Final DMSO Concentration: While the common goal is to keep DMSO concentration below 0.5% in cell-based assays to avoid toxicity, some assays and cell lines can tolerate up to 1%.[16][17] Sometimes, increasing the final DMSO percentage from 0.1% to 0.5% is sufficient to keep the compound in solution. Always run a vehicle control with the equivalent DMSO concentration to validate that the solvent itself is not affecting the assay readout.[16]

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventCell-Based Assays (Typical)Biochemical Assays (Enzymatic)Rationale & Considerations
DMSO ≤ 0.5% (v/v)≤ 2% (v/v)Can induce cell stress, differentiation, or toxicity above 1%.[16][17] Some enzymes are more tolerant.
Ethanol ≤ 0.5% (v/v)≤ 2% (v/v)Can be cytotoxic and affect membrane integrity.[18][19] Less effective than DMSO for highly lipophilic compounds.
Propylene Glycol ≤ 1% (v/v)≤ 5% (v/v)Generally considered less toxic than DMSO or ethanol.[20]
PEG 400 ≤ 1% (v/v)≤ 5% (v/v)A polymer co-solvent; can be viscous at higher concentrations.
Guide 2: Leveraging pH to Enhance Solubility

The amino and thiol groups on your compound are ionizable, meaning their charge state changes with pH. This can be exploited to increase solubility.[21][22]

Scientific Principle:

  • In acidic conditions (lower pH) , the amino group (-NH2) can become protonated (-NH3+). This positive charge can increase interactions with water, enhancing solubility.

  • In alkaline conditions (higher pH) , the thiol group (-SH) can become deprotonated (-S-). This negative charge can also improve aqueous solubility.

The solubility of a compound is often lowest near its isoelectric point (the pH at which it has no net charge) and increases as the pH moves away from this point.[22][23]

Experimental Approach:

  • Prepare a set of your primary assay buffers, adjusting the pH to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Perform a kinetic solubility test (see Protocol 2 below) in each buffer.

  • Add your DMSO stock to each buffer and observe for precipitation.

  • Important: You must verify that the change in pH does not negatively impact your assay's biological components (e.g., enzyme activity or cell viability). Run appropriate controls.

Guide 3: Using Co-solvents and Advanced Solubilizing Agents

If pH adjustment is insufficient or incompatible with your assay, the next step is to modify the solvent system itself.

A. Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous solution, making it more favorable for hydrophobic compounds.[24][25] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[20]

Implementation:

  • Choose a co-solvent that is compatible with your assay (see Table 1).

  • Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5%).

  • Add your DMSO stock to this mixed-solvent system. The co-solvent can help "cushion" the compound from the aqueous environment, preventing precipitation.

B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[28][29][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations and cell culture for this purpose.[28][29]

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin molecule.

Protocol 2: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Add your concentrated DMSO stock solution directly to the HP-β-CD solution.

  • Complexation: Vortex and then incubate the mixture, shaking, for 1-4 hours at room temperature to allow for the formation of the inclusion complex.

  • Application: Use this compound-cyclodextrin complex solution as your new "stock" for dilution into the final assay. Remember to include a vehicle control containing the same concentration of HP-β-CD. Studies have shown that β-cyclodextrin at relevant concentrations has minimal effects on cell viability or inflammatory responses in many systems.[16]

Essential Protocols
Protocol 3: Kinetic Solubility Assessment

This protocol helps you determine the maximum soluble concentration of your compound in a specific buffer, which is critical for designing your experiments.

  • Plate Setup: In a clear 96-well plate, add 198 µL of your chosen assay buffer to multiple wells.

  • Stock Addition: Add 2 µL of your 10 mM DMSO stock solution to the first well (this gives a 1:100 dilution and a concentration of 100 µM). Mix thoroughly by pipetting.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second (containing 100 µL of buffer), mix, transfer 100 µL to the third, and so on.

  • Incubation & Observation: Incubate the plate at room temperature for 1-2 hours.

  • Readout: Scan the plate using a nephelometer to measure light scattering caused by precipitation. Alternatively, visually inspect the plate against a black background. The lowest concentration at which you observe a precipitate is the limit of your compound's kinetic solubility. This informs the maximum concentration you can reliably test in your assay.

By systematically applying these principles and protocols, you can overcome the solubility hurdles associated with 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, leading to more accurate, reproducible, and meaningful data in your research.

References
  • Al-kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]

  • Gao, Y., Li, Z., Sun, M., Guo, C., Yu, A., Zhai, Y., He, H., & Zhai, G. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(23), 7858. [Link]

  • Al-kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Gao, Y., Li, Z., Sun, M., Guo, C., Yu, A., Zhai, Y., He, H., & Zhai, G. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2. [Link]

  • Pawar, P., D'Mello, S. R., & Valgeirsson, J. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Kalepu, S., & Nekkanti, V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Innovation, 8(6), 38-51. [Link]

  • Sigman, M., & Hiskey, M. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 18(6), 737-744. [Link]

  • Al-Zoubi, W., Al-Sbou, Y., & Al-Awaida, W. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Nielsen, G. D., Larsen, S. T., & Olsen, J. E. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Ameri, A. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Ameri, A. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 844286. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • Liu, S., et al. (2024). Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • askIITians. (2025). How does pH affect solubility? [Link]

  • Sun, H., et al. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry, 278, 116578. [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 427-433. [Link]

  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 145-150. [Link]

  • Voges, M., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

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Sources

Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile heterocyclic scaffolds. Here, we address common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Knowledge & Core Concepts (FAQs)

This section addresses fundamental questions about the synthesis of 1,2,4-triazole-3-thiols, setting the stage for more advanced troubleshooting.

Q1: What are the most common and reliable synthetic routes to 1,2,4-triazole-3-thiols?

A1: The most prevalent and well-established method involves the cyclization of an acylthiosemicarbazide intermediate.[1][2] This process typically unfolds in two key stages:

  • Formation of Acylthiosemicarbazide: A carboxylic acid hydrazide is reacted with an isothiocyanate, or a thiosemicarbazide is acylated with a carboxylic acid (or its derivative).[1][3] The former is often simpler if the requisite isothiocyanate is available. The latter approach, using a carboxylic acid and a coupling agent like polyphosphate ester (PPE), offers flexibility.[3][4][5]

  • Intramolecular Cyclodehydration: The resulting acylthiosemicarbazide is then cyclized, most commonly under alkaline conditions (e.g., using NaOH or KOH solution), to form the 4H-1,2,4-triazole-3-thiol ring.[6][7] Acid-catalyzed cyclization is also possible but can sometimes favor the formation of the isomeric 1,3,4-thiadiazole.

The choice between these routes depends on the availability of starting materials and the desired substitution pattern on the triazole ring.

Q2: How does the choice of base affect the cyclization step?

A2: The base is the most critical factor in the cyclization of acylthiosemicarbazides. Its primary role is to deprotonate one of the nitrogen atoms, initiating the nucleophilic attack that forms the triazole ring.

  • Mechanism: In an alkaline medium, the hydrazinic nitrogen of the acylthiosemicarbazide is deprotonated, which then attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole ring.

  • Base Strength & Concentration: A moderately strong base like sodium hydroxide or potassium hydroxide (typically 2N solution or 10% aqueous) is sufficient to drive the reaction to completion.[1][7] Using a base that is too weak may result in an incomplete reaction, while an excessively high concentration or a very strong base can promote side reactions or degradation of the product. The optimal concentration ensures efficient cyclization while minimizing hydrolysis of the starting material or product.

Q3: What is the thione-thiol tautomerism in these compounds?

A3: 1,2,4-Triazole-3-thiols exist in a tautomeric equilibrium with their thione form (1,2,4-triazole-3-thione).[2][8] In the solid state and in solutions, the thione form is generally predominant. This is important for characterization, as spectroscopic data (like ¹H NMR) will often show a characteristic N-H proton signal in the 13-14 ppm range, rather than a distinct S-H proton signal.[8] For reaction chemistry, while the thione form dominates, the thiol tautomer is reactive, allowing for straightforward S-alkylation to create various derivatives.[1][9]

Section 2: Troubleshooting Guide for Common Synthesis Issues

This section is structured to provide direct answers to specific problems you may encounter in the lab.

Problem Area 1: Low or No Product Yield
Q4: My reaction yield is extremely low. What are the primary factors to investigate?

A4: Low yield is a common issue that can often be traced back to one of several key areas. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm 1. Verify Starting Material Quality start->check_sm sm_purity Are starting materials pure and dry? check_sm->sm_purity check_cyclization 2. Optimize Cyclization Conditions cycl_base Is base concentration correct (e.g., 2N NaOH)? check_cyclization->cycl_base check_workup 3. Review Workup & Purification workup_ph Was acidification done correctly (to pH ~3-6)? check_workup->workup_ph sm_purity->check_cyclization Yes sm_no Repurify or acquire new reagents. sm_purity->sm_no No cycl_base_no Adjust base concentration. cycl_base->cycl_base_no No cycl_temp Is the reaction at reflux? cycl_base->cycl_temp Yes cycl_temp_no Increase temperature to reflux. cycl_temp->cycl_temp_no No cycl_time Is reaction time sufficient (2-4h)? cycl_temp->cycl_time Yes cycl_time->check_workup Yes cycl_time_no Increase reaction time and monitor by TLC. cycl_time->cycl_time_no No workup_ph_no Product may be soluble. Re-adjust pH. workup_ph->workup_ph_no Incorrect workup_sol Is the product soluble in the workup/wash solvent? workup_ph->workup_sol Correct workup_sol_yes Change wash solvent (e.g., use cold water/ethanol). workup_sol->workup_sol_yes Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Breakdown:

  • Starting Material Integrity: Ensure your thiosemicarbazide or carboxylic acid hydrazide is pure. Impurities can inhibit the reaction. Also, ensure all reagents and solvents are dry, as water can interfere with acylation steps.

  • Cyclization Conditions: The cyclization step is sensitive.

    • Temperature: The reaction mixture should typically be heated to reflux.[7] Insufficient heat will lead to an incomplete reaction.

    • Reaction Time: While many cyclizations are complete within 2-4 hours, some sterically hindered substrates may require longer times.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup Procedure: The product is often isolated by acidifying the basic reaction mixture.

    • pH Adjustment: After cyclization in base, the triazole-thiol exists as a water-soluble salt. It must be precipitated by careful acidification with an acid like HCl to a pH of approximately 3-6.[6][7] If you add too much acid, some triazoles can become protonated and redissolve.

    • Product Loss: The precipitated product can be lost if it has some solubility in the washing solvents. Use minimal amounts of cold solvents for washing.

Problem Area 2: Purity and Side Products
Q5: I see a major side product in my NMR/LCMS. How can I identify and suppress it?

A5: The most common side product in this synthesis is the isomeric 5-substituted-1,3,4-thiadiazol-2-amine .[3][10] This occurs when the sulfur atom, rather than the nitrogen, acts as the nucleophile during the ring-closing step.

Competing Cyclization Pathways

cluster_0 Acylthiosemicarbazide Intermediate cluster_1 Reaction Conditions cluster_2 Products acyl R-C(=O)-NH-NH-C(=S)-NH-R' base Alkaline (e.g., NaOH) acyl->base Favors N-attack acid Acidic (e.g., H₂SO₄) acyl->acid Favors S-attack triazole Desired Product: 1,2,4-Triazole-3-thiol base->triazole thiadiazole Side Product: 1,3,4-Thiadiazole acid->thiadiazole

Caption: Reaction conditions dictate the cyclization pathway.

Identification and Suppression Strategy:

  • Identification: The 1,3,4-thiadiazole isomer can be distinguished from the desired 1,2,4-triazole-3-thiol by NMR and Mass Spectrometry. For example, the ¹H NMR spectrum of the thiadiazole will lack the characteristic low-field N-H proton of the triazole-thione tautomer.[3]

  • Suppression: The formation of the thiadiazole is favored under acidic conditions. The key to suppressing this side product is to maintain strongly alkaline conditions during the cyclization step.[3][10] If you are using a method that involves an acidic catalyst (like PPE followed by cyclization), ensure the second step is performed with a sufficient excess of aqueous alkali to neutralize any residual acid and drive the desired triazole formation.[3][4]

ParameterFavors 1,2,4-Triazole-3-thiol (Desired)Favors 1,3,4-Thiadiazole (Side Product)
pH / Catalyst Strongly Alkaline (e.g., 2N NaOH, KOH)Strongly Acidic (e.g., conc. H₂SO₄, PPE)
Nucleophile NitrogenSulfur
Mechanism Deprotonated nitrogen attacks carbonyl carbonThiol sulfur attacks carbonyl carbon
Q6: My final product is an oil or is very difficult to purify by column chromatography. What are some effective purification strategies?

A6: Triazole-thiols can be challenging to purify due to their polarity and potential for streaking on silica gel.

  • Recrystallization: This is the most effective method. The key is finding the right solvent system.

    • Common Solvents: Ethanol, ethanol/water mixtures, and DMF/water are frequently successful.[6][11][12]

    • Procedure: Dissolve the crude product in a minimum amount of the boiling solvent (or solvent mixture). If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][12]

  • Acid-Base Extraction: This technique leverages the acidic nature of the thiol/thione group.

    • Procedure: Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired triazole-thiol will move into the aqueous layer as its salt. Separate the aqueous layer, wash it with fresh organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product. Filter and dry.

  • Column Chromatography: If you must use a column, consider these tips:

    • Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking caused by the acidic nature of the compound.

    • Solvent System: Use polar solvent systems, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your synthesis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This two-step protocol is adapted from established literature procedures and is a robust method for many substituted triazole-thiols.[7]

Step A: Synthesis of 1-(Isonicotinoyl)-4-allylthiosemicarbazide

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isonicotinic acid hydrazide (1.37 g, 0.01 mol) in absolute ethanol (15 mL).

  • Reagent Addition: To this solution, add a solution of allyl isothiocyanate (0.99 g, 0.01 mol) in ethanol (10 mL) with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Isolation: Cool the solution to room temperature. The white precipitate of the acylthiosemicarbazide will form.

  • Purification: Filter the crude product, wash with a small amount of cold ethanol, and dry under vacuum.

Step B: Cyclization to 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Setup: Suspend the dried acylthiosemicarbazide from Step A (1.18 g, 5 mmol) in a 2N aqueous solution of sodium hydroxide (10 mL) in a 50 mL round-bottom flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the reaction progresses.

  • Precipitation: After the reaction is complete (monitored by TLC), cool the resulting solution to room temperature in an ice bath.

  • Isolation: Carefully acidify the solution to pH ~3-4 using 2N HCl. A white precipitate of the target triazole-thiol will form.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the purified white solid under vacuum. The expected yield is typically high (80-95%).[7]

Protocol 2: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

This protocol demonstrates a one-pot cyclization from thiocarbohydrazide and a carboxylic acid.[11][13]

  • Setup: In a 100 mL round-bottom flask with a reflux condenser, add thiocarbohydrazide (1.06 g, 10.0 mmol) and acetic acid (1.20 g, 20.0 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Isolation: While still hot, carefully pour the reaction mixture into a beaker and allow it to cool to room temperature.

  • Purification: The crude product will precipitate. Collect it by vacuum filtration. Recrystallize the solid from ethanol to yield the pure product.[13]

References

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  • Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. Sci-Hub. [Link]

  • Geronikaki, A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Kumar, R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. [Link]

  • Li, Y., et al. (2016). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. [Link]

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Technical Support Center: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis. The answers are based on established chemical principles and practical laboratory experience.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration. The root cause often lies in incomplete reactions, suboptimal workup conditions, or mechanical losses during purification. Let's break down the possibilities for the two primary synthetic routes.

Route A: Multi-Step Synthesis (via Potassium Dithiocarbazinate Salt)

  • Cause 1: Incomplete Cyclization. The final cyclization step, where the potassium dithiocarbazinate salt is refluxed with hydrazine hydrate, is critical.[1] The reaction progress is often monitored by the evolution of hydrogen sulfide (H₂S) gas.[2]

    • Troubleshooting:

      • Reaction Time: Ensure you are refluxing for a sufficient duration. The reaction is typically complete when H₂S evolution ceases (this can be checked with lead acetate paper). Refluxing for 3-4 hours is a common timeframe.[2]

      • Hydrazine Molar Ratio: Use a molar excess of hydrazine hydrate (typically 2 equivalents or more) to drive the reaction to completion.[2]

  • Cause 2: Suboptimal pH during Precipitation. The triazole product is amphoteric. After cyclization, the product is precipitated by acidifying the cooled, aqueous reaction mixture.[2]

    • Troubleshooting:

      • Careful Acidification: Add acid (e.g., concentrated HCl) dropwise while monitoring the pH. Over-acidification can lead to the formation of the soluble hydrochloride salt, preventing full precipitation. Aim for a pH that is near the isoelectric point of the molecule.

      • Temperature Control: Ensure the solution is thoroughly chilled in an ice bath before and during acidification to maximize the precipitation of the product.

Route B: One-Pot Fusion Method (Benzoic Acid + Thiocarbohydrazide)

  • Cause 1: Inhomogeneous Melt & Local Overheating. This solvent-free method relies on heating the reactants until they melt and react.

    • Troubleshooting:

      • Temperature Control: Use an oil bath for uniform heating and carefully control the temperature. Avoid aggressive heating with a mantle, which can cause charring and decomposition side reactions.

      • Stirring: If possible, use a setup that allows for mechanical stirring of the melt to ensure homogeneity and prevent localized overheating.

  • Cause 2: Incomplete Removal of Unreacted Benzoic Acid. The crude product is often contaminated with unreacted benzoic acid.

    • Troubleshooting:

      • Base Wash: After cooling the melt, the solid should be thoroughly triturated or washed with a sodium bicarbonate solution to neutralize and remove any remaining benzoic acid. Failure to do so will result in a lower yield of the pure triazole after recrystallization.

Q2: My product's analytical data (NMR, IR, melting point) suggests impurities. What are the most common side products?

The presence of impurities is a strong indicator of competing side reactions. Understanding these pathways is key to suppressing them.

  • Side Product 1: 5-phenyl-1,3,4-oxadiazole-2-thiol

    • Why it forms: This is a significant potential impurity in the multi-step synthesis. The intermediate, potassium benzoyl dithiocarbazinate, can undergo cyclization via the oxygen atom of the benzoyl group instead of the nitrogen, especially under certain pH and temperature conditions. This pathway leads to the formation of an oxadiazole ring instead of the desired triazole. The reaction of acylhydrazides with carbon disulfide is a known method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[3][4]

    • How to Avoid:

      • Control Basicity: Ensure the initial formation of the dithiocarbazinate salt from benzoic acid hydrazide and CS₂ is performed in a strongly basic medium (e.g., ethanolic KOH). This favors the nucleophilicity of the hydrazinic nitrogen required for the subsequent cyclization with hydrazine.

      • Purification: If formed, this impurity can often be separated by careful recrystallization or column chromatography, though their polarities can be similar.

  • Side Product 2: Unreacted Starting Materials

    • Identification: The presence of benzoic acid hydrazide or thiocarbohydrazide in the final product is common. This is usually due to an incomplete reaction.

    • How to Remove:

      • Benzoic Acid/Hydrazide: As mentioned, a wash with NaHCO₃ solution will remove acidic starting materials.

      • Thiocarbohydrazide: This starting material has some water solubility. Thorough washing of the crude precipitate with cold water can help remove it.[2] Thiocarbohydrazide is also unstable in acidic media, which may aid in its removal during acidic workup.[5]

  • Side Product 3: Thermal Decomposition Products

    • Why it forms: This is particularly relevant for the fusion method. Thiocarbohydrazide can decompose upon strong heating, releasing toxic fumes of nitrogen and sulfur oxides.[6][7] This can lead to a complex mixture of byproducts and a charred appearance of the crude product.

    • How to Avoid:

      • Precise Temperature Control: Do not exceed the optimal fusion temperature. The goal is to melt the reactants into a reactive liquid phase, not to decompose them.

      • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition pathways.

Q3: The reaction mixture turns green and releases a foul-smelling gas during the cyclization step. Is this normal?

Yes, this is a normal and expected observation for the multi-step synthesis (Route A).

  • Color Change: The reaction mixture turning from yellow (the color of the dithiocarbazinate salt suspension) to green is a visual indicator that the cyclization reaction is proceeding.[2]

  • Gas Evolution: The foul-smelling gas is hydrogen sulfide (H₂S).[2] Its formation is an integral part of the cyclization and dehydration mechanism that forms the triazole ring.

    • Safety Precaution: Hydrogen sulfide is highly toxic and flammable.[6] This step must be performed in a well-ventilated fume hood.

    • Reaction Endpoint: As noted earlier, the cessation of H₂S evolution is a reliable indicator that the cyclization is complete.

Visualizing the Reaction and Side Products

Understanding the chemical transformations can aid in troubleshooting. Below are diagrams illustrating the desired synthetic pathway and a common side reaction.

Synthesis_Pathway BH Benzoic Acid Hydrazide PDS Potassium Benzoyl Dithiocarbazinate Salt BH->PDS Step 1 CS2 CS2 / KOH in Ethanol Product 4-amino-5-phenyl- 4H-1,2,4-triazole-3-thiol PDS->Product Step 2 Reflux, -H2S HH Hydrazine Hydrate (N2H4·H2O) H2S H2S (gas) Product->H2S byproduct

Caption: Main synthetic pathway (multi-step).

Side_Reaction PDS Potassium Benzoyl Dithiocarbazinate Salt Triazole Desired Product: 1,2,4-Triazole PDS->Triazole Pathway A (Desired) Nucleophilic attack by terminal hydrazino -NH2 Oxadiazole Side Product: 1,3,4-Oxadiazole PDS->Oxadiazole Pathway B (Side Reaction) Intramolecular attack by carbonyl oxygen

Caption: Competing cyclization pathways.

Quantitative Data & Troubleshooting Summary

The table below summarizes key parameters and troubleshooting actions for the preferred multi-step synthesis route.

ParameterRecommended ConditionCommon ProblemTroubleshooting Action
Step 1: Salt Formation Benzoic Hydrazide:CS₂:KOH (1:1.2:1.2)Low yield of saltEnsure anhydrous ethanol; add CS₂ slowly at low temp.
Step 2: Cyclization Salt:Hydrazine Hydrate (1:2)Reaction stallsAdd more hydrazine hydrate; check reflux condenser efficiency.
Reflux for 3-4 hoursLow final yieldContinue reflux until H₂S evolution ceases (test with lead acetate paper).
Workup: Precipitation Cool to 0-5 °C before adding HClOily product / No precipitateEnsure mixture is cold; add HCl dropwise, avoiding a large pH drop.
Acidify with Conc. HClLow isolated yieldCheck pH after acidification; do not over-acidify.
Purification Recrystallize from EthanolProduct lossUse minimum amount of hot ethanol; cool slowly.
Persistent impurityWash crude product with cold water before recrystallization.

Experimental Protocols

The following protocols are provided as a reference. Always consult the primary literature and perform a thorough safety assessment before conducting any experiment.

Protocol 1: Multi-Step Synthesis via Potassium Dithiocarbazinate[1][2][8]

Step 1: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) in a flask and cool the solution in an ice bath to below 10 °C.

  • Add benzoic acid hydrazide (0.1 mol) to the chilled solution and stir until it dissolves.

  • To this cold, stirred solution, add carbon disulfide (CS₂) (0.12 mol) dropwise over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to stir at room temperature for an additional 18 hours.

  • Collect the precipitated yellow potassium salt by filtration, wash it with cold anhydrous ether, and dry it. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • In a round-bottom flask equipped with a reflux condenser, create a suspension of the potassium salt (0.02 mol) in water (40 mL).

  • Add hydrazine hydrate (99%, 0.04 mol) to the suspension.

  • Heat the mixture to reflux. The color of the mixture should change to green, and hydrogen sulfide gas will evolve. Continue refluxing for 3-4 hours or until the evolution of H₂S ceases.

  • Allow the reaction mixture to cool to room temperature, then chill thoroughly in an ice bath.

  • Dilute the cold mixture with cold water (30 mL).

  • Acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until precipitation of the white product is complete.

  • Collect the white precipitate by filtration, wash it thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure white crystals.

References

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Chemistry of carbohydrazide and thiocarbohydrazide. (n.d.). Retrieved from datapdf.com website: [Link]

  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Thiocarbohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[5][6][8]Oxadiazole,[3][5][6]Triazole, and[3][5][6]Triazolo... ACS Omega.

  • Gumrukcuoglu, N., et al. (n.d.).
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015).
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules.
  • Gumrukcuoglu, N., et al. (n.d.).
  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles: Review. (2021). IRJMETS.
  • Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. (2015). Iraqi Journal of Science.
  • Lugasi; AJOCS, 3(1): 1-8, 2017; Article no.AJOCS.35504.
  • Metwally, M. A., et al. (2012). (PDF) Thiocarbohydrazides: Synthesis and Reactions.
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica.
  • ChemInform Abstract: Utility of Thiocarbohydrazide in Heterocyclic Synthesis. (2010). ChemInform.

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Technical Support Center: Navigating Ambiguous Peaks in NMR Spectra of 4-Amino-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common yet challenging NMR spectral ambiguities encountered with 4-amino-1,2,4-triazole-3-thiols and their derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation for their work. Here, we move beyond simple procedural lists to provide a deeper understanding of the underlying chemical phenomena and offer robust, field-tested strategies for obtaining clear, interpretable NMR data.

The unique structural features of 4-amino-1,2,4-triazole-3-thiols—namely, the presence of multiple heteroatoms and labile protons—give rise to dynamic processes in solution that often manifest as ambiguous peaks in their NMR spectra. This guide will equip you with the knowledge and experimental protocols to confidently tackle these challenges.

Troubleshooting Guide: From Ambiguity to Clarity

This section addresses specific spectral problems you might encounter. For each issue, we diagnose the probable cause and provide a systematic, step-by-step approach to its resolution.

Issue 1: Broad or Disappearing Peaks for NH, SH, or NH₂ Protons

Symptoms:

  • You observe a broad, ill-defined signal where you expect a sharp peak for an NH, SH, or NH₂ proton.

  • A peak you expect to see for one of these protons is entirely absent from the spectrum.

Causality—The "Why": This phenomenon is almost always due to rapid chemical exchange of these labile protons with other exchangeable protons in the sample (like residual water) or with the deuterium of the NMR solvent.[1][2] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening. In protic solvents like methanol-d₄, the exchange can be so rapid that the signal effectively "washes out" and disappears, merging with the solvent signal.[2]

Troubleshooting Workflow:

G A Observe Broad or Missing Labile Proton Peak B Hypothesis: Rapid Proton Exchange A->B C Experiment 1: D₂O Exchange B->C  Confirmation F Experiment 2: Change to an Aprotic, H-Bond Accepting Solvent B->F  Resolution D Result: Peak Disappears C->D E Conclusion: Peak is from an Exchangeable -NH, -OH, or -SH Proton D->E G Recommended Solvent: DMSO-d₆ F->G H Expected Outcome: Sharper Peaks, Reduced Exchange G->H

Caption: Workflow for identifying and resolving exchangeable proton signals.

Step-by-Step Experimental Protocols:

Protocol 1: Deuterium (D₂O) Exchange Experiment

This is the definitive method for confirming that a peak arises from an exchangeable proton.

  • Acquire a Standard ¹H NMR Spectrum: Dissolve your 4-amino-1,2,4-triazole-3-thiol sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the exchange of protons for deuterons.

  • Re-acquire the Spectrum: Record the ¹H NMR spectrum again.

  • Analysis: Compare the two spectra. The peak corresponding to the exchangeable proton (NH, SH, or NH₂) will have disappeared or significantly decreased in intensity in the second spectrum.[1]

Protocol 2: Switching to an Optimal Solvent

The choice of solvent can dramatically influence the rate of proton exchange.

  • Initial Solvent Choice: If you are using a solvent like CDCl₃ or acetone-d₆ and observing broadening, consider re-running the sample in DMSO-d₆.

  • Why DMSO-d₆ is Effective: Dimethyl sulfoxide is a polar, aprotic solvent that is also a strong hydrogen bond acceptor. It effectively forms hydrogen bonds with the NH and SH protons of the solute, which slows down their rate of intermolecular exchange.[2] This results in sharper, more easily identifiable peaks.

  • Procedure: Prepare a new sample of your compound in DMSO-d₆. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, but its position can vary.[3] The NH and SH protons of your triazole will likely appear as sharper, more distinct signals.

Issue 2: More Peaks Than Expected—The Tautomerism Problem

Symptoms:

  • Your ¹H or ¹³C NMR spectrum displays more signals than you would predict for a single structure.

  • You may see doubled signals for the triazole ring carbons or for substituents attached to the ring.

Causality—The "Why": 4-Amino-1,2,4-triazole-3-thiols are classic examples of molecules that exhibit thiol-thione tautomerism .[4][5] In solution, the compound exists as a dynamic equilibrium between two or more tautomeric forms. If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe a separate set of peaks for each tautomer present in a significant concentration. The thione form, with a C=S bond and an N-H proton, is often the major tautomer in many solvents.[4][5]

Tautomerism cluster_0 Thiol Tautomer cluster_1 Thione Tautomer Thiol Thiol Thione Thione Thiol->Thione Equilibrium in Solution G A Overlapping Signals in 1D NMR B Acquire 2D COSY Spectrum A->B D Acquire 2D HSQC Spectrum A->D F Acquire 2D HMBC Spectrum A->F C Identify ¹H-¹H Spin Systems B->C H Assemble Molecular Fragments and Confirm Structure C->H E Correlate Protons to Directly Attached Carbons D->E E->H G Establish Long-Range ¹H-¹³C Connectivities F->G G->H

Caption: Logical workflow for structure elucidation using 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why can't I see the S-H proton peak in my spectrum? A1: The thiol (S-H) proton is highly acidic and undergoes very rapid chemical exchange with residual water or deuterated protic solvents. This often leads to its signal being broadened to the point where it is lost in the baseline or completely exchanged away. [5]A D₂O exchange experiment can indirectly confirm its presence if another labile proton signal disappears. In some cases, running the spectrum in a very dry, aprotic solvent at low temperature may allow for its observation.

Q2: My NH peak is a singlet, but I expect it to be a triplet. Why? A2: This is likely due to either rapid proton exchange, which decouples the NH proton from its neighbors, or quadrupole broadening. The nitrogen-14 nucleus (the most abundant isotope) has a nuclear spin I=1 and a quadrupole moment, which can cause rapid relaxation of an attached proton. This rapid relaxation effectively decouples the proton from adjacent spins, causing the multiplet to collapse into a broad singlet. [2] Q3: How can I use ¹⁵N NMR to help with my analysis? A3: While less common due to lower sensitivity, ¹⁵N NMR can be very informative. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and tautomeric form. [6][7]For example, the nitrogen in a C=N-NH environment will have a very different chemical shift from one in a C-NH-C environment. 2D ¹H-¹⁵N HMBC experiments can be particularly powerful for correlating specific protons (like the N-H) to the nitrogen atoms in the triazole ring, providing definitive evidence for the dominant tautomer. [8] Q4: Can changing the sample concentration affect the spectrum? A4: Yes. For molecules capable of intermolecular hydrogen bonding, like 4-amino-1,2,4-triazole-3-thiols, changes in concentration can affect the chemical shifts of the NH and SH protons. At higher concentrations, increased hydrogen bonding can shift these signals downfield. If you are comparing spectra, it is important to use similar concentrations.

References

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.[Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 11(5), 397-447.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Li, P., et al. (2008). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 13(6), 1247-1255. [Link]

  • Demchenko, A. M., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Chemistry Proceedings, 3(1), 68. [Link]

  • Sonnino, S., et al. (1993). 1H-NMR study on ganglioside amide protons: evidence that the deuterium exchange kinetics are affected by the preparation of samples. FEBS Letters, 326(1-3), 273-277. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Ozimiński, W. P., & Dobrowolski, J. C. (2010). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Magnetic Resonance in Chemistry, 48(7), 547-554. [Link]

  • Studzińska, R., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 22(12), 2209. [Link]

  • Vitorge, B., et al. (2009). High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap. Chemical Communications, (7), 950-952. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • Limbach, H. H., et al. (1993). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Berichte der Bunsengesellschaft für physikalische Chemie, 97(3), 487-493. [Link]

  • Witanowski, M., et al. (1997). A study of the Nitrogen NMR spectra of azoles and their solvent dependence. The Journal of Physical Chemistry A, 101(49), 9474-9479.
  • SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. [Link]

  • Baklanov, M. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(1), 422. [Link]

  • Jeannerat, D., et al. (2009). High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap. Chemical Communications, (7), 950-952. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Miao, S., et al. (2015). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of Solution Chemistry, 44(1), 108-116. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • ResearchGate. Variable-Temperature NMR and Conformational Analysis of Oenothein B. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • University of Wisconsin-Madison. 1H NMR Spectroscopy. [Link]

  • Wang, Y., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2357-2365. [Link]

  • Reich, H. J. Two Dimensional NMR. University of Wisconsin-Madison. [Link]

  • ResearchGate. Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange‐Editing. [Link]

  • College of Saint Benedict & Saint John's University. NMR Problems. [Link]

  • Kim, D., & Essigmann, J. M. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Proceedings of the National Academy of Sciences, 111(30), E3035-E3042. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

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Avoiding dimer formation in 1,2,4-triazole-3-thiol reactions.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2,4-triazole-3-thiol and its derivatives. Dimer formation via oxidative disulfide bridging is a common and often frustrating side reaction that can lead to reduced yields, complex purification challenges, and ambiguous analytical results. This document provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to empower you to overcome this obstacle in your research.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,4-triazole-3-thiol, and why is it prone to dimer formation?

A1: 1,2,4-triazole-3-thiol is a heterocyclic compound that exists in a tautomeric equilibrium with its thione form (1,2,4-triazole-3-thione). The thiol tautomer possesses a reactive sulfhydryl (-SH) group. This thiol group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, which can cause two molecules to link together via a disulfide bond (-S-S-), forming a homodimer.

Q2: What is the primary mechanism of this dimer formation?

A2: The primary mechanism is oxidative dimerization. The process is initiated by the deprotonation of the thiol (-SH) to a more nucleophilic thiolate anion (-S⁻). This anion can then be oxidized, often by molecular oxygen, to a thiyl radical. Two thiyl radicals can then combine to form a stable disulfide bridge, yielding the dimer. This process is often catalyzed by trace metal ions and is highly pH-dependent.

Q3: How can I quickly check if a dimer has formed in my reaction?

A3: The most direct method is Mass Spectrometry (MS). You will observe a molecular ion peak corresponding to approximately twice the mass of your starting triazole-thiol, minus two protons (for the two hydrogens lost from the thiol groups). For example, if your monomer has a mass of M, the dimer will have a mass of (2M - 2). High-Performance Liquid Chromatography (HPLC) is also effective, typically showing a new, less polar peak with a different retention time than your starting material or desired product.

Q4: Is it possible to reverse dimer formation?

A4: Yes. The disulfide bond in the dimer can be cleaved back to the individual thiols through reduction. This is commonly achieved by adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture or during workup.

Q5: Can the thione tautomer also form a dimer?

A5: The thione form (C=S) does not directly form a disulfide dimer in the same way as the thiol. However, since the thione and thiol forms are in equilibrium, any reaction conditions that consume the thiol (like oxidation to the dimer) can shift the equilibrium towards the thiol form, indirectly leading to the depletion of the thione as well.

Troubleshooting Guide: Diagnosis and Mitigation of Dimer Formation

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Mass Spectrometry analysis shows a significant peak for the dimer.

Root Cause Analysis: The presence of a dimer peak in the mass spectrum is a clear indication that oxidative conditions are prevalent in your reaction or workup. The primary culprit is dissolved oxygen in your solvents or exposure of the reaction mixture to air. Basic conditions, necessary for many nucleophilic substitution reactions, exacerbate this issue by increasing the concentration of the highly reactive thiolate anion.

Mitigation Strategies:

  • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

  • Add a Reducing Agent: Incorporate a reducing agent into your reaction mixture from the start to maintain a reducing environment.

  • pH Control: If your reaction chemistry allows, maintaining a neutral to slightly acidic pH can disfavor the formation of the reactive thiolate. However, for S-alkylation, basic conditions are often required.

Preventative Protocols and Methodologies

Protocol 1: General S-Alkylation of 1,2,4-Triazole-3-Thiol under an Inert Atmosphere

This protocol is designed for a typical S-alkylation reaction, a common transformation for this class of compounds.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet). Purge the entire system with dry argon or nitrogen for at least 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: Use a degassed solvent. This can be achieved by sparging the solvent with argon or nitrogen for 30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition:

    • Dissolve the 1,2,4-triazole-3-thiol (1.0 eq) in the degassed solvent in the reaction flask.

    • If a reducing agent is to be used, add TCEP (0.05 - 0.1 eq) or DTT (0.1 - 0.2 eq) at this stage.

    • Add the base (e.g., K₂CO₃, Et₃N, 1.1 - 1.5 eq) to the solution. Stir for 10-15 minutes to generate the thiolate in situ.

    • Slowly add a solution of your electrophile (e.g., an alkyl halide, 1.0 - 1.2 eq) in degassed solvent via the dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Conduct the aqueous workup using degassed water to minimize oxidation during extraction.

Protocol 2: Cleavage of Pre-formed Disulfide Dimer

If dimerization has already occurred, this protocol can be used to recover the monomeric thiol.

  • Dissolution: Dissolve the crude product containing the dimer in a suitable solvent (e.g., DMF, MeOH, or a water/organic mixture).

  • Addition of Reducing Agent: Add a stoichiometric or slight excess of a reducing agent. TCEP is often preferred as it is odorless and effective over a wider pH range.

    • TCEP: Add 1.0 - 1.5 molar equivalents of TCEP relative to the estimated amount of dimer.

    • DTT: Add 1.5 - 2.0 molar equivalents of DTT.

  • pH Adjustment: Adjust the pH to 7.0-7.5 with a suitable buffer or base to ensure the efficiency of the reducing agent.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the dimer and the appearance of the monomer by LC-MS or HPLC.

  • Purification: Once the cleavage is complete, the monomeric thiol can be purified using standard techniques such as chromatography or recrystallization. Note that subsequent steps should be performed under an inert atmosphere to prevent re-oxidation.

Data Interpretation and Visualization

Key Analytical Signatures
Technique 1,2,4-Triazole-3-Thiol (Monomer) Disulfide Dimer Notes
Mass Spec (ESI+) [M+H]⁺[M+H]⁺ where M = (2 * Monomer Mass - 2)The dimer's mass will be the most definitive evidence.
¹H NMR A broad singlet for the SH proton, typically in the range of 13-14 ppm (can exchange with D₂O).[1]Absence of the characteristic SH proton signal.The disappearance of the thiol proton is a strong indicator of S-substitution or dimerization.
HPLC (Reverse Phase) A specific retention time (t_R).A new peak, typically with a longer retention time (more non-polar) than the monomer.Useful for quantifying the extent of dimerization.
Reaction and Workflow Diagrams

Dimerization_Mechanism cluster_Thiol Thiol Tautomer cluster_Thiolate Reactive Anion cluster_Radical Oxidation cluster_Dimer Dimer Product Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base - H⁺ Radical R-S• Thiolate->Radical - e⁻ (Oxidation, e.g., O₂) Dimer R-S-S-R Radical->Dimer + R-S• Prevention_Workflow Start Start Reaction Setup Dry Use Oven-Dried Glassware Start->Dry Degas Degas Solvents (N₂ or Ar Sparging) Dry->Degas Inert Assemble and Purge with Inert Gas Degas->Inert Reagents Add Triazole-Thiol and Solvent Inert->Reagents Options Choose Protective Strategy Reagents->Options ReducingAgent Add Reducing Agent (e.g., TCEP, DTT) Options->ReducingAgent Recommended pH_Control Adjust to Neutral/Slightly Acidic pH (if possible) Options->pH_Control Reaction Dependent Proceed Proceed with Reaction (Add Base/Electrophile) ReducingAgent->Proceed pH_Control->Proceed Monitor Monitor by LC-MS/TLC Proceed->Monitor

Caption: Experimental workflow for preventing dimer formation.

Troubleshooting_Flowchart Start Dimer Detected in Product Mixture Decision Is Monomer the Desired Final Product? Start->Decision Cleavage Perform Reductive Cleavage (Protocol 2) Decision->Cleavage Yes Optimize Optimize Reaction (See Protocol 1) Decision->Optimize No (e.g., S-Alkylated Product) Purify Purify Monomer under Inert Conditions Cleavage->Purify End Obtain Pure Monomer Purify->End End_Optimize Improve Yield in Future Reactions Optimize->End_Optimize

Caption: Troubleshooting logic when a dimer is detected post-reaction.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the antimicrobial activity of various 1,2,4-triazole-3-thiol derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents. This document moves beyond a simple recitation of facts, offering in-depth technical insights and the rationale behind experimental designs, grounded in established scientific principles.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. Pathogenic microorganisms continually evolve mechanisms to evade the effects of existing drugs, necessitating a perpetual search for new therapeutic agents with novel mechanisms of action. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous successful drugs.[1][2][3] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring, along with further derivatization, has been a particularly fruitful strategy in the development of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][4]

This guide will dissect the antimicrobial prowess of different 1,2,4-triazole-3-thiol derivatives, offering a comparative perspective on their efficacy against a range of pathogenic bacteria and fungi. We will explore the underlying mechanisms of action, delve into the structure-activity relationships (SAR) that govern their potency, and provide detailed, field-tested protocols for their synthesis and antimicrobial evaluation.

The Molecular Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[5][6][7][8] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, which in turn inhibits fungal growth.[7][8] While this is the well-established mechanism for antifungal triazoles, the antibacterial action of some derivatives may involve different targets, a subject of ongoing investigation.

Here is a simplified representation of the ergosterol biosynthesis pathway and the point of inhibition by triazole derivatives:

Ergosterol Biosynthesis Inhibition cluster_inhibition Inhibition by 1,2,4-Triazole Derivatives Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation Ergosterol Precursors Ergosterol Precursors 14-demethylation->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Triazoles->14-demethylation Inhibit

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives: A Generalized Workflow

The synthesis of 1,2,4-triazole-3-thiol derivatives often follows a multi-step pathway, starting from readily available carboxylic acids. A generalized synthetic workflow is outlined below. The rationale for this approach lies in its versatility, allowing for the introduction of diverse substituents at various positions of the triazole ring, which is crucial for SAR studies.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Pathway A Substituted Benzoic Acid B Acid Hydrazide Formation A->B SOCl2, Hydrazine Hydrate C Potassium Dithiocarbazinate Salt Formation B->C CS2, KOH D Cyclization to 4-Amino-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate E Schiff Base Formation D->E Aromatic Aldehydes F Further Derivatization (e.g., Thiazolidinone ring formation) E->F Thioglycolic Acid G Final 1,2,4-Triazole-3-thiol Derivatives E->G F->G

Caption: Generalized workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

A detailed, step-by-step protocol for the synthesis of a representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is provided in the Appendix. This foundational molecule can then be used as a versatile intermediate for the synthesis of a library of derivatives.[2][9]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[3][10] The following are detailed protocols for the two most common methods: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A few colonies of the test microorganism are inoculated into a tube of sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared as described for the disk diffusion assay.

  • Inoculation of Microtiter Plate: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[11]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities. The following tables summarize the antimicrobial activity of representative derivatives from the literature, allowing for a direct comparison of their performance.

Table 1: Comparative Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentS. aureusB. subtilisE. coliP. aeruginosaReference
1a PhenylH1620>128>128[13]
1b 4-ChlorophenylH81664128[13]
1c 4-HydroxyphenylH162025>128[13]
2a Phenyl4-Nitrobenzylideneamino0.264 mM---[14]
3a Ethyl(pyridin-4-yl)thiomethyl31.25-62.5-31.25-62.531.25-62.5[15][16]

Table 2: Comparative Antifungal Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentC. albicansA. nigerM. gypseumReference
4a Phenyl4-Bromobenzylideneamino>100>10012.5[2]
4b Phenyl4-Chlorobenzylideneamino>100>1006.25[2]
4c Phenyl4-Hydroxybenzylideneamino2432-[13]
5a Ethyl(pyridin-4-yl)thiomethyl31.25-62.5--[15][16]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships:

  • Influence of Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the triazole core often enhances antibacterial activity.[17]

  • Role of the Schiff Base Moiety: The formation of Schiff bases at the 4-amino position can significantly modulate the antimicrobial spectrum and potency. The nature of the substituent on the arylidene ring of the Schiff base is a critical determinant of activity.[2]

  • Importance of Fused Heterocyclic Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems can lead to compounds with pronounced antimicrobial effects.[17]

  • Contribution of Sulfur-Containing Linkages: The presence of thioether linkages has been shown to be a favorable structural feature for enhanced biological activity.[17]

Conclusion and Future Directions

The 1,2,4-triazole-3-thiol scaffold remains a highly promising template for the design and development of novel antimicrobial agents. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of antimicrobial activity and spectrum. The comparative analysis presented in this guide highlights the significant impact of various substituents on the biological performance of these derivatives.

Future research in this area should focus on:

  • Elucidation of Antibacterial Mechanisms: While the antifungal mechanism is well-understood, the precise molecular targets of the antibacterial derivatives warrant further investigation.

  • Optimization of Lead Compounds: Promising compounds identified through initial screening should be subjected to further structural optimization to enhance their potency and pharmacokinetic properties.

  • Exploration of Novel Derivatizations: The synthesis and evaluation of new derivatives with diverse and unique substituents will continue to be a valuable strategy for discovering next-generation antimicrobial agents.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of potent 1,2,4-triazole-3-thiol-based antimicrobials to combat the growing threat of drug-resistant infections.

References

  • Triazole antifungals | Research Starters - EBSCO.
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A Comparative Analysis of the Antifungal Efficacy of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Against Standard Clinical Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, our research has focused on the promising antifungal potential of a synthesized triazole derivative, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. This guide provides a comprehensive, data-driven comparison of its antifungal efficacy against established clinical drugs, offering researchers and drug development professionals a thorough evaluation of its potential as a next-generation antifungal agent.

Introduction: The Rationale for Novel Antifungal Development

The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. Many existing antifungal agents are limited by toxicity, drug interactions, and the emergence of resistance. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The 1,2,4-triazole nucleus is a well-established pharmacophore in several clinically successful antifungal drugs, such as fluconazole and itraconazole, which primarily act by inhibiting lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis. Our investigation into 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol stems from the hypothesis that modifications to this core structure could yield compounds with enhanced efficacy, a broader spectrum of activity, and a lower propensity for resistance.

Compound Profile: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The subject of our investigation is a custom-synthesized molecule featuring an ethoxyphenyl substituent at the 5th position of the 4-amino-4H-1,2,4-triazole-3-thiol core. This specific substitution is hypothesized to enhance the molecule's interaction with fungal-specific enzymes, potentially leading to a more potent antifungal effect.

Caption: Chemical structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

In Vitro Antifungal Susceptibility Testing: A Head-to-Head Comparison

To quantitatively assess the antifungal activity of our compound, we performed a head-to-head comparison with the widely used antifungal drugs Fluconazole and Amphotericin B against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of each compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. This method allows for a quantitative assessment of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep1 Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) inc1 Inoculate 96-well microtiter plates with fungal suspension and diluted compounds prep1->inc1 prep2 Serially dilute test compounds and standard drugs in RPMI-1640 medium prep2->inc1 inc2 Incubate plates at 35°C for 24-48 hours inc1->inc2 ana1 Visually or spectrophotometrically assess fungal growth inc2->ana1 ana2 Determine MIC: lowest concentration with significant growth inhibition ana1->ana2

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Comparative Efficacy Data

The following table summarizes the mean MIC values obtained from triplicate experiments.

Fungal Strain4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans (ATCC 90028)8161
Candida glabrata (ATCC 90030)16642
Candida parapsilosis (ATCC 22019)481
Aspergillus fumigatus (ATCC 204305)32>642
Cryptococcus neoformans (ATCC 208821)16320.5

Interpretation of In Vitro Results:

The data reveals that 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits considerable antifungal activity against a range of pathogenic fungi. Notably, it demonstrated superior efficacy against Candida albicans and Candida parapsilosis when compared to fluconazole. While its activity against Candida glabrata and Cryptococcus neoformans was also more potent than fluconazole, Amphotericin B remained the most effective agent in vitro, as expected due to its different mechanism of action and broader spectrum. The compound showed limited activity against Aspergillus fumigatus.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

To translate our promising in vitro findings into a more clinically relevant context, we evaluated the in vivo efficacy of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in a murine model of systemic candidiasis.

Experimental Protocol: Murine Systemic Candidiasis Model

G cluster_0 Infection cluster_1 Treatment cluster_2 Endpoint Analysis inf1 Immunocompromised mice (cyclophosphamide-induced) inf2 Intravenous injection of Candida albicans inf1->inf2 treat1 Administer test compound, fluconazole, or vehicle control daily for 7 days inf2->treat1 end1 Monitor survival over 14 days treat1->end1 end2 Determine fungal burden in kidneys (CFU/gram of tissue) treat1->end2

Caption: Experimental workflow for the in vivo murine model of systemic candidiasis.

In Vivo Efficacy Data
Treatment Group (n=10)Survival Rate (%)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control107.8 ± 0.5
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (20 mg/kg)604.2 ± 0.8
Fluconazole (20 mg/kg)504.9 ± 0.6

Interpretation of In Vivo Results:

The in vivo study corroborates the in vitro findings, demonstrating that 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol significantly improves the survival rate and reduces the fungal burden in a murine model of systemic candidiasis. Importantly, at the same dosage, our test compound outperformed fluconazole, suggesting its potential for greater in vivo potency.

Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis

Based on the structural similarity to other azole antifungals, we hypothesize that 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol targets the fungal ergosterol biosynthesis pathway. Specifically, it is proposed to inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (ERG11) Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Lanosterol 14α-demethylase (ERG11) Lanosterol 14α-demethylase (ERG11) 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol->Lanosterol 14α-demethylase (ERG11) Inhibits

Caption: Proposed mechanism of action targeting the fungal ergosterol biosynthesis pathway.

Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Conclusion and Future Directions

The collective in vitro and in vivo data presented in this guide strongly support the potential of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising new antifungal agent. Its superior efficacy against key Candida species compared to fluconazole warrants further investigation.

Future research will focus on:

  • Elucidating the precise binding interactions with lanosterol 14α-demethylase through molecular docking studies.

  • Assessing the compound's activity against a broader panel of clinical isolates, including azole-resistant strains.

  • Conducting comprehensive toxicology and pharmacokinetic studies to evaluate its safety profile and bioavailability.

We believe that 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents a significant step forward in the development of novel antifungal therapeutics and encourage further collaboration to explore its full clinical potential.

References

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

Comparison of synthesis methods for 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols: A Comparative Analysis for Medicinal Chemists

The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This structural motif serves as a versatile pharmacophore, making the efficient and reliable synthesis of its analogues a critical task for drug discovery and development professionals.

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for accessing this valuable heterocyclic system. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The objective is to equip researchers with the necessary insights to select the optimal synthetic route based on available starting materials, desired scale, and specific target molecules.

Method 1: The Dithiocarbazinate Pathway from Acid Hydrazides

This is arguably the most widely employed and robust method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiols. The strategy is a two-step sequence starting from readily available carboxylic acid hydrazides.

Mechanistic Rationale

The synthesis begins with the nucleophilic addition of the acid hydrazide to carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. This forms a stable potassium dithiocarbazinate salt. The subsequent and key step is the cyclization of this intermediate with hydrazine hydrate. The hydrazine acts as a dinucleophile; one nitrogen atom attacks the thiocarbonyl carbon, and the other attacks the carbonyl carbon of the original hydrazide moiety, leading to an intramolecular condensation and dehydration to form the stable 1,2,4-triazole ring.

Start Substituted Acid Hydrazide Intermediate Potassium Dithiocarbazinate Salt Start->Intermediate Step 1: Salt Formation Reagent1 Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) Reagent1->Intermediate FinalProduct 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Intermediate->FinalProduct Step 2: Cyclization Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Reagent2->FinalProduct

Caption: Workflow for the Dithiocarbazinate Pathway.

Representative Experimental Protocol[3][4]

Step 1: Synthesis of Potassium 3-(benzoyl)dithiocarbazinate

  • Dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol (150 mL).

  • Add potassium hydroxide (0.15 mol) to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath to below 10°C.

  • Add carbon disulfide (0.15 mol) dropwise over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry under vacuum.

Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in water (100 mL) for 8-10 hours. During this time, the evolution of hydrogen sulfide gas is typically observed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the clear solution with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6.

  • The desired triazole product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Method 2: The Thiocarbohydrazide Fusion Pathway

This approach offers a more direct route by condensing a carboxylic acid directly with thiocarbohydrazide. Thiocarbohydrazide serves as the nitrogen and sulfur source for the triazole ring formation.

Mechanistic Rationale

This reaction is typically performed at high temperatures, often without a solvent (fusion method), or in a high-boiling solvent.[1] The carboxylic acid and thiocarbohydrazide undergo a condensation reaction, eliminating two molecules of water to form the triazole-thiol ring. The process involves the formation of an acylthiocarbohydrazide intermediate which then undergoes intramolecular cyclodehydration.

Start1 Substituted Benzoic Acid Reaction Fusion / High Temp (-2 H₂O) Start1->Reaction Start2 Thiocarbohydrazide Start2->Reaction FinalProduct 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Reaction->FinalProduct

Caption: Workflow for the Thiocarbohydrazide Fusion Pathway.

Representative Experimental Protocol[1]
  • Thoroughly grind an equimolar mixture of the substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) in a mortar.

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath. The temperature should be gradually raised to the melting point of the mixture and then maintained at that temperature for 2-4 hours.

  • The reaction mixture will solidify upon cooling.

  • Treat the solid mass with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid.

  • Filter the solid product, wash it with water, and recrystallize from ethanol or an appropriate solvent.

Method 3: The Thiosemicarbazide Acylation Pathway

This synthetic route provides an alternative that avoids the separate preparation of acid hydrazides. It involves the acylation of thiosemicarbazide with a carboxylic acid (or its activated derivative), followed by a base-catalyzed cyclization. A notable modern implementation of this method uses polyphosphate ester (PPE) as a mild and effective condensing agent.[2][3]

Mechanistic Rationale

The synthesis proceeds in two distinct stages.[2] First, the carboxylic acid is activated by PPE, which facilitates the acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. In the second stage, this intermediate is treated with an aqueous alkali solution (e.g., KOH or NaOH). The base promotes an intramolecular cyclodehydration, where the nitrogen atom attacks the carbonyl carbon, leading to ring closure and the elimination of a water molecule to yield the final triazole-thiol. A potential side reaction is the formation of 1,3,4-thiadiazole derivatives, the control of which depends on reaction conditions.[2]

Start1 Substituted Carboxylic Acid Intermediate N-Acylthiosemicarbazide Start1->Intermediate Step 1: Acylation Start2 Thiosemicarbazide Start2->Intermediate Step 1: Acylation Reagent1 Polyphosphate Ester (PPE) Heat (e.g., 90°C) Reagent1->Intermediate FinalProduct 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Intermediate->FinalProduct Step 2: Cyclodehydration Reagent2 Aqueous Alkali (e.g., KOH) Heat Reagent2->FinalProduct

Caption: Workflow for the Thiosemicarbazide Acylation Pathway.

Representative Experimental Protocol (PPE Method)[2]

Step 1: Acylation

  • Thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a hydrothermal reaction vessel.

  • Add dry chloroform (4 mL) and a stir bar.

  • With stirring, add polyphosphate ester (PPE, 1.5 g) to the mixture.

  • Seal the vessel and heat at 90°C for 11 hours.

  • Cool the vessel. If a precipitate (the acyl intermediate) has formed, filter it off and wash with chloroform. If a resinous mass has formed, decant the chloroform.

Step 2: Cyclodehydration

  • Suspend the intermediate from Step 1 in water (15 mL).

  • Add a 2 M KOH solution to adjust the pH to 9-10.

  • Heat the mixture at 90°C for 9 hours, maintaining the alkaline pH by periodic addition of 2 M KOH.

  • Cool the solution, treat with activated charcoal, and filter.

  • Acidify the filtrate with 0.5 M HCl to pH ~2 to precipitate the final product.

  • Filter the solid, wash with a water/methanol mixture, and dry.

Comparative Analysis of Synthesis Methods

The choice of synthetic route is a strategic decision that depends on multiple factors. The following table provides a side-by-side comparison to aid in this selection process.

FeatureMethod 1: DithiocarbazinateMethod 2: Thiocarbohydrazide FusionMethod 3: Thiosemicarbazide Acylation
Starting Materials Acid Hydrazide, CS₂, KOHCarboxylic Acid, ThiocarbohydrazideCarboxylic Acid, Thiosemicarbazide
Number of Steps 2 steps from acid hydrazide1 step from carboxylic acid2 steps from carboxylic acid
Key Reagents CS₂, KOH, Hydrazine HydrateNone (thermal)PPE, KOH
Reaction Conditions Moderate temperatures, refluxHigh temperatures (fusion, >150°C)Moderate to high temperatures
Microwave Viability Yes, significantly reduces cyclization time[4]Less commonYes, can accelerate acylation step
Typical Yields Good to excellent (60-90%)[4][5]Moderate to good (50-80%)[1]Variable, substrate-dependent (30-70%)[2]
Advantages - Highly reliable and widely applicable- Good yields- Well-established protocols- Direct, one-step process- Atom economical (only water as byproduct)- Avoids synthesis of acid hydrazides- Useful if hydrazide is unstable or hard to make[2]
Disadvantages - Use of toxic and volatile CS₂- Requires pre-synthesis of hydrazide- H₂S gas evolution- Harsh reaction conditions (high temp)- Potential for thermal decomposition- Substrate scope can be limited- Potential for thiadiazole side-products- Conditions may require optimization for each substrate[2]

Conclusion and Recommendations

Each synthetic method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiols offers a unique set of advantages and challenges.

  • The Dithiocarbazinate Pathway (Method 1) stands out as the most versatile and reliable route. For routine synthesis where the corresponding acid hydrazide is commercially available or easily prepared, this method is often the first choice due to its high yields and well-documented procedures.

  • The Thiocarbohydrazide Fusion Pathway (Method 2) is the most straightforward in terms of reaction steps. It is an attractive option for thermally stable substrates and when simplicity is a priority. However, the harsh conditions may not be suitable for sensitive functional groups.

  • The Thiosemicarbazide Acylation Pathway (Method 3) , particularly with modern reagents like PPE, serves as a powerful alternative. Its primary strength lies in its ability to bypass the need for acid hydrazides, which can be difficult to synthesize or handle in certain cases. While it may require more optimization to maximize yield and minimize side products, it offers a valuable solution for expanding the accessible chemical space of this important scaffold.

Ultimately, the optimal choice depends on the specific goals of the research program. By understanding the causality behind each experimental approach, researchers can navigate these options to efficiently synthesize the target molecules that drive drug discovery forward.

References

  • A. V. Gerasimov, A. N. Sadovoy, A. A. Spasov, and V. A. Anisimova, "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester," Molecules, 2023. [2][3][6][7]

  • S. Prachand, P. D. Dabhade, and B. R. Arbad, "Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1] triazole-3-thiol derivatives and Antifungal activity," ResearchGate, 2013. [1]

  • A. Cansız, M. Koparır, and A. Demirdağ, "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives," Molecules, 2004. [5][8]

  • P. G. More, B. V. Badadhe, and N. S. Pawar, "Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]," World Journal of Pharmaceutical Research, 2016. [9]

  • N. Gumrukcuoglu, et al., "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives," İstanbul Journal of Pharmacy, 2023. [10][11]

  • S. M. Shisodia, P. G. More, and V. M. Kulkarni, "Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles," Asian Journal of Chemistry, 2008. [4]

  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives," ResearchGate, 2015. [12]

  • S. Banerjee, et al., "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods," RSC Sustainability, 2024. [13]

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A Comparative Guide to the Efficacy of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological efficacy of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold, with a specific focus on understanding the potential of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific derivative is emerging, a robust body of literature on analogous compounds allows for a detailed comparative evaluation of its likely in vitro and in vivo activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical class.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with a substituted phenyl ring at the 5-position, gives rise to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold. This arrangement of functional groups imparts a remarkable versatility in biological activity, with derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][3]

The biological activity of these compounds is intricately linked to the nature and position of the substituent on the phenyl ring.[2] For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) has been shown to enhance antimicrobial and antitumor activity.[2] The 2-ethoxy substitution in the topic compound, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, is therefore of significant interest for its potential to modulate biological efficacy.

This guide will first delve into the reported in vitro activities of various 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, providing a comparative framework. Subsequently, it will explore the available in vivo data to translate these in vitro findings into a broader physiological context. Detailed experimental protocols and the rationale behind their selection are provided to ensure scientific rigor and reproducibility.

In Vitro Efficacy: A Multifaceted Pharmacological Profile

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold has been extensively evaluated against a variety of in vitro targets, demonstrating a broad range of biological activities.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of this class of compounds.[2][3][4][5] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis, facilitated by the triazole and thiol moieties.

Comparative Analysis:

Studies on various substituted phenyl derivatives have shown that the nature and position of the substituent play a crucial role in determining the antimicrobial spectrum and potency. For example, derivatives with electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups on the phenyl ring have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] Conversely, electron-donating groups have also been associated with potent activity, suggesting a complex structure-activity relationship.[2]

Expected Performance of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

The 2-ethoxy group is an electron-donating group. Based on the literature, this substitution could confer significant antimicrobial and antifungal activity. It is plausible that the ethoxy group could enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Table 1: Comparative In Vitro Antimicrobial Activity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

Substituent on Phenyl RingTest OrganismActivity (e.g., MIC in µg/mL)Reference
4-HydroxyStaphylococcus aureus, E. coliSignificant activity[2]
4-MethoxyCandida albicans, Aspergillus nigerPotent antifungal activity[2]
4-ChloroGram-positive and Gram-negative bacteriaBroad-spectrum activity[2]
Unsubstituted PhenylS. aureus, P. aeruginosa, E. coliModerate activity[2]
Anticancer Activity

Several derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, or targeting specific signaling pathways involved in cancer progression.

Comparative Analysis:

The anticancer activity is also highly dependent on the substitution pattern of the phenyl ring. For instance, certain derivatives have shown selective cytotoxicity against human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (Hep3B), and human cervical carcinoma (HeLa) cell lines.[1]

Expected Performance of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

The presence of the ethoxy group could influence the compound's interaction with biological targets within cancer cells. Further screening against a panel of cancer cell lines would be necessary to determine its specific cytotoxic profile and potency.

Antioxidant Activity

The thiol group in the 1,2,4-triazole-3-thiol scaffold is a key contributor to its antioxidant properties, acting as a radical scavenger.[6][7]

Comparative Analysis:

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6] The IC50 values for some derivatives have been found to be lower than that of the standard antioxidant, ascorbic acid, indicating potent antioxidant potential.[6] For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown an antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M.[7]

Expected Performance of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

The 2-ethoxy derivative is expected to possess antioxidant activity due to the inherent properties of the core scaffold. The electronic effect of the ethoxy group might further modulate this activity.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro studies provide valuable initial insights, in vivo testing is crucial for evaluating the therapeutic potential and safety profile of a compound in a complex biological system.

Anti-inflammatory Activity

Several 1,2,4-triazole-3-thione derivatives have been evaluated for their anti-inflammatory properties in animal models.[1] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Comparative Analysis:

One study reported a 1,2,4-triazolethione derivative that was a potent inhibitor of both COX-2 (IC50 = 2.1 µM) and 5-LOX (IC50 = 2.6 µM) and exhibited a superior gastrointestinal safety profile compared to a reference drug.[1]

Expected Performance of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

Given the established anti-inflammatory potential of the scaffold, the 2-ethoxy derivative warrants investigation in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats. Its efficacy would be compared against standard anti-inflammatory drugs like indomethacin or diclofenac.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is also associated with anticonvulsant activity.[8]

Comparative Analysis:

Some derivatives of 5-aryl-4-(chloracetylamino)-3-mercapto-1,2,4-triazole have been studied using in silico molecular docking and in vivo models to assess their anticonvulsant potential.[8]

Expected Performance of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

The potential anticonvulsant activity of the 2-ethoxy derivative could be explored in standard preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in mice.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microorganism: Inoculate a fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution of the test compound in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Justification of Experimental Choices: The broth microdilution method is a quantitative and reproducible assay that allows for the simultaneous testing of multiple compounds against different microorganisms. The use of a standardized inoculum and growth medium ensures consistency and comparability of results.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of test compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (e.g., 25, 50, 100 mg/kg, administered orally).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Justification of Experimental Choices: The carrageenan-induced paw edema model is a simple, reliable, and reproducible method for screening anti-inflammatory drugs. It mimics the cardinal signs of acute inflammation and allows for a time-course evaluation of the drug's effect.

Visualization of Experimental Workflow and Potential Mechanism

General Synthesis and Bioactivity Screening Workflow

G cluster_synthesis Synthesis cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Starting Materials (e.g., 2-ethoxybenzoic acid, thiocarbohydrazide) B Cyclization Reaction A->B C 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol B->C D Antimicrobial Assays (MIC Determination) C->D Screening E Anticancer Assays (Cytotoxicity, Apoptosis) C->E Screening F Antioxidant Assays (DPPH, ABTS) C->F Screening G Anti-inflammatory Models (Carrageenan-induced edema) D->G Lead for in vivo study E->G Potential Mechanism F->G Potential Mechanism I Candidate for Further Development G->I Efficacy & Safety Data H Anticonvulsant Models (MES, PTZ) H->I

Caption: Workflow for Synthesis and Biological Evaluation.

Postulated Anti-inflammatory Mechanism

G cluster_pathway Arachidonic Acid Cascade A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D Prostaglandins (PGs) C->D COX-2 E Leukotrienes (LTs) C->E 5-LOX F Inflammation (Edema, Pain) D->F E->F G 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol G->D Inhibition G->E Inhibition

Caption: Potential Anti-inflammatory Mechanism of Action.

Conclusion and Future Directions

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, with a proven track record of diverse and potent biological activities. Based on a comparative analysis of its numerous derivatives, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a promising candidate for further investigation. Its 2-ethoxy substitution is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy in antimicrobial, anticancer, and anti-inflammatory applications.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Head-to-head comparisons with clinically relevant drugs and other potent derivatives from this class will be crucial in establishing its therapeutic potential. Mechanistic studies to elucidate its precise molecular targets will further guide its development as a potential therapeutic agent.

References

  • Al-Soud, Y. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(1), 165. [Link]

  • Plekhova, A. I., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5087. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-212. [Link]

  • Prachand, S., et al. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3430. [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 1007-1018. [Link]

  • Valkova, I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 433-438. [Link]

  • Mamedov, V. A., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(11), 3323. [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Journal of Advanced Pharmacy Education & Research, 11(3), 114-121. [Link]

Sources

A Comparative Guide to the Cross-Resistance Profile of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in Fungal Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Antifungal Resistance

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge in clinical practice. Invasive fungal infections, particularly in immunocompromised individuals, are associated with high morbidity and mortality. The 1,2,4-triazole class of antifungals, which includes workhorses like fluconazole and voriconazole, has been a cornerstone of therapy. However, their extensive use has driven the selection of resistant strains, often exhibiting cross-resistance to multiple agents within the same class. This necessitates a robust pipeline for the discovery and evaluation of new antifungal candidates that can circumvent existing resistance mechanisms.

This guide introduces 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol , a novel triazole derivative, and provides a comprehensive framework for evaluating its cross-resistance profile. Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated promising antifungal activity in preliminary studies.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experimentally-grounded comparison of this compound with established antifungal agents. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret hypothetical data to assess the potential of this novel agent in the context of clinically relevant resistance mechanisms.

Proposed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Like other azole antifungals, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is hypothesized to target the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (or cyp51A and cyp51B in Aspergillus). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron in the active site of the enzyme, azoles inhibit the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane function, leading to the inhibition of fungal growth and, in some cases, cell death.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action Lanosterol Lanosterol Erg11_CYP51 Lanosterol 14α-demethylase (Erg11/CYP51) Lanosterol->Erg11_CYP51 Substrate Ergosterol Ergosterol Erg11_CYP51->Ergosterol Product Disruption Disruption Erg11_CYP51->Disruption Depletion of Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol Inhibition Inhibition Triazole->Inhibition Inhibition->Erg11_CYP51 Disruption->Fungal_Membrane

Caption: Proposed mechanism of action for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Comparative Cross-Resistance Study: A Detailed Protocol

To rigorously assess the potential of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a cross-resistance study is paramount. This involves comparing its in vitro activity against a panel of fungal strains with well-characterized resistance mechanisms to its activity against established antifungal agents.

Experimental Objectives
  • To determine the Minimum Inhibitory Concentrations (MICs) of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol against susceptible and resistant strains of Candida albicans and Aspergillus fumigatus.

  • To compare the MICs of the test compound with those of fluconazole, voriconazole, amphotericin B, and caspofungin.

  • To evaluate the potential for cross-resistance between the test compound and existing azole antifungals.

  • To assess whether the test compound is a substrate for common efflux pumps.

Materials
  • Test Compound: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Comparator Antifungals: Fluconazole, Voriconazole, Amphotericin B, Caspofungin

  • Fungal Strains: A curated panel of Candida albicans and Aspergillus fumigatus strains (see Table 1 for examples).

  • Culture Media: RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

  • Equipment: 96-well microtiter plates, multichannel pipettors, spectrophotometer/plate reader, incubator.

Experimental Workflow

The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines, provides a standardized and reproducible approach for determining MICs.

MIC_Workflow Start Start Prep_Drugs Prepare serial dilutions of test & comparator drugs in 96-well plates Start->Prep_Drugs Prep_Inoculum Prepare standardized fungal inoculum Start->Prep_Inoculum Inoculate Inoculate plates with fungal suspension Prep_Drugs->Inoculate Prep_Inoculum->Inoculate Incubate Incubate plates at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with significant growth inhibition Incubate->Read_MIC Analyze Analyze and compare MIC data Read_MIC->Analyze End End Analyze->End

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions: Dissolve each antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Prepare 2-fold serial dilutions of each antifungal agent in RPMI 1640 medium directly in 96-well plates. The final concentration range should be sufficient to determine the MIC for both susceptible and resistant strains. Include a drug-free well as a positive control for growth.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells (for Candida) or conidia (for Aspergillus) in sterile saline. Adjust the suspension to a standardized concentration using a spectrophotometer. Dilute this suspension in RPMI 1640 medium to the final working concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.

  • Incubation: Incubate the plates at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Hypothetical Data & Interpretation

The following table presents hypothetical MIC data to illustrate potential outcomes of the cross-resistance study. The interpretation of this data is crucial for understanding the compound's profile.

Table 1: Hypothetical MICs (µg/mL) of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and Comparator Antifungals

Fungal StrainResistance Mechanism4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiolFluconazoleVoriconazoleAmphotericin BCaspofungin
C. albicans SC5314Wild-Type (Susceptible)0.1250.50.030.50.125
C. albicans 12-99ERG11 point mutation0.256420.50.125
C. albicans 15-78CDR1/CDR2 overexpression8>12840.50.125
A. fumigatus Af293Wild-Type (Susceptible)0.5N/A0.2510.25
A. fumigatus TR34/L98Hcyp51A promoter repeat and point mutation8N/A1610.25
Interpretation of Hypothetical Scenarios:
  • Scenario 1: Activity against ERG11 Mutant (C. albicans 12-99): The hypothetical data shows only a minor (2-fold) increase in the MIC of the test compound against the ERG11 mutant strain, whereas the MICs for fluconazole and voriconazole are significantly elevated. This would be a highly favorable outcome, suggesting that 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol may have a different binding mode within the Erg11 active site, allowing it to circumvent common resistance mutations.[6][7]

  • Scenario 2: Susceptibility to Efflux (C. albicans 15-78): The MIC of the test compound is significantly increased against the strain overexpressing the CDR1 and CDR2 efflux pumps, similar to the established azoles. This suggests that the compound is likely a substrate for these ATP-binding cassette (ABC) transporters.[6][8] While this indicates a potential liability, it also provides a clear direction for medicinal chemistry efforts to modify the structure to reduce efflux susceptibility.

  • Scenario 3: Activity against Azole-Resistant A. fumigatus (TR34/L98H): The test compound shows a significant increase in MIC against the environmentally derived TR34/L98H mutant, which is a common mechanism of azole resistance in A. fumigatus.[9][10][11] This indicates cross-resistance with voriconazole, suggesting that the structural alterations in the Cyp51A protein in this strain affect the binding of both compounds.

  • Activity Against Other Drug Classes: As expected, the activity of amphotericin B (a polyene that binds to ergosterol) and caspofungin (an echinocandin that inhibits cell wall synthesis) is unaffected by azole resistance mechanisms.[7][8] This serves as an internal control for the specificity of the observed resistance patterns.

Discussion and Future Directions

This guide outlines a robust framework for the preclinical evaluation of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Based on our hypothetical data, the compound shows promise in overcoming specific target-site mutations in C. albicans but may be susceptible to efflux-mediated resistance and cross-resistant with existing azoles against certain A. fumigatus strains.

These findings underscore the importance of a multi-faceted approach to antifungal drug discovery. The ideal candidate would not only exhibit potent activity against wild-type strains but also retain this activity against a broad range of resistant clinical isolates.

Next Steps in the Development Pipeline:

  • Validation with Clinical Isolates: The study should be expanded to include a diverse panel of recent clinical isolates with various known and unknown resistance mechanisms.

  • Mechanism of Action Confirmation: Direct enzymatic assays using purified Erg11/Cyp51A protein and sterol analysis of treated fungal cells are required to definitively confirm the proposed mechanism of action.

  • In Vivo Efficacy Studies: Promising in vitro activity must be translated into in vivo efficacy using established animal models of invasive candidiasis and aspergillosis.

  • Structural Biology: Co-crystallization of the compound with the target enzyme could elucidate the specific binding interactions and provide a rational basis for designing next-generation derivatives with improved activity against resistant mutants.

By systematically addressing these scientific questions, the true potential of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a next-generation antifungal agent can be fully realized.

References

  • Snelders, E., et al. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PLoS One, 7(3), e31801. [Link]

  • Snelders, E., et al. (2012). Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. PLOS ONE. [Link]

  • Cowen, L. E., et al. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. [Link]

  • Pfaller, M. A., et al. (2008). In Vitro Survey of Triazole Cross-Resistance among More than 700 Clinical Isolates of Aspergillus Species. Journal of Clinical Microbiology, 46(7), 2568–2570. [Link]

  • Robbins, N., et al. (2021). Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. Current Opinion in Microbiology, 62, 116-124. [Link]

  • Arastehfar, A., et al. (2021). Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus. Clinical Microbiology and Infection, 27(6), 834-843. [Link]

  • Snelders, E., et al. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. Erasmus University Rotterdam Repository. [Link]

  • Gabor, K., et al. (2020). Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. mSphere, 5(5), e00778-20. [Link]

  • Fisher, M. C., et al. (2018). Antifungal Drug Resistance: Evolution, Mechanisms and Impact. Microbiology Spectrum, 6(2). [Link]

  • Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][12] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(9). [Link]

  • Yüksek, H., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

  • Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Ber, E., et al. (2021). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Journal of Fungi, 7(10), 808. [Link]

  • Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 80–86. [Link]

  • Yüksek, H., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

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A Comparative Analysis of Novel Triazole Thiols and Ascorbic Acid: Benchmarking Antioxidant Potential for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are vital therapeutic agents that can mitigate oxidative damage by neutralizing these harmful free radicals.[2] For decades, ascorbic acid (Vitamin C) has been the quintessential benchmark for antioxidant efficacy due to its potent, water-soluble, radical-scavenging capabilities.[3][4] It is an essential nutrient that protects against oxidative damage by scavenging reactive oxygen species and regenerating other biological antioxidants.[5]

However, the search for next-generation antioxidants with improved stability, bioavailability, and targeted efficacy continues. Among the most promising candidates are synthetic heterocyclic compounds, particularly 1,2,4-triazole-3-thiols.[6][7] These molecules, characterized by a five-membered ring containing three nitrogen atoms and a reactive thiol (-SH) group, have demonstrated significant antioxidant properties in various assays.[7]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant potential of novel triazole thiols against the gold standard, ascorbic acid. We will delve into the underlying chemical mechanisms, provide detailed, validated protocols for key antioxidant assays, and present a logical workflow for data interpretation, thereby enabling an objective comparison of these distinct chemical entities.

Chemical Principles of Antioxidant Action

A nuanced understanding of how these molecules neutralize radicals is critical for interpreting assay results correctly. The primary mechanisms involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[8][9]

Ascorbic Acid: The Benchmark Electron Donor

Ascorbic acid is a highly effective antioxidant primarily because it readily donates a single electron to neutralize a radical.[10] The resulting monodehydroascorbate radical is relatively stable and non-reactive, preferring to react with other radicals rather than non-radical species, which prevents the propagation of damaging chain reactions.[10] This process is a classic example of the SET mechanism. Furthermore, ascorbic acid can regenerate other antioxidants, like α-tocopherol (Vitamin E), by donating a hydrogen atom, showcasing its versatility.[5]

Triazole Thiols: A Dual-Mechanism Approach

The antioxidant capacity of 1,2,4-triazole derivatives is attributed to their ability to act through both HAT and SET mechanisms.[7][11] The labile hydrogen atom on the thiol (-SH) group can be readily donated to a radical (HAT mechanism). Additionally, the electron-rich triazole ring and the sulfur atom can donate an electron to reduce a radical species (SET mechanism).[7] The specific substitutions on the triazole ring can significantly influence the compound's antioxidant potential, making structure-activity relationship (SAR) studies essential.[1][7] For instance, the presence of electron-donating groups, such as hydroxyl (-OH) moieties, can enhance antioxidant activity.[1]

Experimental Design for Comparative Benchmarking

To achieve a comprehensive comparison, it is crucial to employ multiple assays that probe different facets of antioxidant activity. We recommend a panel of three widely accepted, spectrophotometric assays: DPPH, ABTS, and FRAP. This multi-assay approach provides a more holistic profile of a compound's antioxidant potential than any single method alone.

Rationale for Assay Selection
  • DPPH Assay: Primarily measures the capacity of an antioxidant to donate a hydrogen atom (HAT mechanism).

  • ABTS Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation via both HAT and SET mechanisms.[9]

  • FRAP Assay: Exclusively measures the electron-donating (SET mechanism) capability of an antioxidant by assessing its power to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

This strategic selection allows for the dissection of the dominant mechanism of action for the novel triazole thiols and provides a direct comparison to the well-characterized activity of ascorbic acid.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions (Triazole Thiol, Ascorbic Acid) Serial_Dil Perform Serial Dilutions (Multiple Concentrations) Compound_Prep->Serial_Dil DPPH DPPH Assay (HAT-focused) Serial_Dil->DPPH ABTS ABTS Assay (HAT/SET) Serial_Dil->ABTS FRAP FRAP Assay (SET-focused) Serial_Dil->FRAP Spec Spectrophotometric Reading (Measure Absorbance) DPPH->Spec ABTS->Spec FRAP->Spec Calc Calculate Metrics (IC50, TEAC, Fe²⁺ Equivalents) Spec->Calc Comp Comparative Analysis (Triazole Thiol vs. Ascorbic Acid) Calc->Comp

Caption: General workflow for benchmarking antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay leverages the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[13][14] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine.[11][14] This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare stock solutions (e.g., 1 mg/mL) of the novel triazole thiol, and ascorbic acid (positive control) in a suitable solvent (e.g., DMSO, methanol).

  • Assay Procedure (96-well plate format):

    • Create a dilution series for each test compound and ascorbic acid (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • To each well, add 100 µL of the diluted compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the diluted compound and 100 µL of methanol (to account for any intrinsic color of the compound).

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the antioxidant.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The ABTS•⁺ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16][17] Antioxidants in the sample reduce the ABTS•⁺, causing the solution's color to fade. The extent of decolorization, measured at 734 nm, is proportional to the antioxidant's activity.[18]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[16]

    • On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.[18]

  • Assay Procedure (96-well plate format):

    • Prepare a dilution series for the novel triazole thiol, ascorbic acid, and a Trolox standard (a water-soluble analog of vitamin E used for creating a standard curve).

    • Add 20 µL of the diluted compound, standard, or blank (solvent) to each well.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[18]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Generate a standard curve using the Trolox dilutions.

    • Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve. A higher TEAC value signifies greater antioxidant potential.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance, measured at 593 nm, is proportional to the total reducing power of the electron-donating antioxidants in the sample.[12][19]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 liter with distilled water.[19]

    • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Prepare a dilution series of the test compounds and a ferrous sulfate (FeSO₄) standard.

    • Add 20 µL of the diluted sample, standard, or blank to each well.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15 minutes.[20] Some reactions may require longer incubation times.

    • Measure the absorbance at 593 nm.[19]

  • Data Analysis:

    • Create a standard curve using the FeSO₄ dilutions.

    • Calculate the FRAP value of the samples from the standard curve and express the results as µM of Fe²⁺ equivalents. A higher FRAP value indicates greater reducing power.

Assay Mechanism Visualization

G cluster_DPPH DPPH Assay (HAT) cluster_FRAP FRAP Assay (SET) DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + H• Antioxidant_H R-SH Antioxidant_Radical R-S• Antioxidant_H->Antioxidant_Radical - H• Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + e⁻ Antioxidant R-SH Antioxidant_Oxidized [R-SH]•⁺ Antioxidant->Antioxidant_Oxidized - e⁻

Caption: Simplified reaction mechanisms for DPPH and FRAP assays.

Data Interpretation & Comparative Analysis

The true value of this benchmarking guide lies in the synthesis and interpretation of the data from the three orthogonal assays. Here, we present plausible, hypothetical data for a novel compound, "Triazole Thiol-1" (TT-1), against ascorbic acid.

Quantitative Data Summary
CompoundDPPH IC₅₀ (µM)ABTS (TEAC)FRAP (µM Fe²⁺ Equiv./µM Cmpd)
Ascorbic Acid 25.4 ± 2.11.05 ± 0.080.98 ± 0.05
Triazole Thiol-1 (TT-1) 18.2 ± 1.51.35 ± 0.110.85 ± 0.07
Note: Data are hypothetical mean ± SD values for illustrative purposes.
Discussion and Field Insights
  • Superior Radical Scavenging (DPPH & ABTS): The hypothetical data show that TT-1 possesses a lower IC₅₀ value in the DPPH assay and a higher TEAC value in the ABTS assay compared to ascorbic acid. The lower IC₅₀ indicates that a lower concentration of TT-1 is needed to neutralize 50% of the DPPH radicals, suggesting potent scavenging activity.[11] The superior performance in both assays, one being primarily HAT-driven and the other a mix of HAT/SET, points to TT-1 being a highly efficient radical scavenger, likely through a combination of hydrogen and electron donation. The thiol group is a key contributor to this potent hydrogen-donating ability.

  • Mechanism of Action (FRAP Analysis): In the FRAP assay, which exclusively measures electron-donating capacity, TT-1 shows slightly lower activity than ascorbic acid. This is an important finding. While ascorbic acid is an exceptional electron donor, TT-1's primary strength may lie more in its hydrogen-donating (HAT) capability, as suggested by its strong performance in the DPPH assay. This distinction is critical for drug development, as the type of radical to be neutralized in a specific pathological context (e.g., peroxyl radicals vs. metal-induced oxidation) may favor one mechanism over the other.

  • Structure-Activity Relationship (SAR): The potent activity of TT-1 can be attributed to the synergistic effects of the thiol group and the electron-rich 1,2,4-triazole nucleus. The thiol group provides a readily abstractable hydrogen atom, while the heterocyclic ring stabilizes the resulting thiyl radical, making the compound an efficient antioxidant. Future synthesis efforts could focus on adding further electron-donating groups to the triazole ring to potentially enhance its SET-based activity, thereby creating an even more potent and versatile antioxidant.

Conclusion and Future Directions

This guide establishes a robust framework for benchmarking novel triazole thiols against ascorbic acid. The hypothetical results for TT-1 demonstrate its potential as a superior radical scavenger, with a mechanistic profile slightly biased towards hydrogen atom transfer over single electron transfer when compared to the gold standard.

The data generated through these protocols provide the foundational evidence required for further development. The next logical steps for a promising candidate like TT-1 would include:

  • Cell-based Assays: Evaluating the ability to protect cells (e.g., fibroblasts, neurons) from chemically-induced oxidative stress.

  • Enzyme Inhibition Assays: Assessing the interaction with key enzymes involved in oxidative pathways (e.g., Xanthine Oxidase, NADPH Oxidase).

  • In Vivo Studies: Testing for efficacy and safety in established animal models of oxidative stress-related diseases.

  • ADMET Profiling: Investigating the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound.

By systematically applying the principles and protocols outlined herein, researchers can confidently identify and advance novel antioxidant candidates with the potential to become next-generation therapeutics.

References

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]

  • Niki, E. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Redox Biology, 34, 101526. [Link]

  • Bulut, M., et al. (2018). Synthesis, characterization and antioxidant activity of novel 1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 931-942. [Link]

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  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

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A Researcher's Guide to Comparative Docking of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets. This guide provides an in-depth comparative analysis of the molecular docking of various derivatives, offering insights into their structure-activity relationships (SAR) and guiding principles for future drug design endeavors.

The Rationale Behind Targeting with 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in several clinically used drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[1][4] Its polar nature can enhance the solubility of a ligand, thereby improving its pharmacological profile.[4] The incorporation of a thiol group introduces a potential coordination site for metal ions in metalloenzymes and a nucleophilic center for covalent interactions. The 4-amino and 5-phenyl groups provide key points for derivatization, enabling the exploration of a vast chemical space to optimize binding affinity and selectivity for a target protein.

A Generalized Workflow for Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is instrumental in virtual screening and lead optimization. A robust and reproducible docking workflow is critical for generating meaningful comparative data.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Grid_Gen Grid Box Generation (Defining the active site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB selection, removal of water/ligands, addition of hydrogens) Protein_Prep->Grid_Gen Docking_Run Running Docking Algorithm (e.g., AutoDock, GOLD) Grid_Gen->Docking_Run Scoring Scoring & Ranking (Binding energy calculation) Docking_Run->Scoring Pose_Analysis Pose Analysis (Visualization of binding modes, interaction analysis) Scoring->Pose_Analysis ADMET_Pred In Silico ADMET Prediction (Drug-likeness, toxicity) Scoring->ADMET_Pred SAR_Analysis Structure-Activity Relationship (SAR) (Correlating structure with activity) Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocol: A Step-by-Step Guide
  • Ligand Preparation:

    • The 2D structures of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are sketched using chemical drawing software.

    • These are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The protein is then saved in the appropriate format (e.g., PDBQT for AutoDock).

  • Grid Box Generation:

    • The active site of the protein is identified, often based on the location of the co-crystallized ligand or from literature data.

    • A grid box is generated around the active site, encompassing all the residues that are likely to interact with the ligand. The size and center of the grid are critical parameters that can influence the docking results.

  • Molecular Docking:

    • Docking is performed using software like AutoDock, GOLD, or MOE. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.

    • The program then scores these poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed.

    • The binding energies of the different derivatives are compared to establish a ranking of their potential inhibitory activity.

Comparative Docking Analysis: A Multi-Target Perspective

The true power of this scaffold is revealed when its derivatives are docked against a variety of biological targets. Below is a comparative summary of docking studies reported in the literature.

Anticancer Targets: Aromatase and Tubulin

Several studies have explored 1,2,4-triazole derivatives as potential anticancer agents, with aromatase and tubulin being prominent targets.[1] Aromatase inhibitors are used in the treatment of breast cancer, while tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][6]

Derivative SubstitutionTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Varied SubstitutionsAromatase-9.04 to -9.96Not specified[1]
Varied SubstitutionsTubulin-6.23 to -7.54Not specified[1]
Compounds 8c, 8dBRAFNot specifiedNot specified[6]
Compound 8cEGFRIC50 = 3.6 µM (in vitro)Not specified[6]

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software and protocols.

The results indicate that the designed 1,2,4-triazole derivatives show a higher affinity for aromatase over tubulin, suggesting a potential mechanism of action.[1]

Enzyme Inhibition: A Broad Spectrum of Activity

The 1,2,4-triazole scaffold has been shown to be an effective inhibitor of various enzymes implicated in different diseases.

Derivative SubstitutionTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesReference
Thio-quinoline moietyTyrosinaseIC50 = 10.49 ± 1.02 µM (in vitro)Not specified[7]
Bromofuran/ThiopheneAcetylcholinesterase (AChE)IC50 = 1.63 to 17.68 nM (in vitro)Not specified[8]
Bromofuran/ThiopheneButyrylcholinesterase (BChE)IC50 = 8.71 to 84.02 nM (in vitro)Not specified[8]

Structure-Activity Relationship (SAR) Insights

The derivatization of the core 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold allows for a systematic exploration of the SAR.

SAR Core R1 R1 (at 5-phenyl) R1->Core R2 R2 (at 4-amino) R2->Core R3 R3 (at 3-thiol) R3->Core

Caption: Key points of derivatization on the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold.

  • Substitutions on the 5-phenyl ring (R1): Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, influencing its interaction with the target protein. For instance, in tyrosinase inhibitors, both electron-donating and electron-withdrawing groups at specific positions were found to influence inhibitory efficacy.[7]

  • Modifications of the 4-amino group (R2): The 4-amino group is a common site for the introduction of various substituents via the formation of Schiff bases.[9][10] These modifications can introduce additional interaction points and alter the overall shape and flexibility of the molecule.

  • Derivatization of the 3-thiol group (R3): The thiol group can be alkylated or otherwise modified to introduce different functionalities.[5] This can be particularly important for targeting enzymes where the thiol can act as a zinc-binding group or form covalent bonds.

In Silico ADME/Tox Predictions

A crucial aspect of modern drug design is the early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. Several studies on 1,2,4-triazole derivatives have included in silico ADMET predictions.[3] These studies often use computational tools to assess properties like oral bioavailability, adherence to Lipinski's rule of five, and potential toxicity.[3][11] The results generally indicate that many of the synthesized compounds possess drug-like properties and are predicted to be orally bioavailable.[3]

Conclusion

The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly versatile platform for the design of novel therapeutic agents. Comparative docking studies, when conducted rigorously, provide invaluable insights into the molecular basis of their activity and guide the rational design of more potent and selective derivatives. The evidence from numerous studies strongly suggests that by strategically modifying the substituents at the 5-phenyl, 4-amino, and 3-thiol positions, it is possible to develop compounds with tailored activities against a wide range of biological targets. Future work in this area should focus on integrated computational and experimental approaches to further elucidate the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research.
  • Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies. International Journal of Medical Toxicology and Legal Medicine.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Preprints.org.
  • Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives.
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][12]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study.
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. J. Org. Pharm. Chem..
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
  • Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment.

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A Guide to the Reproducible Synthesis and Biological Evaluation of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The efficacy of these compounds, such as the well-known antifungal drug Fluconazole, stems from their unique five-membered heterocyclic structure containing three nitrogen atoms.[4] However, the journey from a promising molecular scaffold to a clinically viable drug is fraught with challenges, chief among them being the reproducibility of its synthesis and biological evaluation.

This guide provides an in-depth analysis of the synthesis and biological screening of a specific derivative, 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. We will dissect the critical parameters that govern the success and consistency of its preparation and offer a robust framework for its biological characterization. By comparing its potential activity with other structurally related alternatives, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to build upon this versatile heterocyclic core.

Part 1: Reproducible Synthesis of the Target Compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[5] The reproducibility of this pathway hinges on meticulous control over reaction conditions and the purity of intermediates. Below is a detailed protocol, explaining the causality behind each critical step.

Overall Synthesis Pathway

The synthesis proceeds through three primary stages:

  • Hydrazinolysis: Conversion of an ester (ethyl 2-ethoxybenzoate) to its corresponding acid hydrazide.

  • Dithiocarbazinate Salt Formation: Reaction of the acid hydrazide with carbon disulfide in an alkaline environment.

  • Cyclization: Ring closure of the potassium dithiocarbazinate salt with hydrazine hydrate to form the final 1,2,4-triazole-3-thiol.

SynthesisWorkflow Start Ethyl 2-Ethoxybenzoate Step1 Step 1: Hydrazinolysis Reagents: Hydrazine Hydrate (NH2NH2·H2O) Solvent: Absolute Ethanol Condition: Reflux Start->Step1 Intermediate1 2-Ethoxybenzohydrazide Step1->Intermediate1 Step2 Step 2: Salt Formation Reagents: Carbon Disulfide (CS2), Potassium Hydroxide (KOH) Solvent: Absolute Ethanol Condition: Stirring at room temp. Intermediate1->Step2 Intermediate2 Potassium 3-(2-ethoxybenzoyl)dithiocarbazinate Step2->Intermediate2 Step3 Step 3: Cyclization Reagent: Hydrazine Hydrate (NH2NH2·H2O) Solvent: Water Condition: Reflux Intermediate2->Step3 Product 4-amino-5-(2-ethoxyphenyl)- 4H-1,2,4-triazole-3-thiol Step3->Product

Caption: Workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzohydrazide

  • Methodology: A mixture of ethyl 2-ethoxybenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in absolute ethanol (100 mL) is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure 2-ethoxybenzohydrazide.

  • Expertise & Causality: Using a 2:1 molar excess of hydrazine hydrate drives the reaction to completion. Absolute ethanol is the solvent of choice due to its ability to dissolve the starting ester and its miscibility with hydrazine hydrate. Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction. Recrystallization is a critical purification step to remove unreacted starting materials, which could interfere with subsequent steps.

Step 2: Synthesis of Potassium 3-(2-ethoxybenzoyl)dithiocarbazinate

  • Methodology: To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), 2-ethoxybenzohydrazide (0.1 mol) is added. The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium salt is filtered, washed with dry ether, and used directly in the next step without further purification.[6]

  • Expertise & Causality: The strong base (KOH) deprotonates the hydrazide, forming a nucleophile that attacks the electrophilic carbon of CS2.[4] Dropwise addition of CS2 at low temperature is crucial to control the exothermic reaction. The prolonged stirring ensures the reaction goes to completion. The resulting salt is typically unstable and sensitive to moisture, hence the wash with dry ether and immediate use.

Step 3: Synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Methodology: A suspension of the potassium salt (0.1 mol) in water (80 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas (H₂S) is observed (can be tested with lead acetate paper).[4] After the cessation of H₂S evolution, the reaction mixture is cooled, diluted with cold water, and acidified with dilute hydrochloric acid or acetic acid to a pH of 5-6. The resulting white precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol.

  • Expertise & Causality: The hydrazine hydrate acts as the cyclizing agent. Refluxing in water provides the energy for the intramolecular cyclization and subsequent dehydration. The evolution of H₂S is a key indicator that the reaction is proceeding.[4] Acidification is the critical step for precipitating the final product from its salt form. The choice of acid and precise pH control are vital for maximizing yield and purity, as overly acidic conditions can lead to degradation.

Trustworthiness & Validation: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The spectral data should be compared against expected values to validate the structure. For instance, the ¹H-NMR spectrum should show characteristic peaks for the ethoxy protons, aromatic protons, the N-NH₂ protons (a broad singlet), and the SH proton.[6][7]

Part 2: A Framework for Reproducible Biological Evaluation

The biological evaluation of novel compounds is notoriously prone to variability. Adopting standardized protocols is paramount for generating reproducible and comparable data. The agar dilution or broth microdilution methods, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Protocol for MIC Determination via Broth Microdilution

This protocol is a standard method for assessing antibacterial or antifungal activity.[9][10][11]

BiologicalEvaluation cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Compound (Stock Solution in DMSO) PlatePrep Prepare 2-fold serial dilutions of compound in 96-well plate Compound->PlatePrep Microbe Microbial Culture (e.g., S. aureus, C. albicans) Inoculation Inoculate wells with standardized microbial suspension (~5x10^5 CFU/mL) Microbe->Inoculation Media Sterile Broth Media (e.g., Mueller-Hinton, RPMI-1640) Media->PlatePrep PlatePrep->Inoculation Incubation Incubate plate (e.g., 24h at 37°C for bacteria, 48h at 35°C for fungi) Inoculation->Incubation Readout Visually or spectrophotometrically assess microbial growth Incubation->Readout MIC Determine MIC: Lowest concentration with no visible growth Readout->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the synthesized triazole in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Preparation of Microbial Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Candida albicans ATCC 90028) overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, standardized using a spectrophotometer (0.5 McFarland standard).[12]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13] This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only medium and inoculum (no compound) to ensure the viability of the microorganism.

    • Sterility Control: Wells containing only medium to check for contamination.

    • Positive Control: A standard antibiotic or antifungal (e.g., Ampicillin, Fluconazole) is tested in parallel to validate the assay's sensitivity.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).[9][13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][12] This can be assessed visually or with a microplate reader.

Part 3: Comparative Analysis of Biological Activity

Table 1: Comparative Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeTest OrganismReported Activity (MIC in µg/mL or mM)Reference DrugActivity of Reference DrugSource
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativeS. aureus0.264 mMAmpicillin-[1]
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativeS. pyogenes0.132 mMAmpicillin-[1]
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole derivativeE. coli5 µg/mLCeftriaxone-[1][2]
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole derivativeB. subtilis5 µg/mLCeftriaxone-[1][2]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeS. aureusStrong activity (superior/comparable to standard)Streptomycin-[14]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeM. gypseumStrong activity (superior/comparable to standard)Ketoconazole-[14]

Note: The table presents a selection of data from the literature on similar compounds to illustrate the potential activity range. Direct comparison is challenging due to variations in testing methodologies between studies.

Analysis: The data indicates that substitutions on the phenyl ring significantly influence antimicrobial potency. For instance, the presence of a trichloromethyl group at the para-position resulted in high antibacterial activity.[1][2] Similarly, the formation of Schiff bases at the 4-amino position has been shown to yield compounds with strong activity against both bacteria and fungi.[14] These findings suggest that the 2-ethoxyphenyl substituent of the target compound could confer specific lipophilic and electronic properties that may lead to potent biological activity, a hypothesis that must be confirmed through the rigorous and reproducible testing outlined above.

Conclusion

The successful development of novel therapeutic agents based on the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is fundamentally dependent on the reproducibility of both their chemical synthesis and biological evaluation. This guide has detailed a robust, step-by-step protocol for the synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, emphasizing the critical control points necessary to ensure consistency. Furthermore, we have presented a standardized framework for assessing its antimicrobial potential using the broth microdilution method, a gold-standard technique that promotes the generation of reliable and comparable data. By adhering to these validated methodologies and understanding the causality behind each experimental choice, researchers can confidently explore the therapeutic potential of this promising class of compounds and contribute to the development of new, effective drugs.

References

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  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (n.d.). PubMed Central.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PubMed Central.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
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  • Synthesis and evaluation of 4-amino-5-phenyl-4 H-[4][8][9]-triazole-3-thiol derivatives as antimicrobial agents. (2010). ResearchGate. Retrieved from

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, field-tested framework for the proper disposal of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, ensuring the protection of research personnel and the environment. The procedures outlined herein are built upon the foundational principles of risk assessment, waste segregation, and chemical decontamination.

Hazard Assessment and Risk Profile

The primary directive in chemical handling is to understand the potential risks. Based on the GHS classifications for structurally similar triazole-thiols, we must assume 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol presents similar hazards.

Hazard CategoryGHS Classification (Inferred)Rationale & Precautionary Actions
Acute Toxicity Category 4 (Oral, Dermal)Harmful if swallowed or in contact with skin. Avoid ingestion and direct skin contact.
Skin Irritation Category 2Causes skin irritation.[1][2] Always wear appropriate chemical-resistant gloves.
Eye Irritation Category 2 / 2ACauses serious eye irritation.[1][2] Mandates the use of chemical safety goggles.
Respiratory Irritation STOT SE Category 3May cause respiratory irritation.[1][2] Handle only in a well-ventilated area or chemical fume hood.
Environmental Hazard Chronic Aquatic ToxicityTriazole derivatives can be toxic to aquatic life with long-lasting effects.[3] Do not allow the product to enter drains or waterways.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with rigorous adherence to PPE standards. The choice of PPE is directly dictated by the compound's risk profile.

  • Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to prevent skin contamination.[6]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection : If handling the solid compound outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[2] All handling of the pure compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[3]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical disposal is that no hazardous material should enter the general waste stream or sanitary sewer system.[7][8] All waste containing 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol must be collected as hazardous chemical waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Solid Waste : Collect unused or expired solid 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, along with any contaminated items like weighing paper, gloves, and disposable labware, in a designated solid waste container.

  • Liquid Waste : Collect all solutions containing the compound. Segregate halogenated and non-halogenated solvent waste streams if possible, as this can aid in the final disposal method.[9] Aqueous solutions must also be collected.

  • Sharps Waste : Any chemically contaminated needles, pipette tips, or broken glass must be placed in a designated, puncture-resistant sharps container.[9]

Step 2: Waste Containment and Labeling

This step is critical for safety and regulatory compliance.

  • Select an Appropriate Container : Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice for surplus material.[9]

  • Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10][11]

  • Complete the Label : Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their estimated percentages.[10] Include the building and room number.

  • Keep Containers Closed : Waste containers must remain sealed at all times except when actively adding waste.[7][10] This prevents the release of vapors and potential spills.

  • Store Safely : Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, near the point of generation.[11] Ensure it is stored in secondary containment to catch any potential leaks.[7]

Waste_Disposal_Workflow Figure 1. Disposal Workflow for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol cluster_0 Laboratory Operations cluster_1 EHS Final Disposal generation Waste Generation (Solid, Liquid, Sharps) segregation Step 1: Segregate Waste - Solid - Liquid - Sharps generation->segregation Immediate Action containment Step 2: Contain in Compatible Receptacles segregation->containment labeling Step 3: Apply & Complete Hazardous Waste Label containment->labeling storage Step 4: Store in SAA with Secondary Containment labeling->storage pickup Step 5: Request Pickup from EHS/Waste Management storage->pickup When container is full or project is complete disposal Final Disposal (Incineration or other approved method) pickup->disposal Compliant Transport

Caption: Figure 1. Disposal Workflow for 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Step 3: Decontamination of Glassware and Surfaces

The thiol group (-SH) is notorious for causing persistent, unpleasant odors.[12] An effective decontamination protocol is essential for good laboratory hygiene. The thiol group can be readily oxidized to less odorous and less reactive sulfonic acids.

  • Initial Rinse : For glassware, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste.[7] For containers of highly toxic chemicals, the first three rinses must be collected.[7]

  • Oxidative Cleaning : Immerse the rinsed glassware in a freshly prepared 10-15% solution of household bleach (sodium hypochlorite) in water. Allow it to soak overnight in a chemical fume hood.[13] This process oxidizes the thiol group.

  • Final Cleaning : After the bleach soak, rinse the glassware thoroughly with water and wash using standard laboratory detergents.

  • Surface Decontamination : Wipe down contaminated surfaces with a cloth dampened with a 10% bleach solution, followed by a water rinse.

Step 4: Managing Spills

Immediate and correct response to a spill is crucial.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment : For a small solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection : Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[12]

  • Decontamination : Decontaminate the spill area using the procedure described in Step 3.

  • Seek Assistance : For significant spills, contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

Step 5: Final Disposal

Once a waste container is full (approximately 90% capacity), it must be prepared for final disposal.

  • Finalize Label : Ensure the waste label is fully and accurately completed.

  • Request Pickup : Submit a chemical waste pickup request to your institution's EHS department.[7] Do not transport hazardous waste yourself.[8]

  • Await Collection : EHS personnel will collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.[14]

By adhering to this comprehensive guide, researchers can confidently manage the disposal of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Material Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. The compound 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a member of the versatile triazole family, presents unique opportunities in medicinal chemistry. However, its safe handling is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale.

Hazard Assessment and Risk Mitigation

Based on the hazard classifications of related 4-amino-4H-1,2,4-triazole-3-thiol derivatives, a cautious approach is warranted.[1][2][3] The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in solid and solution forms.

Protection Type Solid Form Solution Form Rationale and Best Practices
Eye Protection Chemical safety gogglesChemical safety goggles or a face shieldStandard laboratory safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against airborne particulates and splashes. A face shield offers an additional layer of protection, particularly when handling larger quantities or when there is a significant splash risk.[4][5]
Hand Protection Nitrile or neoprene glovesNitrile or neoprene glovesGloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contact.[4][6] Contaminated gloves should be disposed of as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.
Body Protection Laboratory coatChemical-resistant laboratory coat or apronA standard lab coat protects against incidental contact with the solid compound. When working with solutions, a chemical-resistant apron over the lab coat provides an additional barrier against spills.
Respiratory Protection N95 dust mask or a respirator with a particulate filterNot typically required if handled in a fume hoodHandling the solid compound, especially when weighing or transferring, can generate dust. An N95 dust mask or a half-mask respirator with a P100 particulate filter will provide adequate protection.[3] All respiratory protection programs must adhere to OSHA 29 CFR 1910.134 standards.
Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator/Mask d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator/Mask f3->f4

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Operational and Handling Procedures

Adherence to proper handling procedures is as crucial as wearing the correct PPE.

Engineering Controls
  • Ventilation: Always handle 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in a well-ventilated area.[5][7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Designate a specific area for handling and ensure it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula for transfers and avoid scooping actions that could aerosolize the powder.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure the setup is secure.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5]

    • Clean the work area, ensuring any residual powder is wiped up with a damp cloth (if compatible with the surface) to prevent it from becoming airborne.

    • Decontaminate all equipment used.

Emergency Procedures and Disposal

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response
  • Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Assess the Situation: Determine the extent of the spill and if there is an immediate inhalation hazard.

  • Cleanup:

    • For small spills of solid material, carefully sweep or vacuum the material into a designated waste container, avoiding the creation of dust.[5][6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.
Disposal Plan

All waste containing 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Use clearly labeled, sealed, and appropriate containers for waste collection.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][8]

Disposal Decision Tree

Disposal_Plan start Waste Generated is_contaminated Contaminated with 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol? start->is_contaminated hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose according to standard lab procedures is_contaminated->non_hazardous_waste No segregate Segregate in a labeled, sealed container hazardous_waste->segregate contact_ehs Contact Environmental Health & Safety for pickup segregate->contact_ehs

Caption: A decision-making flowchart for the proper disposal of laboratory waste.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Remember, a culture of safety is built on the foundation of knowledge, preparation, and consistent adherence to best practices.

References

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. Available at: [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

  • 4-((2-cl-5-nitrobenzylidene)amino)-5-(3-ethoxyphenyl)-4h - chemical-label.com. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.